(S)-2-(tert-Butyldimethylsilyloxy)propanal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIIHJBTQLZXBV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449609 | |
| Record name | (S)-2-(tert-Butyldimethylsilyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87727-28-4 | |
| Record name | (S)-2-(tert-Butyldimethylsilyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(S)-2-(tert-Butyldimethylsilyloxy)propanal chemical properties
An In-depth Technical Guide to (S)-2-(tert-Butyldimethylsilyloxy)propanal: Properties, Synthesis, and Reactivity
Introduction
This compound is a versatile chiral building block of significant utility in modern organic synthesis. As a derivative of lactate, a readily available chiral pool starting material, it provides a synthetically accessible source of (S)-stereochemistry. The molecule's architecture, featuring a reactive aldehyde functionality adjacent to a stereocenter protected by a sterically demanding tert-butyldimethylsilyl (TBS) group, makes it a valuable intermediate for the diastereoselective construction of complex molecular targets, including natural products and active pharmaceutical ingredients. This guide provides an in-depth analysis of its chemical properties, reliable synthetic protocols, and predictable reactivity patterns, offering field-proven insights for researchers in drug discovery and chemical development.
Physicochemical and Spectroscopic Profile
The unique combination of a reactive aldehyde and a robust silyl ether protecting group dictates the physical and chemical handling of this reagent. Proper characterization is essential for its use in synthesis.
Core Properties
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀O₂Si | [1][][3] |
| Molecular Weight | 188.34 g/mol | [][3][4] |
| Appearance | Liquid | |
| CAS Number | 87727-28-4 | [][4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | -10 °C | |
| InChI Key | YMIIHJBTQLZXBV-QMMMGPOBSA-N | [] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the aldehyde.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Based on the structure and analogous compounds, the following characteristic signals are expected (in CDCl₃):
-
δ ~9.6 ppm (d, 1H): The aldehydic proton, split into a doublet by the adjacent methine proton.[5]
-
δ ~4.1-4.3 ppm (m, 1H): The methine proton (CH -O) at the chiral center.
-
δ ~1.3 ppm (d, 3H): The methyl group protons adjacent to the chiral center.
-
δ ~0.9 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
-
δ ~0.1 ppm (s, 6H): The six equivalent protons of the two methyl groups on the silicon atom.
-
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. Data for the corresponding (R)-enantiomer, which exhibits identical chemical shifts, shows the following key resonances (in CDCl₃):[6]
-
δ ~204-205 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~75-76 ppm: Methine carbon at the chiral center (C H-O).
-
δ ~25-26 ppm: Methyl carbons of the tert-butyl group.
-
δ ~20-21 ppm: Methyl carbon adjacent to the chiral center.
-
δ ~18 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~-4 to -5 ppm: Methyl carbons on the silicon atom.
-
Synthesis of this compound
A reliable and scalable synthesis is paramount for the utility of any building block. The most common and trusted route begins with commercially available (S)-ethyl lactate and involves a two-step protection-reduction sequence.[7]
Synthetic Workflow
The process involves silyl ether formation followed by a low-temperature partial reduction of the ester.
Caption: Synthetic pathway from (S)-ethyl lactate to the target aldehyde.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reproducible methods.[7]
Step 1: (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate
-
Charge a two-necked, round-bottomed flask equipped with a mechanical stirrer and an inert gas inlet with (S)-ethyl lactate (1.0 mol), dimethylformamide (DMF, ~500 mL), and imidazole (1.5 mol).
-
Cool the solution in an ice bath (0 °C).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 mol) in three equal portions, 30 minutes apart.
-
Causality Insight: Portion-wise addition helps control the exotherm of the reaction. Imidazole acts as both a base to neutralize the HCl byproduct and a catalyst to form a more reactive silylating agent.
-
-
After the final addition, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup by pouring the reaction mixture into water and extracting with a nonpolar solvent like hexanes or diethyl ether. Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the silylated ester.
Step 2: this compound
-
Dissolve the crude silylated ester from Step 1 (1.0 eq) in anhydrous hexanes and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes, 1.05-1.1 eq) via cannula or dropping funnel, maintaining the internal temperature at -78 °C.
-
Causality Insight: The low temperature is critical. At temperatures above -70 °C, DIBAL-H can over-reduce the aldehyde product to the corresponding primary alcohol. The tetrahedral intermediate formed upon the first hydride addition is stable at -78 °C but collapses to the aldehyde upon warming.
-
-
Stir the reaction at -78 °C for 30-60 minutes post-addition.
-
Quench the reaction while still at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Trustworthiness: Quenching with Rochelle's salt is a self-validating system. It chelates the aluminum salts, breaking up the gelatinous precipitate that often forms during workup and facilitating a clean separation of the organic and aqueous layers.
-
-
Allow the mixture to warm to room temperature and stir vigorously until the layers become clear.
-
Separate the layers, extract the aqueous layer with hexanes, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the target aldehyde, which can often be used without further purification.
Reactivity and Stereochemical Control
The synthetic value of this compound is defined by the interplay between its aldehyde reactivity and the stereodirecting influence of the adjacent silyloxy group.
The Felkin-Anh Model: A Paradigm of Non-Chelation Control
In nucleophilic additions to α-chiral aldehydes, the stereochemical outcome is often dictated by the ability of the α-alkoxy group to chelate the incoming metal-bound nucleophile. However, the tert-butyldimethylsilyl (TBS) group is both sterically bulky and a poor Lewis base, making it a weakly coordinating moiety.[8] Consequently, its reactions almost exclusively follow the Felkin-Anh model of non-chelation control.[8][9]
This model predicts that the nucleophile will attack the carbonyl carbon from the least hindered trajectory, which is anti-periplanar to the largest group at the α-carbon (in this case, the OTBS group). This leads preferentially to the formation of the anti-diastereomer.
Caption: Workflow for the Swern Oxidation.
Protocol: Swern Oxidation [10][11]1. Charge a flask with anhydrous dichloromethane (DCM) and cool to -78 °C. 2. Add oxalyl chloride (1.5 eq) followed by the dropwise addition of dimethyl sulfoxide (DMSO, 2.5 eq). Stir for 10 minutes.
- Safety Note: This step generates CO and CO₂ gas and is exothermic; maintain low temperature and perform in a well-ventilated fume hood. [12]3. Add a solution of (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol (1.0 eq) in DCM dropwise. Stir for 30 minutes.
- Add triethylamine (5.0 eq) dropwise, stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
- Quench with water and separate the layers. The organic layer is washed with brine, dried, and concentrated to yield the aldehyde. The foul-smelling dimethyl sulfide (DMS) byproduct can be neutralized by rinsing glassware with bleach. [12]
Safety and Handling
This compound should be handled with appropriate laboratory precautions.
-
Signal Word: Warning * Hazard Statements:
-
H226: Flammable liquid and vapor. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. * P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P280: Wear protective gloves/protective clothing/eye protection/face protection. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended by suppliers, refrigerated storage at -10 °C is ideal.
-
References
-
Crimmins, M. T., & Shams, G. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2588–2598. [Link]
-
ChemBK. This compound - Physico-chemical Properties. [Link]
-
Marshall, J. A., Ellis, K. C., & Chobanian, H. R. (2005). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 82, 151. [Link]
-
Gauthier, D. R., Jr., Zandi, K. S., & Caron, S. (2013). Chelation-Controlled Additions to α-Silyloxy Aldehydes: An Autocatalytic Approach. Organic Letters, 15(24), 6174–6177. [Link]
-
Johnson, J. S., & Rovis, T. (2002). Catalytic Nucleophilic Glyoxylation of Aldehydes. Journal of the American Chemical Society, 124(40), 11804–11805. [Link]
-
Crimmins, M. T. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. [Link]
-
Gauthier, D. R. Jr. (2013). Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. PubMed. [Link]
-
Harris, E. B. J. (2014). Response to "Does anyone knows the thermal stability of TBS protecting group?". ResearchGate. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Reddit. (2016). Role of TBS protecting group in this reaction. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
-
Michigan State University Chemistry. Swern Oxidation Procedure. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Doc Brown's Chemistry. Propanal low high resolution 1H proton nmr spectrum. [Link]
-
SpectraBase. (R)-2-(TERT.-BUTYLDIMETHYLSILOXY)-PROPANAL. [Link]
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- 4. This compound 95% | CAS: 87727-28-4 | AChemBlock [achemblock.com]
- 5. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectrabase.com [spectrabase.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
(S)-2-(tert-Butyldimethylsilyloxy)propanal CAS number 87727-28-4
An In-depth Technical Guide to (S)-2-(tert-Butyldimethylsilyloxy)propanal
Introduction: The Strategic Value of a Masked Chiral Aldehyde
In the landscape of modern asymmetric synthesis, the strategic deployment of chiral building blocks is paramount to achieving high levels of stereocontrol in the construction of complex molecules. This compound (CAS No. 87727-28-4) has emerged as a cornerstone of this approach. It is not merely a simple aldehyde; it is a sophisticated synthetic intermediate where a latent hydroxyl group is protected by a sterically demanding tert-butyldimethylsilyl (TBDMS) ether. This structural arrangement provides a powerful tool for chemists, particularly those in pharmaceutical and natural product synthesis. The bulky silyl ether group exerts profound stereodirecting influence on reactions at the adjacent aldehyde carbonyl, enabling the predictable and diastereoselective formation of new stereocenters. This guide offers a comprehensive exploration of this reagent, from its synthesis and spectral characterization to the mechanistic underpinnings of its utility in creating stereochemically rich architectures.
Part 1: Physicochemical & Spectroscopic Profile
A precise understanding of the compound's physical and spectral properties is fundamental for its handling, reaction monitoring, and characterization of subsequent products.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 87727-28-4 | [1] |
| Molecular Formula | C₉H₂₀O₂Si | |
| Molecular Weight | 188.34 g/mol | |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 67-68 °C @ 14 Torr | - |
| Optical Rotation | [α]D -12.1° (c=1.96, CHCl₃) | [1] |
Table 2: NMR Spectroscopic Data
The following data provides the characteristic spectroscopic signature of the molecule.
| Nucleus | Chemical Shift (δ, ppm) & Multiplicity | Source |
| ¹H NMR (300 MHz, CDCl₃) | 9.59 (d, J=1.3 Hz, 1H, CHO) | [1] |
| 4.07 (dq, J=6.9, 1.3 Hz, 1H, CH-O) | [1] | |
| 1.26 (d, J=6.9 Hz, 3H, CH₃-CH) | [1] | |
| 0.90 (s, 9H, C(CH₃)₃) | [1] | |
| 0.08 (s, 3H, Si-CH₃) | [1] | |
| 0.07 (s, 3H, Si-CH₃) | [1] | |
| ¹³C NMR (125 MHz, CDCl₃) | 204.2 (CHO) | [1] |
| 73.8 (CH-O) | [1] | |
| 25.6 (C(CH₃)₃) | [1] | |
| 18.5 (CH₃-CH) | [1] | |
| 18.1 (Si-C) | [1] | |
| -4.8 (Si-CH₃) | [1] |
Note: The two Si-CH₃ groups are diastereotopic and thus exhibit distinct signals in the ¹H NMR spectrum.
Part 2: Synthesis and Purification Protocol
The most reliable and widely adopted synthesis begins with the inexpensive, enantiopure starting material (S)-ethyl lactate. The process involves a two-step sequence: protection of the secondary alcohol followed by a controlled partial reduction of the ester. The following protocol is adapted from Organic Syntheses, a highly trusted source for robust chemical procedures.[1]
Detailed Experimental Protocol
Step 1: Silylation of (S)-Ethyl Lactate
-
Charge a round-bottomed flask equipped with a magnetic stirrer and an inert gas inlet with (S)-ethyl lactate (1.0 eq), imidazole (1.5 eq), and anhydrous dimethylformamide (DMF).
-
Cool the resulting solution in an ice bath (0 °C).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) portionwise to the cooled solution. A white precipitate of imidazole hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for approximately 18 hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with hexanes (2x).
-
Combine the organic extracts, wash sequentially with water and saturated brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution via rotary evaporation to yield crude (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate, which can be purified by vacuum distillation.
Step 2: DIBAL-H Reduction to the Aldehyde
-
Charge a dry, single-necked, round-bottomed flask with the purified silyl ether (1.0 eq) and anhydrous hexanes under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer a solution of diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 1.03 eq) via cannula into the well-stirred ester solution over 20-25 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until the biphasic mixture becomes clear.
-
Separate the layers and extract the aqueous phase with hexanes (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting aldehyde is often of sufficient purity for subsequent use, though it can be further purified by flash chromatography or careful distillation.
Expertise & Causality: Why This Protocol Works
-
Imidazole: Serves a dual purpose. It acts as a base to deprotonate the hydroxyl group of ethyl lactate, generating the corresponding alkoxide which is a more potent nucleophile for attacking the silicon center of TBDMSCl. Secondly, it acts as a nucleophilic catalyst.
-
Low-Temperature DIBAL-H Reduction: The choice of -78 °C is critical for the success of this transformation. At this temperature, DIBAL-H coordinates to the ester carbonyl and delivers a single hydride to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the acidic or aqueous workup is performed. If the reaction were allowed to warm, a second hydride addition would occur, leading to over-reduction to the corresponding primary alcohol.
-
Rochelle's Salt Workup: The aluminum byproducts from the DIBAL-H reduction often form gelatinous precipitates that make phase separation difficult. Rochelle's salt is a powerful chelating agent for aluminum ions, forming a soluble complex and breaking up the emulsion, which results in a clean and easy separation of the organic and aqueous layers.
Sources
An In-Depth Technical Guide to (S)-2-(tert-Butyldimethylsilyloxy)propanal: A Chiral Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pursuit of stereochemically pure pharmaceuticals is a cornerstone of modern drug development. The precise three-dimensional arrangement of atoms within a drug molecule can profoundly influence its efficacy, safety, and metabolic profile. Consequently, the availability of versatile, enantiomerically pure building blocks is paramount to the efficient synthesis of complex drug candidates. This technical guide provides a comprehensive overview of (S)-2-(tert-Butyldimethylsilyloxy)propanal, a valuable chiral aldehyde in the synthetic chemist's toolbox. We will delve into its chemical properties, provide a detailed and validated synthesis protocol, explore its applications in the broader context of pharmaceutical development, and present its spectroscopic signature for unambiguous identification.
Molecular Profile and Physicochemical Properties
This compound, with the CAS number 87727-28-4, is a chiral aldehyde protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group strategy is crucial as it imparts stability to the otherwise reactive hydroxyl group, allowing for a wide range of subsequent chemical transformations at the aldehyde functionality.
| Property | Value | Source(s) |
| Molecular Formula | C9H20O2Si | [1] |
| Molecular Weight | 188.34 g/mol | [1] |
| Appearance | Liquid | |
| Storage Temperature | -10°C |
The TBDMS group offers a good balance of stability and ease of removal, making it a preferred choice for protecting secondary alcohols. Its steric bulk provides significant protection against a variety of reaction conditions, yet it can be selectively cleaved under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Synthesis of this compound
The synthesis of this compound can be reliably achieved from the readily available and inexpensive chiral precursor, (S)-ethyl lactate. The following two-step procedure is adapted from a robust and well-documented protocol.
Step 1: Protection of (S)-Ethyl Lactate
The initial step involves the protection of the secondary hydroxyl group of (S)-ethyl lactate as a TBDMS ether. This reaction is typically carried out using tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).
Caption: Protection of (S)-Ethyl Lactate.
Detailed Protocol:
-
To a solution of (S)-ethyl lactate (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).
-
Cool the mixture in an ice bath.
-
Add tert-butyldimethylsilyl chloride (1.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, quench the reaction with water and extract the product with a non-polar solvent such as hexanes.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the pure silyl ether.
Step 2: Reduction to the Aldehyde
The second step involves the partial reduction of the ester functionality to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce esters to aldehydes at low temperatures.
Caption: Reduction to the Aldehyde.
Detailed Protocol:
-
Dissolve the purified (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate (1.0 eq) in anhydrous hexanes and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.05 eq) to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the two phases become clear.
-
Separate the organic layer, and extract the aqueous layer with an appropriate solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde. The product can be further purified by flash column chromatography if necessary.
The Role of this compound in Asymmetric Synthesis and Drug Discovery
Chiral aldehydes are highly valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][3][4] The aldehyde functionality is a versatile handle for a variety of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and Grignard additions. The stereocenter at the C2 position of this compound allows for the introduction of new stereocenters with a high degree of diastereoselectivity.
The importance of chirality in drug action is well-established. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[2] Therefore, the ability to synthesize enantiomerically pure drug candidates is a critical aspect of modern medicinal chemistry. Chiral building blocks like this compound provide a direct and efficient route to access these stereochemically defined molecules.[5][6]
Spectroscopic Characterization
Accurate characterization of synthetic intermediates is crucial for ensuring the quality and reproducibility of a synthetic route. The following is a summary of the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.6-9.8 ppm as a doublet), the proton at the chiral center (a quartet of doublets), the methyl group adjacent to the chiral center (a doublet), and the signals for the tert-butyl and dimethylsilyl groups.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at the downfield region (around 200-205 ppm), along with signals for the carbon bearing the silyloxy group, and the various methyl carbons of the TBDMS and propyl backbone.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde, typically found in the region of 1720-1740 cm⁻¹. Other significant peaks will include C-H stretching vibrations and the Si-O-C bond vibrations.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak (M⁺) at m/z 188. A prominent fragment is often observed corresponding to the loss of a tert-butyl group ([M-57]⁺).
Handling, Storage, and Safety
This compound should be handled in a well-ventilated fume hood. As with all aldehydes, it is advisable to avoid inhalation of vapors and contact with skin and eyes. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-10°C is suggested by suppliers) to prevent degradation. Silyl ethers can be sensitive to acidic conditions, which can lead to deprotection.
Conclusion
This compound is a valuable and versatile chiral building block for organic synthesis, particularly in the context of drug discovery and development. Its straightforward synthesis from an inexpensive chiral precursor, combined with the robust nature of the TBDMS protecting group, makes it an attractive intermediate for the construction of complex, stereochemically defined molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, its potential applications, and key characterization data to support its use in research and development laboratories.
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(S)-2-(tert-Butyldimethylsilyloxy)propanal structure
An In-depth Technical Guide to the Structure, Synthesis, and Application of (S)-2-(tert-Butyldimethylsilyloxy)propanal
Executive Summary
This compound is a valuable chiral aldehyde widely employed in modern organic synthesis. Derived from the chiral pool, specifically (S)-ethyl lactate, it serves as a versatile C3 building block for the introduction of stereogenic centers. The strategic installation of a bulky tert-butyldimethylsilyl (TBS) ether at the α-position serves a dual purpose: it protects the hydroxyl group, preventing its interference in subsequent reactions, and it imparts specific steric properties that can influence the diastereoselectivity of downstream transformations. This guide provides a comprehensive overview of its molecular structure, a detailed, field-proven synthetic protocol, mechanistic insights into its formation, and a discussion of its critical applications, particularly in asymmetric synthesis and enantiopurity determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important synthetic intermediate.
Introduction: The Strategic Value of α-Silyloxy Aldehydes
Chiral aldehydes are cornerstone intermediates in synthetic chemistry, enabling the construction of complex molecular architectures with precise stereochemical control.[1] Among these, α-hydroxy aldehydes are particularly significant motifs found in numerous natural products and pharmaceutical agents. However, their direct use is often complicated by the reactivity of the free hydroxyl group and a propensity for racemization at the α-carbon.[2]
The strategic solution is the use of protecting groups. Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) ether, are among the most utilized protecting groups for alcohols due to their ease of installation, predictable stability across a wide range of reaction conditions, and selective, mild removal protocols.[3] By masking the α-hydroxyl group of a propanal moiety as a TBS ether, this compound emerges as a stable, manageable, and highly effective chiral building block. Its structure combines the electrophilic reactivity of the aldehyde with a stereodefined, protected secondary alcohol, making it an indispensable tool for carbon-carbon bond formation and the synthesis of complex chiral molecules.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of this compound is defined by a propanal backbone with a tert-butyldimethylsilyloxy group at the C2 position, which is a chiral center with the (S) configuration.
-
IUPAC Name : (2S)-2-[[tert-butyl(dimethyl)silyl]oxy]propanal
-
SMILES : CO(C)C(C)(C)C[3]
Physicochemical Data
The compound is typically a colorless to light yellow liquid, and its key physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 188.34 g/mol | [3][5] |
| Boiling Point | 67-68 °C @ 14 Torr | |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | -20°C, under inert atmosphere | [4] |
Spectroscopic Profile
Characterization and purity assessment rely heavily on spectroscopic methods.
¹H NMR Spectroscopy: The expected proton NMR spectrum (in CDCl₃) will show characteristic signals for each distinct proton environment. The aldehyde proton appears as a doublet due to coupling with the C2 proton. The large tert-butyl group gives a sharp singlet integrating to 9 protons, while the two silicon-methyl groups give a singlet integrating to 6 protons.
-
δ ~9.6 ppm (d, 1H) : Aldehyde proton (CHO).
-
δ ~4.1 ppm (dq, 1H) : Methine proton at the chiral center (CH-O).
-
δ ~1.3 ppm (d, 3H) : Methyl protons adjacent to the chiral center (CH₃-CH).
-
δ ~0.9 ppm (s, 9H) : tert-Butyl protons on the silyl group (C(CH₃)₃).
-
δ ~0.1 ppm (s, 6H) : Dimethyl protons on the silyl group (Si(CH₃)₂).
¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon skeleton. The aldehyde carbonyl carbon is the most downfield signal. Data for the corresponding (R)-enantiomer, which is virtually identical, has been reported.[6]
-
δ ~204 ppm : Aldehyde carbonyl carbon (C=O).
-
δ ~75 ppm : Methine carbon at the chiral center (C-O).
-
δ ~26 ppm : Methyl carbons of the tert-butyl group.
-
δ ~18 ppm : Quaternary carbon of the tert-butyl group.
-
δ ~16 ppm : Methyl carbon adjacent to the chiral center.
-
δ ~-5 ppm : Methyl carbons on the silicon atom.
Synthesis and Purification
The most reliable and scalable synthesis of this compound starts from commercially available (S)-ethyl lactate. This two-step procedure involves the protection of the secondary alcohol followed by the partial reduction of the ester.[7]
Synthetic Workflow
The overall transformation is outlined below.
Caption: Two-step synthesis of the target aldehyde from (S)-ethyl lactate.
Causality and Mechanistic Insights
Step 1: Silylation. The protection of the hydroxyl group is paramount. (S)-ethyl lactate's secondary alcohol is nucleophilic and its proton is acidic, which would interfere with the subsequent hydride reduction step. Tert-butyldimethylsilyl chloride (TBDMSCl) is chosen as the silylating agent due to the stability of the resulting TBS ether. Imidazole acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The reaction is robust and typically proceeds in high yield.[7]
Step 2: DIBAL-H Reduction. The partial reduction of an ester to an aldehyde requires careful control of reaction conditions.[8][9] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester all the way to a primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is a sterically hindered and electrophilic reducing agent, which makes it ideal for this transformation.[10]
The mechanism proceeds as follows:
-
Lewis Acid Coordination : The electron-deficient aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it for nucleophilic attack.
-
Hydride Transfer : A single hydride ion is delivered to the carbonyl carbon, forming a stable tetrahedral intermediate.
-
Low-Temperature Stability : At -78 °C, this tetrahedral intermediate is stable and does not collapse to eliminate the ethoxide. This is the key to preventing over-reduction.[11]
-
Workup : Upon quenching with a mild acid or a salt solution like Rochelle's salt, the intermediate is hydrolyzed to release the desired aldehyde.[7][10]
Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.
Detailed Experimental Protocol
This protocol is adapted from a verified procedure in Organic Syntheses.[7]
Part A: (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate
-
To a 2-L two-necked, round-bottomed flask equipped with a mechanical stirrer and an inert gas inlet, add (S)-ethyl lactate (118 g, 1.0 mol), dimethylformamide (DMF, 500 mL), and imidazole (102 g, 1.5 mol).
-
Cool the solution in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl) (150 g, 1.0 mol) in three 50-g portions at 30-minute intervals.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Dilute the reaction mixture with water (300 mL) and hexanes (500 mL). Separate the aqueous phase and extract with an additional 300 mL of hexanes.
-
Combine the organic extracts, wash with saturated brine (3 x 50 mL), dry over MgSO₄, filter, and concentrate by rotary evaporation.
-
Purify the crude product by vacuum distillation (bp 70-78°C, 0.5 mmHg) to afford the silyl ether as a colorless liquid (typical yield >95%).
Part B: this compound
-
Charge a 2-L single-necked, round-bottomed flask with the silyl ether from Part A (69.9 g, 300 mmol) and 600 mL of hexanes.
-
Cool the solution to -78 °C in a dry ice-acetone bath under an inert atmosphere.
-
In a separate flask, cool a solution of DIBAL-H (310 mL of 1.0 M in hexanes, 310 mmol) to -78 °C.
-
Transfer the cold DIBAL-H solution via cannula to the well-stirred ester solution over 20-25 minutes, maintaining the internal temperature at -78 °C.
-
Stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Quench the reaction by the slow, careful addition of methanol (30 mL).
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt, 300 mL). Stir vigorously until the two phases become clear.
-
Separate the layers, extract the aqueous phase with hexanes, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the target aldehyde. The product is often used without further purification.
Handling and Storage Considerations
This compound is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). Due to the presence of an acidic α-proton, it is susceptible to racemization, especially in the presence of acid or base.[1] For long-term storage, it is essential to keep the compound in a freezer at -20 °C or below in a tightly sealed container to maintain its chemical and enantiomeric integrity.[4]
Applications in Asymmetric Synthesis
The utility of this aldehyde lies in its ability to act as a chiral electrophile, enabling the diastereoselective formation of new carbon-carbon or carbon-heteroatom bonds.
Case Study: Chiral Derivatizing Agent for Enantiopurity Analysis
A significant application is its use as a chiral derivatizing agent to determine the enantiomeric excess (ee) of primary amines via NMR spectroscopy.
Workflow:
-
A sample of the enantioenriched primary amine is mixed directly with the (S)-aldehyde in an NMR tube containing a suitable solvent (e.g., CDCl₃).
-
Rapid and quantitative formation of diastereomeric imines occurs in situ.
-
The resulting diastereomers are chemically non-equivalent and will exhibit distinct signals in the ¹H NMR spectrum.
-
By integrating the distinct signals (e.g., the imine C-H protons or other well-resolved peaks), the ratio of the diastereomers can be accurately determined, which directly corresponds to the enantiomeric ratio of the original amine.
This method is advantageous because it is fast, requires no chromatography, and can be performed on small sample quantities. The use of either the (R)- or (S)-enantiomer of the aldehyde allows for robust analysis of a wide range of chiral amines.
Utility as a Precursor to Complex Building Blocks
The aldehyde is a direct precursor to more elaborate chiral synthons. For example, it serves as the starting material for the synthesis of (S)-4-(t-butyldimethylsilyloxy)-2-pentyn-1-ol, a key intermediate for preparing enantioenriched allenyltin and allenylzinc reagents. These reagents are powerful tools for the diastereoselective synthesis of homopropargylic alcohols, which are prevalent structures in natural product chemistry.[7]
Conclusion
This compound is a high-value, versatile intermediate in asymmetric synthesis. Its preparation from the chiral pool is efficient and scalable, and the TBS protecting group confers the necessary stability for handling and subsequent transformations. The compound's predictable reactivity as a chiral electrophile makes it a reliable building block for constructing complex molecules with high stereochemical fidelity. Its application as both a synthetic precursor and an analytical tool for enantiopurity determination underscores its importance to the fields of organic chemistry, drug discovery, and materials science. A thorough understanding of its synthesis, handling, and reaction profiles enables researchers to leverage its full potential in their synthetic endeavors.
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). [Link]
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National Institutes of Health. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. [Link]
-
YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024-06-17). [Link]
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YouTube. Racemization of Chiral Carbonyl Compounds. (2014-06-26). [Link]
-
ResearchGate. Study of the racemization at α-position of the aldehyde. [Link]
-
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The quintessential chiral aldehyde: A technical guide to (S)-2-(tert-Butyldimethylsilyloxy)propanal
Executive Summary: (S)-2-(tert-Butyldimethylsilyloxy)propanal is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique combination of a stereodefined α-alkoxy aldehyde functionality, protected by a sterically demanding tert-butyldimethylsilyl (TBDMS) group, makes it an essential tool for the stereocontrolled construction of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, and synthetic preparation. It further explores its critical role in asymmetric synthesis with a detailed case study and outlines key analytical and safety protocols, offering researchers and drug development professionals a comprehensive resource for its effective application.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is (2S)-2-{[tert-butyl(dimethyl)silyl]oxy}propanal. However, in scientific literature and chemical catalogs, it is frequently referred to by a variety of synonyms. A comprehensive understanding of this nomenclature is crucial for efficient literature searching and chemical sourcing.
-
(2S)-2-(tert-Butyldimethylsiloxy)propanal
-
(2S)-2-(tert-Butyldimethylsiloxy)propionaldehyde
-
(S)-2-(tert-Butyldimethylsiloxy)propanal
-
(S)-2-(tert-Butyldimethylsilyloxy)propionaldehyde
-
(S)-2-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-PRO
-
(S)-2-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-PROPIONALDEHYDE
-
Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-
-
(s)-2-((tert-butyldimethylsilyl)oxy)propanal
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 87727-28-4 |
| Molecular Formula | C₉H₂₀O₂Si |
| Molecular Weight | 188.34 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 67-68 °C at 14 Torr |
| Storage Temperature | -20°C, under inert atmosphere |
Synthetic Methodologies
The most common and efficient synthesis of this compound starts from readily available and inexpensive (S)-ethyl lactate. The synthesis involves a two-step process: protection of the secondary alcohol and subsequent reduction of the ester to the aldehyde.
Synthesis from (S)-Ethyl Lactate
This procedure is widely adopted due to its high yield and stereochemical fidelity.
Step 1: Silyl Protection of (S)-Ethyl Lactate
The hydroxyl group of (S)-ethyl lactate is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The bulky TBDMS group provides robust protection under a variety of reaction conditions.
Step 2: DIBAL-H Reduction
The resulting silyl ether ester is then carefully reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C). Maintaining a low temperature is critical to prevent over-reduction to the primary alcohol.
Experimental Protocol: Synthesis of this compound
Materials:
-
(S)-Ethyl lactate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Hexanes, anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Protection: To a solution of (S)-ethyl lactate (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C, add TBDMSCl (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate.
-
Purification (optional): The crude ester can be purified by vacuum distillation.
-
Reduction: Dissolve the purified ester in anhydrous hexanes and cool to -78 °C under an inert atmosphere. Slowly add DIBAL-H solution (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Quenching and Work-up: After complete addition, stir the reaction for an additional 30 minutes at -78 °C. Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extraction: Separate the layers and extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield this compound.
Causality behind Experimental Choices:
-
Imidazole: Acts as a base to deprotonate the alcohol and as a nucleophilic catalyst.
-
Low-Temperature Reduction: Essential to prevent the over-reduction of the ester to the alcohol. DIBAL-H is a powerful reducing agent, and at higher temperatures, it will readily reduce the initially formed aldehyde.
-
Careful Concentration: The product is volatile, so concentration should be performed at low temperature and pressure to avoid significant loss.
Caption: Synthetic workflow for the preparation of this compound.
Applications in Asymmetric Synthesis
This compound is a cornerstone in asymmetric synthesis, serving as a versatile three-carbon chiral synthon. The aldehyde functionality allows for a wide range of carbon-carbon bond-forming reactions, while the adjacent stereocenter, shielded by the bulky TBDMS group, directs the stereochemical outcome of these transformations.
Case Study: Synthesis of (-)-Deoxoprosophylline[5]
A notable application of this chiral aldehyde is in the total synthesis of the piperidine alkaloid (-)-deoxoprosophylline. This natural product exhibits interesting biological activities and presents a significant synthetic challenge due to the presence of multiple stereocenters.
In a key step of the synthesis, this compound (or a derivative thereof) is reacted with a suitable nucleophile. The inherent chirality of the aldehyde, coupled with the steric hindrance of the TBDMS protecting group, allows for a highly diastereoselective addition to the carbonyl group. This step effectively sets one of the key stereocenters of the natural product. The resulting product is then elaborated through a series of transformations, including an intramolecular reductive amination, to construct the piperidine ring and complete the synthesis.[5]
The use of this compound in this context highlights its utility in controlling stereochemistry in complex molecule synthesis, a critical aspect of drug development and natural product chemistry.
Caption: Role of the chiral aldehyde in the synthesis of (-)-Deoxoprosophylline.
Spectroscopic and Analytical Characterization
The identity and purity of this compound are confirmed through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by a doublet for the aldehydic proton around 9.6-9.7 ppm. The methine proton adjacent to the silyloxy group appears as a quartet of doublets around 4.0-4.1 ppm. The methyl group on the propanal backbone shows a doublet around 1.2-1.3 ppm. The tert-butyl group gives a singlet at approximately 0.9 ppm, and the two methyl groups on the silicon atom appear as a singlet around 0.1 ppm.[6][7][8]
-
¹³C NMR: The carbon NMR spectrum displays a resonance for the aldehydic carbon in the downfield region, typically around 204-205 ppm. The carbon bearing the silyloxy group resonates at approximately 75-76 ppm. The methyl carbon of the propanal fragment is observed around 20-21 ppm. The quaternary carbon of the tert-butyl group appears at about 25-26 ppm, and the methyl carbons attached to the silicon are seen at around -5 to -4 ppm.[1][9][10][11]
Mass Spectrometry (MS)
The mass spectrum of this compound typically does not show a prominent molecular ion peak (M⁺) due to facile fragmentation. A characteristic and often base peak is observed at m/z [M-57]⁺, corresponding to the loss of a tert-butyl group. Other significant fragments may arise from the cleavage of the silicon-oxygen bond and further fragmentation of the propanal moiety.[12]
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere to prevent degradation.
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ResearchGate. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Propanol, 2-methyl-. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of (2S)-2-(tert-Butyldimethylsiloxy)propanal from (S)-Ethyl Lactate
This document provides an in-depth technical guide for the reliable, stereoretentive synthesis of (2S)-2-(tert-Butyldimethylsiloxy)propanal, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The protocol is designed for researchers, chemists, and process development professionals, emphasizing mechanistic understanding, practical execution, and troubleshooting.
Strategic Overview: A Two-Step Approach
The conversion of the readily available and inexpensive chiral precursor, (S)-ethyl lactate, into the target aldehyde requires a two-step sequence. This strategy is predicated on the differential reactivity of the functional groups present.
-
Protection of the Secondary Hydroxyl Group: The secondary alcohol of (S)-ethyl lactate is first protected as a tert-butyldimethylsilyl (TBS) ether. This is a critical step as the acidic proton of the hydroxyl group would otherwise react with the hydride reagent in the subsequent step, consuming the reagent and generating hydrogen gas. The TBS group is chosen for its steric bulk, which imparts significant stability across a range of reaction conditions, yet allows for clean removal when desired.[1][2]
-
Partial Reduction of the Ester: The resulting TBS-protected ester is then reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H). This reagent is highly selective for the partial reduction of esters to aldehydes at low temperatures, a transformation that is challenging with more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which typically lead to the corresponding primary alcohol.[3][4][5]
Caption: Overall synthetic pathway from (S)-ethyl lactate.
Mechanistic Rationale and Causality
A thorough understanding of the underlying mechanisms is paramount for successful execution and troubleshooting.
The Silyl Ether Protection Step
The protection of the alcohol as a silyl ether proceeds via nucleophilic substitution at the silicon center.
-
Role of Imidazole: While TBS-Cl can react with alcohols directly, the reaction is often slow.[6] Imidazole serves a dual purpose: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it also acts as a nucleophilic catalyst. Imidazole first attacks the TBS-Cl to form a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the alcohol, with the subsequent elimination of imidazole, which is regenerated in the catalytic cycle.[2][7] This catalytic pathway significantly accelerates the reaction.
The DIBAL-H Reduction Step
The selective reduction of the ester to an aldehyde hinges on precise temperature control and the unique properties of DIBAL-H.
-
Lewis Acidity and Hydride Transfer: DIBAL-H is an electrophilic reducing agent.[3] The aluminum center is Lewis acidic and coordinates to the carbonyl oxygen of the ester. This coordination polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack. A hydride ion is then transferred from the aluminum to the carbonyl carbon.[4][8]
-
The "Frozen" Tetrahedral Intermediate: This hydride transfer results in a stable tetrahedral aluminum-alkoxide complex. At very low temperatures (critically, -78 °C, the sublimation point of dry ice), this intermediate is stable and does not collapse to eliminate the ethoxide.[4][8] If the temperature is allowed to rise, this intermediate can break down to form the aldehyde, which would then be rapidly reduced by any excess DIBAL-H to the primary alcohol.[9]
-
The Quench: The reaction is terminated by adding a quenching agent (e.g., methanol, followed by an aqueous solution) while still at low temperature. This protonates the intermediates and hydrolyzes the aluminum complexes, releasing the final aldehyde product upon work-up.[8]
Validated Experimental Protocol
This protocol is adapted from a robust procedure published in Organic Syntheses, a source of independently verified experimental methods.[10] All glassware should be oven-dried or flame-dried prior to use, and reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Reagent and Stoichiometry Table
| Compound | Role | MW ( g/mol ) | Equiv. | Mmol (Scale) | Amount |
| Step 1: Protection | |||||
| (S)-Ethyl lactate | Starting Material | 118.13 | 1.0 | 300 | 35.4 g (33.7 mL) |
| Imidazole | Base/Catalyst | 68.08 | 1.5 | 450 | 30.6 g |
| TBS-Cl | Protecting Agent | 150.72 | 1.1 | 330 | 49.7 g |
| DMF | Solvent | 73.09 | - | - | 150 mL |
| Step 2: Reduction | |||||
| TBS-Protected Ester | Substrate | 232.41 | 1.0 | 100 | 23.2 g |
| DIBAL-H (1.0 M in hexanes) | Reducing Agent | 142.22 | 1.05 | 105 | 105 mL |
| Hexanes | Solvent | - | - | - | 200 mL |
| Methanol | Quenching Agent | 32.04 | - | - | ~20 mL |
| Rochelle's Salt (sat. aq.) | Work-up Reagent | 282.22 | - | - | 200 mL |
Step-by-Step Procedure: Part A - Protection
Synthesis of (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate
-
Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar and nitrogen inlet, add (S)-ethyl lactate (35.4 g, 300 mmol), imidazole (30.6 g, 450 mmol), and anhydrous N,N-dimethylformamide (DMF, 150 mL).
-
Reagent Addition: Stir the solution at room temperature until all solids have dissolved. Add tert-butyldimethylsilyl chloride (TBS-Cl, 49.7 g, 330 mmol) portion-wise over 15 minutes. The addition is mildly exothermic, and a white precipitate of imidazole hydrochloride will form.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a 1 L separatory funnel containing 500 mL of a 1:1 mixture of hexanes and water. Shake vigorously.
-
Extraction: Separate the layers. Extract the aqueous layer with hexanes (2 x 100 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with water (3 x 150 mL) to remove residual DMF and imidazole salts, followed by a wash with saturated aqueous sodium chloride (brine, 1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a colorless oil. For most purposes, this material is of sufficient purity to be carried forward. If higher purity is required, it can be purified by vacuum distillation.
Step-by-Step Procedure: Part B - Reduction
Synthesis of (2S)-2-(tert-Butyldimethylsiloxy)propanal
-
Reaction Setup: To a 1 L, three-necked round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a rubber septum, add the TBS-protected ester (23.2 g, 100 mmol) and 200 mL of anhydrous hexanes (or toluene).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature does not rise above -70 °C during the addition.[5][8]
-
DIBAL-H Addition: Add the DIBAL-H solution (1.0 M in hexanes, 105 mL, 105 mmol) dropwise via syringe or cannula over approximately 30-45 minutes, maintaining the internal temperature at or below -70 °C. DIBAL-H is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours. Monitor the reaction by TLC (staining with an agent like p-anisaldehyde is necessary to visualize the aldehyde) to confirm the consumption of the starting ester.
-
Quenching (Critical Step): While maintaining the temperature at -78 °C, slowly add methanol (~20 mL) dropwise to quench any excess DIBAL-H. Vigorous gas evolution (hydrogen) will be observed initially. Add methanol until the bubbling ceases.
-
Work-up with Rochelle's Salt: Remove the cooling bath and allow the mixture to warm to room temperature. Add 200 mL of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir the resulting biphasic mixture vigorously for 2-4 hours, or until the layers become clear and a fine white precipitate forms. The tartrate solution chelates the aluminum salts, breaking up the gelatinous emulsion that can otherwise make separation difficult.[3][5][11]
-
Isolation: Pour the mixture into a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure (keeping the water bath temperature below 30 °C, as the product aldehyde is volatile). The resulting crude oil is often used directly in subsequent steps without further purification.
Caption: Detailed experimental workflow for the two-step synthesis.
Troubleshooting and Field Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Protection (Step 1) | Insufficient TBS-Cl or imidazole; wet solvent (DMF) or starting material. | Use a slight excess of TBS-Cl (1.1-1.2 eq.). Ensure all reagents and solvents are anhydrous. Extend reaction time. |
| Over-reduction to Alcohol (Step 2) | Temperature rose above -70 °C during DIBAL-H addition; excess DIBAL-H used; reaction stirred too long after addition. | Ensure efficient cooling and slow, dropwise addition of DIBAL-H. Use precisely 1.0-1.05 equivalents of DIBAL-H. Monitor reaction closely by TLC and quench as soon as the starting ester is consumed.[4][8] |
| Incomplete Reduction (Step 2) | DIBAL-H solution has a lower-than-stated molarity (common with older bottles); insufficient equivalents added. | Titrate the DIBAL-H solution before use to determine its exact concentration. Add reagent until TLC shows full conversion. |
| Gelatinous Emulsion During Work-up (Step 2) | Formation of insoluble aluminum hydroxides. | The Rochelle's salt work-up is specifically designed to prevent this. Ensure vigorous and prolonged stirring after its addition until the layers clarify.[3][5][12] Alternatively, a Fieser workup (slow addition of water, then 15% NaOH, then more water) can be used. |
| Low Yield of Aldehyde | Product is volatile and can be lost during solvent removal; product may be unstable to silica gel chromatography. | Concentrate the final product with care, using a cool water bath (<30 °C). The crude aldehyde is often pure enough for subsequent steps. If chromatography is necessary, use a deactivated silica gel (e.g., with triethylamine in the eluent) and perform it quickly. |
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Chiral Aldehydes: A Comprehensive Technical Guide to Asymmetric Synthesis
Introduction: The Strategic Importance of Chiral Aldehydes
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science.[1][2][3] Chirality, the property of non-superimposable mirror images, is a fundamental characteristic of many biologically active molecules, where often only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful.[1][4] Within the synthetic chemist's toolkit, chiral aldehydes have emerged as exceptionally versatile and powerful building blocks for the construction of complex molecular architectures with precise stereochemical control.
This guide provides an in-depth exploration of the synthesis and application of chiral aldehydes in asymmetric synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic principles and field-proven insights that govern their successful application. We will delve into the stereochemical models that predict reaction outcomes, explore a range of powerful transformations, and examine case studies that highlight the strategic deployment of chiral aldehydes in the synthesis of complex targets.
Part 1: Foundational Principles and Stereochemical Control
The utility of chiral aldehydes in asymmetric synthesis stems from their ability to direct the formation of new stereocenters with high levels of selectivity. This control is governed by a combination of steric and electronic factors, which can be rationalized and predicted by several key stereochemical models.
The Felkin-Anh Model: Predicting Nucleophilic Addition
A cornerstone for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes is the Felkin-Anh model.[5][6] This model provides a framework for understanding how the existing stereocenter adjacent to the carbonyl group influences the trajectory of the incoming nucleophile.
The key tenets of the Felkin-Anh model are:
-
The largest group (L) on the α-carbon orients itself perpendicular to the plane of the carbonyl group. This minimizes steric interactions with the incoming nucleophile.[5]
-
The medium (M) and small (S) groups are positioned to minimize steric strain.
-
The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the large group.[6]
When the α-substituent is an electronegative atom, the polar Felkin-Anh model is applied, which considers the stabilizing hyperconjugative interaction between the forming bond and the C-X antibonding σ* orbital.[6][7]
Caption: Felkin-Anh model illustrating nucleophilic attack on a chiral aldehyde.
Part 2: Synthesis of Chiral Aldehydes
The accessibility of enantiomerically pure aldehydes is crucial for their widespread application. Several reliable methods have been developed for their synthesis.
Common Synthetic Routes:
| Method | Starting Material | Reagents | Key Features |
| Oxidation of Chiral Alcohols | Chiral Primary Alcohols | PCC, DMP, Swern Oxidation | Mild conditions, preserves stereochemical integrity. |
| Ozonolysis of Alkenes | Chiral Alkenes | O₃, then reductive workup (e.g., DMS, Zn/H₂O) | Cleaves C=C bond to form two carbonyl groups. |
| Hydroformylation | Alkenes | CO, H₂, Rhodium or Cobalt catalyst | Industrially important for large-scale synthesis.[] |
| Reduction of Chiral Esters | Chiral Esters | DIBAL-H | Reduces esters to aldehydes at low temperatures.[] |
Experimental Protocol: Swern Oxidation of a Chiral Alcohol
This protocol describes a common laboratory-scale procedure for the synthesis of a chiral aldehyde from a chiral primary alcohol.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Chiral primary alcohol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of the chiral primary alcohol in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes.
-
Triethylamine is added, and the mixture is stirred for an additional 30 minutes at -78 °C.
-
The reaction is allowed to warm to room temperature, and then quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chiral aldehyde.
-
Purification is typically achieved by flash column chromatography.
Part 3: Asymmetric Reactions Utilizing Chiral Aldehydes
Chiral aldehydes are central to a variety of powerful asymmetric transformations that enable the construction of complex molecules with high stereocontrol.
Nucleophilic Additions and the Evans Aldol Reaction
The aldol reaction, which forms a β-hydroxy carbonyl compound, is a fundamental carbon-carbon bond-forming reaction.[9] The Evans aldol reaction is a highly reliable and stereoselective method that employs a chiral auxiliary, typically an oxazolidinone, on the enolate component, which then reacts with an aldehyde.[9][10][11] The stereochemical outcome is dictated by a chair-like six-membered transition state, where the substituents orient themselves to minimize steric interactions.[9][10]
Caption: Workflow of the Evans asymmetric aldol reaction.
The reaction typically proceeds through a Z-enolate to give the syn-aldol product with high diastereoselectivity.[10][11] The choice of the chiral auxiliary and the Lewis acid can be tuned to obtain different stereoisomers.[9][12]
Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings.[13] When a chiral α,β-unsaturated aldehyde is used as the dienophile, the existing stereocenter can direct the facial selectivity of the diene's approach. Chiral Lewis acids can also be employed to catalyze the reaction and induce high levels of enantioselectivity.[14][15][16] The reaction proceeds through a concerted [4+2] cycloaddition mechanism.[13]
Organocatalysis with Chiral Aldehydes
In recent years, chiral aldehydes themselves have been utilized as organocatalysts, particularly in the activation of amines.[17][18][19] This strategy involves the formation of a chiral iminium ion intermediate, which then participates in various asymmetric transformations.[20][21] This approach has been successfully applied to the asymmetric functionalization of amines and amino acids.[17][19][22]
Part 4: Applications in Total Synthesis and Drug Development
The true measure of a synthetic method's power lies in its application to the synthesis of complex and biologically important molecules. Chiral aldehydes have played a pivotal role in the total synthesis of numerous natural products and active pharmaceutical ingredients (APIs).[20][21][23]
Case Study: Synthesis of a Pharmaceutical Intermediate
The asymmetric synthesis of chiral intermediates is a critical step in the production of many modern drugs.[23][24][25] For instance, the synthesis of a key intermediate for the anticancer agent (-)-bestatin can be achieved through an asymmetric reaction involving a chiral aldehyde precursor.[23]
Table of Representative Asymmetric Reactions with Chiral Aldehydes:
| Reaction Type | Chiral Source | Typical Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Grignard Addition | α-chiral aldehyde | >90:10 d.r. |
| Evans Aldol | Chiral auxiliary on enolate | >95:5 d.r. |
| Asymmetric Diels-Alder | Chiral Lewis acid catalyst | >95% e.e. |
| Organocatalytic Michael Addition | Chiral amine catalyst with α,β-unsaturated aldehyde | >90% e.e. |
Conclusion
Chiral aldehydes are indispensable tools in the field of organic synthesis. Their ability to impart stereochemical information with a high degree of fidelity has enabled the efficient and elegant synthesis of a vast array of complex molecules. A thorough understanding of the underlying principles of stereochemical control, coupled with a knowledge of the diverse synthetic methodologies available, empowers researchers to strategically employ chiral aldehydes in the design and execution of innovative synthetic routes. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral aldehydes in both academic research and industrial drug development is certain to expand.
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The Enduring Guardian: A Technical Guide to the TBDMS Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with precision and high yield. Among the arsenal of protecting groups for hydroxyl functionalities, the tert-butyldimethylsilyl (TBDMS or TBS) ether has emerged as an indispensable and versatile tool.[1][2] Introduced by E.J. Corey in 1972, its widespread adoption stems from a favorable balance of straightforward installation, robust stability across a wide range of reaction conditions, and the availability of mild and selective methods for its removal.[3][4] This technical guide offers an in-depth exploration of the TBDMS protecting group, from its fundamental properties and reaction mechanisms to detailed experimental protocols and strategies for its selective cleavage.
Core Principles: A Tale of Steric Hindrance and Stability
The utility of the TBDMS group is fundamentally rooted in the steric bulk surrounding the silicon atom. The presence of a large tert-butyl group, in addition to two methyl groups, provides significant steric hindrance that shields the silicon-oxygen bond from unwanted nucleophilic attack and hydrolysis.[2][5] This structural feature is the primary determinant of its distinct stability and reactivity profile when compared to less hindered silyl ethers like the trimethylsilyl (TMS) group.[5]
The tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the corresponding trimethylsilyloxy group.[2][5] This substantial difference in stability is a cornerstone of its application, allowing for the selective deprotection of more labile silyl ethers while the TBDMS group remains intact.[5][6] The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS. A similar trend is also observed under basic conditions.[1]
The Art of Protection: Formation of TBDMS Ethers
The most common and reliable method for the protection of alcohols as TBDMS ethers is the Corey protocol, which utilizes tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base and catalyst in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3][7]
The Underlying Mechanism
The reaction is thought to proceed through the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ.[3] Imidazole first acts as a base to deprotonate the alcohol, increasing its nucleophilicity. Subsequently, the alcohol attacks the silicon atom of the silyl chloride. Recent research also suggests that DMF can catalyze the reaction.[3]
Standard Experimental Protocol: The Corey Method
This protocol is a robust and widely adopted procedure for the silylation of primary and secondary alcohols.[5][7]
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, imidazole, and TBDMSCl in anhydrous DMF at room temperature.
-
Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For more sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[5]
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude TBDMS ether by flash column chromatography on silica gel.[5]
For particularly hindered alcohols where TBDMSCl may be too slow to react, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) can be employed, typically with a non-nucleophilic base like 2,6-lutidine.[4][8]
The Liberation: Deprotection of TBDMS Ethers
A key advantage of the TBDMS group is the variety of conditions under which it can be selectively removed, often leaving other protecting groups and sensitive functionalities intact.[1][7] The choice of deprotection method is dictated by the overall molecular architecture and the stability of other functional groups present.
Fluoride-Mediated Cleavage: The Gold Standard
The most common method for the cleavage of TBDMS ethers is treatment with a fluoride ion source.[9] Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for this purpose.[3][10] The exceptional strength of the silicon-fluorine bond (Si-F bond energy is ~142 kcal/mol) provides a powerful thermodynamic driving force for the reaction.[3]
The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate, which then fragments to release the alkoxide and form the stable TBDMS-F.[3][4]
Experimental Protocol: TBAF Deprotection [4][10]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, typically as a 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol. Purification by flash column chromatography may be necessary.[5]
It should be noted that TBAF is basic and can cause issues with base-sensitive functional groups.[10] In such cases, buffered fluoride sources like HF-pyridine or HF-triethylamine can be employed.[11]
Acidic Deprotection
TBDMS ethers are relatively sensitive to acidic conditions and can be cleaved using various acids.[12] This method is particularly useful when fluoride-based reagents are incompatible with other functional groups in the molecule. Common reagents include acetic acid in a THF/water mixture, or catalytic amounts of strong acids like HCl in methanol.[3]
Experimental Protocol: Acid-Catalyzed Deprotection [2]
Materials:
-
TBDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF/acetic acid/water.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting alcohol by flash column chromatography.
Chemoselective Deprotection Strategies
In the synthesis of complex molecules, it is often necessary to deprotect one TBDMS group in the presence of others, or in the presence of different silyl ethers or other protecting groups. This can be achieved by exploiting subtle differences in steric hindrance and electronic effects.
| Deprotection Reagent/Conditions | Selectivity | Comments | Reference(s) |
| Oxone® (in 50% aq. MeOH) | Cleaves primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers. | Mild conditions, room temperature. | [3] |
| Acetyl chloride (catalytic) (in dry MeOH) | Deprotects TBDMS and TBDPS ethers. Tolerates many other protecting groups. | Mild, fast, and high-yielding. | [3][13] |
| Hf(OTf)₄ (catalytic) | Allows for regioselective deprotection based on steric hindrance (primary > secondary > tertiary). | Highly potent catalyst, low catalyst loading. | [3] |
| Sodium tetrachloroaurate(III) dihydrate (catalytic) | Selective deprotection of aliphatic TBDMS ethers in the presence of aromatic or more hindered aliphatic TBDMS ethers. | Mild conditions, low-cost gold catalyst. | [14] |
| Formic acid (5-20% in MeOH) | Selectively deprotects primary TBDMS ethers in the presence of secondary TBDMS ethers. | Mild and efficient. | [6][15] |
| KHF₂ (in MeOH) | Highly selective for the desilylation of phenolic TBDMS ethers in the presence of alcoholic TBDMS ethers. | Room temperature, convenient solid reagent. | [3][16] |
Conclusion
The tert-butyldimethylsilyl ether stands as a testament to the power of steric control in protecting group chemistry. Its robust nature, coupled with the myriad of selective protection and deprotection protocols, has solidified its position as a workhorse in modern organic synthesis. A thorough understanding of the principles governing its stability and reactivity, as detailed in this guide, empowers researchers to devise and execute complex synthetic strategies with confidence and efficiency, paving the way for the discovery and development of novel chemical entities.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
National Center for Biotechnology Information. Chemoselective Deprotection of Triethylsilyl Ethers. [Link]
-
Zhang, Q., et al. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64. [Link]
-
ResearchGate. An efficient and chemoselective deprotection of tert-butyldimethylsilyl protected alcohols using SnCl2·2H2O as catalyst. [Link]
-
ResearchGate. Selective protection of secondary alcohols by using formic acid as a mild and efficient deprotection reagent for primary TBDMS ethers-Supporting Information. [Link]
-
Reddit. Stability of OTBS in TFA/DCM. [Link]
-
Applied Chemical Engineering. Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
University of Calgary. Alcohol Protecting Groups. [Link]
-
National Center for Biotechnology Information. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
-
National Chemical Laboratory. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [Link]
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Reddit. How to get higher yields for TBDMSCl protection of alcohol. [Link]
-
National Center for Biotechnology Information. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. reddit.com [reddit.com]
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- 14. thieme-connect.com [thieme-connect.com]
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- 16. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (S)-2-(tert-Butyldimethylsilyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-(tert-Butyldimethylsilyloxy)propanal, a chiral aldehyde containing a bulky silyl ether protecting group. Understanding the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of this compound is crucial for its synthesis, purification, and use in complex organic synthesis, particularly in the development of pharmaceutical agents. This guide synthesizes available data to offer a detailed analysis of its structural features as revealed by spectroscopy.
Introduction
This compound, with the chemical formula C9H20O2Si, is a valuable chiral building block in organic synthesis.[1][2][3] The presence of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group offers stability under a range of reaction conditions while allowing for selective deprotection. Spectroscopic analysis is indispensable for confirming the identity and purity of this aldehyde.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that give rise to characteristic spectroscopic signals. The chiral center at the C2 position, the aldehyde functional group, and the bulky TBDMS group all contribute to its unique spectral fingerprint.
Caption: Molecular structure of this compound with key carbon atoms highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Expected ¹H NMR Data (CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~9.6 | Doublet | 1H | -CH O |
| b | ~4.1 | Quartet of doublets | 1H | -CH (O)-CHO |
| c | ~1.2 | Doublet | 3H | -CH(O)CH ₃ |
| d | ~0.9 | Singlet | 9H | -Si-C(CH ₃)₃ |
| e | ~0.1 | Singlet | 6H | -Si-(CH ₃)₂ |
Rationale Behind Assignments:
-
Aldehyde Proton (a): The aldehyde proton is highly deshielded and appears far downfield, typically between 9 and 10 ppm. It is expected to be a doublet due to coupling with the adjacent methine proton (H-2).
-
Methine Proton (b): The proton on the chiral center (C2) is attached to an oxygen atom, shifting it downfield. It will be split into a quartet by the adjacent methyl protons and a doublet by the aldehyde proton.
-
Methyl Protons (c): The methyl protons adjacent to the chiral center will appear as a doublet due to coupling with the methine proton.
-
tert-Butyl Protons (d): The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet.
-
Dimethylsilyl Protons (e): The six protons of the two methyl groups on the silicon atom are also equivalent and will appear as a singlet, typically upfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Data for the (R)-enantiomer, which is identical to the (S)-enantiomer, has been reported in the literature.[4]
¹³C NMR Data (CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~205 | C HO |
| 2 | ~77 | -C H(O)- |
| 3 | ~26 | -Si-C(C H₃)₃ |
| 4 | ~18 | -Si-C (CH₃)₃ |
| 5 | ~16 | -CH(O)C H₃ |
| 6 | ~ -5 | -Si-(C H₃)₂ |
Interpretation of the ¹³C NMR Spectrum:
-
The aldehyde carbon (C HO) is the most deshielded carbon, appearing at a very high chemical shift.
-
The carbon atom bonded to the silyloxy group (-C H(O)-) is also significantly deshielded.
-
The carbons of the tert-butyl group and the methyl group on the propanal backbone appear in the aliphatic region.
-
The carbons of the dimethylsilyl group are shielded and appear at a very low chemical shift, sometimes even below 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and the silyl ether.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~2720 and ~2820 | Medium, sharp | C-H stretch (aldehyde, Fermi doublet) |
| ~1730 | Strong, sharp | C=O stretch (aldehyde) |
| ~1250 and ~840 | Strong | Si-CH₃ |
| ~1100 | Strong | C-O stretch |
Key Diagnostic Peaks:
-
C=O Stretch: A strong, sharp absorption around 1730 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.
-
Aldehyde C-H Stretch: The presence of two medium, sharp peaks around 2720 cm⁻¹ and 2820 cm⁻¹ (a Fermi doublet) is characteristic of an aldehyde C-H bond.
-
Si-CH₃ Bending: Strong bands around 1250 cm⁻¹ and 840 cm⁻¹ are characteristic of the Si-CH₃ groups of the TBDMS ether.
-
C-O Stretch: A strong absorption around 1100 cm⁻¹ corresponds to the C-O single bond of the silyloxy group.
Experimental Protocols
While specific experimental conditions for the acquisition of the presented data are not fully detailed in the available literature, standard protocols for NMR and IR spectroscopy would be employed.
NMR Data Acquisition
-
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired on a 300-500 MHz instrument. For ¹³C NMR, a higher number of scans is usually required to obtain a good signal-to-noise ratio.[5]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
IR Data Acquisition
-
Sample Preparation: For a neat liquid sample, a drop of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[5]
-
Data Acquisition: A background spectrum of the clean ATR crystal is collected first. The sample is then applied, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[5]
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: General experimental workflow for NMR and IR spectroscopic analysis.
Conclusion
The spectroscopic data for this compound provides a clear and unambiguous fingerprint for its structural identification. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy allows for the confirmation of the aldehyde functionality, the chiral center environment, and the presence of the TBDMS protecting group. This guide provides researchers, scientists, and drug development professionals with the necessary information to confidently identify and characterize this important synthetic intermediate.
References
-
(R)-2-(TERT.-BUTYLDIMETHYLSILOXY)-PROPANAL - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]
-
This compound - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]
-
(2S)-2-[(tert-butyldimethylsilyl)oxy]propanal | C9H20O2Si | CID 10954305 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
Methodological & Application
Mastering Stereochemistry: A Guide to Diastereoselective Aldol Reactions with (S)-2-(tert-Butyldimethylsilyloxy)propanal
Introduction: The Significance of Stereocontrol in Complex Molecule Synthesis
In the intricate world of pharmaceutical and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. The diastereoselective aldol reaction stands as one of the most powerful and versatile tools for the construction of carbon-carbon bonds with exceptional stereochemical control. This application note provides an in-depth guide to the diastereoselective aldol reaction of (S)-2-(tert-Butyldimethylsilyloxy)propanal, a chiral α-alkoxy aldehyde that serves as a valuable building block in the synthesis of polyketide natural products and other complex organic molecules. We will explore the fundamental principles governing diastereoselectivity, provide detailed experimental protocols, and offer practical insights to enable researchers to harness the full potential of this important transformation.
The stereochemical outcome of nucleophilic additions to chiral aldehydes like this compound is primarily dictated by two competing stereochemical models: the Felkin-Anh model, which predicts non-chelation controlled addition, and the chelation-controlled model. The choice of Lewis acid is the critical determinant that allows chemists to selectively favor one pathway over the other, thus affording predictable access to either syn or anti aldol adducts.
Theoretical Framework: Understanding the Origins of Diastereoselectivity
The ability to rationally predict and control the stereochemical course of the aldol reaction is rooted in a fundamental understanding of the transition state geometries. For α-alkoxy aldehydes, the interplay between steric and electronic effects, as well as the coordinating ability of the Lewis acid, governs the facial selectivity of the nucleophilic attack.
The Felkin-Anh Model: Non-Chelation Control
In the absence of a strongly coordinating Lewis acid, the stereochemical outcome of the aldol reaction of this compound is generally predicted by the Felkin-Anh model. This model posits that the largest substituent at the α-carbon (in this case, the OTBDMS group) orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the less hindered face, leading to the formation of the anti diastereomer as the major product. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), which are generally considered non-chelating, favor this reaction pathway.
Chelation Control: Forging the syn Diastereomer
Conversely, when a bidentate Lewis acid, such as titanium tetrachloride (TiCl₄) or magnesium bromide (MgBr₂), is employed, a different stereochemical outcome is observed. These Lewis acids can coordinate simultaneously to both the carbonyl oxygen and the oxygen of the α-silyloxy group, forming a rigid five-membered chelate ring. This chelation constrains the conformation of the aldehyde, forcing the incoming nucleophile to attack from the opposite face compared to the Felkin-Anh model. This chelation-controlled pathway leads to the preferential formation of the syn diastereomer.
Visualizing the Stereochemical Pathways
To provide a clearer understanding of these controlling principles, the following diagrams illustrate the transition state models for both chelation and non-chelation controlled aldol additions to this compound.
Caption: A simplified representation of the competing stereochemical pathways.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of the starting aldehyde and its subsequent diastereoselective aldol reactions. These protocols are intended as a guide and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of this compound
This procedure is adapted from a reliable method for the preparation of the title aldehyde from commercially available (S)-ethyl lactate.[1]
Step 1: Protection of (S)-Ethyl Lactate
-
To a solution of (S)-ethyl lactate (1.0 eq) and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with hexanes.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate.
Step 2: Reduction to the Aldehyde
-
Dissolve the silyl-protected ester (1.0 eq) in anhydrous hexanes and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.05 eq) in hexanes via a syringe or cannula, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with hexanes.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield this compound as a colorless oil. The product is often used in the next step without further purification due to its volatility.
Protocol 2: Chelation-Controlled Aldol Reaction (syn-selective)
This is a representative procedure for the TiCl₄-mediated aldol reaction with the silyl enol ether of a ketone, which typically affords the syn-adduct with high diastereoselectivity.
Materials:
-
This compound
-
Silyl enol ether of a ketone (e.g., 1-(trimethylsilyloxy)cyclohexene)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add the this compound (1.0 eq).
-
Slowly add TiCl₄ (1.1 eq) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.
-
Add a solution of the silyl enol ether (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Protocol 3: Non-Chelation-Controlled Aldol Reaction (anti-selective)
This is a representative procedure for the BF₃·OEt₂-mediated aldol reaction, which generally favors the formation of the anti-adduct.
Materials:
-
This compound
-
Silyl enol ether of a ketone
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C.
-
Add the silyl enol ether (1.2 eq) and this compound (1.0 eq) to the cooled solvent.
-
Slowly add BF₃·OEt₂ (1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Diastereoselectivity of Aldol Reactions
The following table summarizes the expected diastereoselectivity for the aldol reaction of α-alkoxy aldehydes under different conditions. While specific data for this compound may vary depending on the nucleophile, this table provides a general guideline for predicting the major diastereomer.
| Lewis Acid | Nucleophile | Expected Major Diastereomer | Rationale |
| TiCl₄, SnCl₄, MgBr₂ | Silyl Enol Ethers, Lithium Enolates | syn | Chelation Control |
| BF₃·OEt₂, TMSOTf | Silyl Enol Ethers | anti | Non-Chelation (Felkin-Anh) |
| Boron Enolates (Z) | Aldehydes | syn | Zimmerman-Traxler (Chair TS) |
| Boron Enolates (E) | Aldehydes | anti | Zimmerman-Traxler (Chair TS) |
Workflow Visualization
The general workflow for a diastereoselective aldol reaction is depicted in the following diagram.
Caption: A flowchart illustrating the key stages of a typical diastereoselective aldol reaction.
Conclusion and Future Directions
The diastereoselective aldol reaction of this compound is a powerful and reliable method for the stereocontrolled synthesis of complex molecules. By carefully selecting the Lewis acid and reaction conditions, researchers can selectively access either the syn or anti aldol adducts with a high degree of predictability. The protocols and theoretical framework presented in this application note provide a solid foundation for the successful implementation of this reaction in a research setting.
Future work in this area will likely focus on the development of catalytic, enantioselective variants of this reaction, further expanding the synthetic utility and efficiency of this important transformation. As our understanding of stereocontrol continues to evolve, the aldol reaction will undoubtedly remain a cornerstone of modern organic synthesis.
References
-
Reetz, M. T. (1984). Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]
-
Marshall, J. A., & Yanik, M. M. (2001). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 78, 126. [Link]
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
-
Evans, D. A., Dart, M. J., Duffy, J. L., & Yang, M. G. (1996). A Stereochemical Model for Merged 1,2- and 1,3-Asymmetric Induction in Diastereoselective Mukaiyama Aldol Addition Reactions and Related Processes. Journal of the American Chemical Society, 118(18), 4322–4343. [Link]
-
Paterson, I., & Goodman, J. M. (1989). Diastereoselective aldol reactions of chiral ethyl ketones. Tetrahedron Letters, 30(8), 997-1000. [Link]
Sources
Application Note: Diastereoselective Synthesis of Chiral Alcohols via Grignard Addition to (S)-2-(tert-Butyldimethylsilyloxy)propanal
Abstract
The synthesis of chiral 1,2-diols is a foundational challenge in asymmetric synthesis, with the products serving as crucial building blocks for natural products, pharmaceuticals, and chiral ligands. The nucleophilic addition of organometallic reagents to α-alkoxy aldehydes represents one of the most direct methods for constructing these motifs. This application note provides a detailed guide to the Grignard addition to (S)-2-(tert-Butyldimethylsilyloxy)propanal. We will explore the underlying stereochemical principles that govern this reaction, focusing on the Felkin-Anh model, and provide a robust, field-proven protocol for achieving high diastereoselectivity in the synthesis of the corresponding anti-1,2-diol derivatives. This document is intended for researchers, chemists, and process development professionals engaged in stereoselective synthesis.
Introduction: The Challenge of 1,2-Asymmetric Induction
The addition of a nucleophile to a carbonyl group adjacent to a stereocenter, known as 1,2-asymmetric induction, is a classic problem in stereocontrolled synthesis. The outcome of such reactions is dictated by the conformational preferences of the starting aldehyde and the trajectory of the incoming nucleophile. The ability to predict and control the formation of one diastereomer over the other is paramount for synthetic efficiency.
The choice of protecting group on the α-hydroxy moiety is a critical experimental parameter. Small, Lewis basic protecting groups (e.g., Benzyl, Methoxymethyl) can chelate with the Grignard reagent's magnesium ion, forcing the substrate into a rigid cyclic transition state.[1][2] This typically leads to the syn diastereomer via the Cram-Chelate model. In contrast, bulky and weakly coordinating protecting groups, such as the tert-Butyldimethylsilyl (TBDMS) group, physically prevent chelation.[3][4] This forces the reaction to proceed through an open-chain transition state, where stereoselectivity is governed by steric and stereoelectronic factors, as described by the Felkin-Anh model.
Theoretical Basis: The Felkin-Anh Model for Non-Chelating Systems
For the Grignard addition to this compound, the non-chelating nature of the bulky TBDMS ether directs the stereochemical outcome according to the Felkin-Anh model.[3][4][5]
Pillars of the Felkin-Anh Model:
-
Transition State Geometry: The incoming nucleophile (Grignard reagent) does not attack the carbonyl carbon at a 90° angle. Instead, it follows the Bürgi-Dunitz trajectory, an obtuse angle of approximately 107°, which represents an optimal balance between maximizing orbital overlap with the carbonyl π* orbital and minimizing repulsion with the carbonyl oxygen's electrons.[6][7]
-
Conformational Analysis: The most stable and reactive conformation of the α-chiral aldehyde places the largest substituent (L) perpendicular (or anti-periplanar) to the carbonyl bond. This arrangement minimizes steric interactions with the approaching nucleophile and the carbonyl oxygen.[6][8] In our case, the large OTBDMS group is considered the "L" group.
-
Stereoselective Attack: With the large group positioned away from the reaction center, the nucleophile attacks from the less sterically hindered face, passing by the smallest substituent (S), which is the α-hydrogen.
This controlled approach leads predictably to the formation of the anti diastereomer as the major product.
Visualization of Stereochemical Control
The following diagrams illustrate the governing stereochemical models.
Caption: Cram-Chelate model, not operative here but shown for contrast.
Detailed Experimental Protocol
This protocol describes the addition of methylmagnesium bromide to this compound. The principles are broadly applicable to other Grignard reagents.
Materials & Reagents
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, flame-dried under vacuum or inert atmosphere
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram
Caption: Step-by-step experimental workflow for the Grignard addition.
Step-by-Step Procedure
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Aldehyde Solution: Dissolve this compound (e.g., 1.88 g, 10.0 mmol, 1.0 eq) in anhydrous diethyl ether (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Scientist's Note: Low temperature is crucial for maximizing diastereoselectivity by slowing the reaction rate and allowing the sterically demanding transition state to be more selectively populated.
-
-
Grignard Addition: Add methylmagnesium bromide (3.0 M solution in Et₂O, 4.0 mL, 12.0 mmol, 1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Remove the cooling bath and allow the mixture to warm to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Scientist's Note: A saturated NH₄Cl quench is acidic enough to protonate the alkoxide and hydrolyze magnesium salts but mild enough to avoid premature cleavage of the TBDMS protecting group. [9]7. Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to afford the pure product. The diastereomeric ratio (anti:syn) can be determined by ¹H NMR analysis of the purified product or the crude reaction mixture.
Impact of Reagent Choice on Diastereoselectivity
The steric bulk of the incoming Grignard reagent can influence the degree of diastereoselectivity. While the Felkin-Anh model is generally robust, highly hindered nucleophiles may lead to slightly lower selectivities.
| Grignard Reagent (R-MgX) | R Group | Expected Major Product | Typical Diastereomeric Ratio (anti:syn) |
| CH₃MgBr | Methyl | (2S,3R)-3-(tert-Butyldimethylsilyloxy)butan-2-ol | >10:1 |
| CH₃CH₂MgBr | Ethyl | (3S,4R)-4-(tert-Butyldimethylsilyloxy)pentan-3-ol | >10:1 |
| PhMgBr | Phenyl | (1R,2S)-2-(tert-Butyldimethylsilyloxy)-1-phenylpropan-1-ol | ~8:1 to 15:1 |
| VinylMgBr | Vinyl | (3S,4R)-4-(tert-Butyldimethylsilyloxy)pent-1-en-3-ol | >15:1 |
| IsopropylMgBr | Isopropyl | (2R,3S)-3-(tert-Butyldimethylsilyloxy)-2,4-dimethylpentan-3-ol | ~5:1 to 10:1 |
Note: Ratios are estimates based on the Felkin-Anh model and may vary with specific reaction conditions.
Post-Reaction: Deprotection to the 1,2-Diol
The TBDMS group can be readily removed to furnish the final chiral 1,2-diol.
Protocol: TBDMS Deprotection
-
Dissolve the purified silyl ether (1.0 eq) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting diol can be purified by chromatography or crystallization.
Conclusion
The Grignard addition to this compound is a powerful and highly predictable method for the synthesis of chiral alcohols that are precursors to anti-1,2-diols. The stereochemical outcome is reliably controlled by the bulky, non-chelating TBDMS protecting group, which directs the reaction through a Felkin-Anh transition state. By carefully controlling reaction parameters, particularly temperature, researchers can achieve excellent diastereoselectivities, making this a valuable tool in the arsenal of the synthetic chemist.
References
- Vertex AI Search. Cram felkin-ahn model.
- OpenOChem Learn. Felkin-Anh Model.
-
Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2577–2589. [Link]
-
ResearchGate. Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds | Request PDF. [Link]
-
Walsh, P. J., & Kozlowski, M. C. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC. [Link]
-
Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
-
Organic Chemistry. (2022). Ultimate Guide to the Felkin-Anh Model. [Link]
-
CHEM 330 Handout. Generalization of the Cram-Felkin model. [Link]
-
Wikipedia. Asymmetric induction. [Link]
Sources
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- 3. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Asymmetric Synthesis of Homoallylic Alcohols: A Detailed Guide Using (S)-2-(tert-Butyldimethylsilyloxy)propanal
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the asymmetric synthesis of chiral homoallylic alcohols. It specifically focuses on the diastereoselective addition of allyl nucleophiles to the chiral α-alkoxy aldehyde, (S)-2-(tert-Butyldimethylsilyloxy)propanal. This guide delves into the mechanistic underpinnings of stereocontrol, offers detailed experimental protocols, and presents expected outcomes based on established literature.
Introduction: The Significance of Chiral Homoallylic Alcohols
Chiral homoallylic alcohols are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their versatile functionality allows for further synthetic manipulations, making them valuable building blocks in complex molecule synthesis. The ability to control the stereochemistry at the newly formed stereocenters is of paramount importance, as the biological activity of a molecule is often dictated by its specific stereoisomeric form.
The use of chiral α-alkoxy aldehydes, such as this compound, offers an effective strategy for substrate-controlled diastereoselective synthesis. The resident stereocenter at the α-position, in conjunction with the judicious choice of reagents and reaction conditions, can powerfully influence the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl.
Mechanistic Insights: Achieving Diastereoselectivity
The stereochemical course of the allylation of α-alkoxy aldehydes is primarily governed by the interplay of steric and electronic effects in the transition state. Two key mechanistic paradigms, chelation control and non-chelation (Felkin-Anh) control, are instrumental in dictating the formation of either syn or anti homoallylic alcohol diastereomers. The seminal work by Keck et al. provides a clear demonstration of this principle in the context of this compound.
Chelation Control for syn-Diastereoselectivity
When a bidentate Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), is employed, it can coordinate to both the carbonyl oxygen and the oxygen of the α-silyloxy group. This chelation locks the conformation of the aldehyde, forcing the incoming nucleophile to attack from the less hindered face. This approach typically proceeds through a Zimmerman-Traxler-like transition state, leading to the formation of the syn diastereomer.
Figure 1. Chelation-controlled pathway leading to the syn-product.
Non-Chelation (Felkin-Anh) Control for anti-Diastereoselectivity
In contrast, when a monodentate and sterically demanding Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is used, chelation is disfavored. In this scenario, the reaction proceeds under Felkin-Anh control. The largest substituent at the α-carbon (the OTBS group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This directs the nucleophile to the opposite face of the carbonyl group compared to the chelation-controlled pathway, resulting in the formation of the anti diastereomer.
Figure 2. Non-chelation controlled pathway leading to the anti-product.
Experimental Protocols
The following protocols are adapted from the work of Keck et al. and provide a reliable method for the diastereoselective synthesis of homoallylic alcohols from this compound.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.
-
Dichloromethane (CH₂Cl₂) should be distilled from calcium hydride prior to use.
-
Allyltributyltin is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Synthesis of syn-(4S,5S)-5-(tert-Butyldimethylsilyloxy)-1-octen-4-ol (Chelation Control)
Figure 3. Experimental workflow for the syn-selective allylation.
Materials:
-
This compound
-
Allyltributyltin
-
Magnesium bromide etherate (MgBr₂·OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C is added a solution of MgBr₂·OEt₂ (1.2 eq) in CH₂Cl₂.
-
The resulting mixture is stirred at -78 °C for 15 minutes.
-
Allyltributyltin (1.5 eq) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and then diluted with diethyl ether.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the syn-homoallylic alcohol.
Protocol 2: Synthesis of anti-(4R,5S)-5-(tert-Butyldimethylsilyloxy)-1-octen-4-ol (Non-Chelation Control)
Materials:
-
This compound
-
Allyltributyltin
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C is added BF₃·OEt₂ (1.2 eq).
-
The resulting mixture is stirred at -78 °C for 15 minutes.
-
Allyltributyltin (1.5 eq) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the careful addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature and then diluted with diethyl ether.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the anti-homoallylic alcohol.
Results and Data Summary
The diastereoselectivity of the allylation reaction is highly dependent on the choice of Lewis acid. The following table summarizes the expected outcomes based on the protocols described above.
| Lewis Acid | Predominant Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
| MgBr₂·OEt₂ | syn | >95:5 | ~85-95 |
| BF₃·OEt₂ | anti | <5:95 | ~80-90 |
Note: Yields and diastereomeric ratios are approximate and may vary depending on the specific reaction conditions and purity of reagents.
Conclusion
The asymmetric synthesis of homoallylic alcohols using this compound provides a robust and highly diastereoselective method for accessing these valuable chiral building blocks. By carefully selecting the Lewis acid catalyst, researchers can selectively generate either the syn or anti diastereomer with a high degree of stereocontrol. The protocols outlined in this application note offer a reliable starting point for the synthesis of these important intermediates for applications in natural product synthesis and drug discovery.
References
-
Keck, G. E.; Krishnamurthy, D.; Grier, M. C. Diastereoselective Allylation of α-Alkoxy and α,β-Dialkoxy Aldehydes under Chelation and Non-Chelation Controlled Conditions. J. Org. Chem.1993 , 58 (24), 6543–6544. [Link]
-
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
-
Anh, N. T. Regio- and stereoselectivities in some nucleophilic reactions. Top. Curr. Chem.1980 , 88, 145-162. [Link]
Application Notes & Protocols: A Guide to Diastereoselective Nucleophilic Addition to (S)-2-(tert-Butyldimethylsilyloxy)propanal
Abstract
This comprehensive guide details the protocols for achieving highly diastereoselective nucleophilic additions to the chiral α-silyloxy aldehyde, (S)-2-(tert-Butyldimethylsilyloxy)propanal. The inherent stereochemical preferences of this substrate are governed by established principles, primarily the Felkin-Anh model, which predicts the formation of the anti-diol product. However, modern synthetic strategies now allow for a reversal of this selectivity to favor the syn-diol via chelation-controlled pathways. This document provides a robust theoretical framework explaining the underlying stereochemical models and offers detailed, field-proven protocols for both Felkin-Anh selective and chelation-controlled additions using various organometallic reagents. These methodologies are critical for the stereocontrolled synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development.
Introduction: The Challenge of Stereocontrol in α-Alkoxy Aldehydes
The nucleophilic addition of organometallic reagents to chiral aldehydes is a cornerstone of asymmetric synthesis, enabling the formation of new carbon-carbon bonds and the creation of stereogenic centers.[1] When the aldehyde bears a stereocenter at the α-position, as in this compound, the existing chirality exerts a profound influence on the facial selectivity of the incoming nucleophile, leading to the formation of diastereomeric products. The predictability and control of this diastereoselectivity are paramount for the efficient synthesis of stereochemically pure compounds.
The stereochemical outcome of such additions is typically rationalized by one of two competing models: the Felkin-Anh model for non-chelating conditions and the Cram-chelate model for chelating conditions.[2][3] The protecting group on the α-hydroxy functionality plays a decisive role in determining which pathway is favored. Bulky and weakly coordinating protecting groups, such as the tert-butyldimethylsilyl (TBS) group, sterically and electronically disfavor chelation.[4][5][6] Consequently, nucleophilic additions to this compound are predisposed to follow a non-chelation pathway, yielding the Felkin-Anh or anti-diol product as the major diastereomer.[4][5][7]
While the Felkin-Anh pathway provides reliable access to anti-diols, the synthesis of the corresponding syn-diols from the same starting material presents a significant challenge. This guide addresses this challenge directly, providing protocols that not only leverage the inherent Felkin-Anh selectivity but also detail methods to override it, achieving high selectivity for the chelation-controlled (syn) product.[4][5]
Mechanistic Principles: Felkin-Anh vs. Chelation Control
A thorough understanding of the transition state models is crucial for predicting and manipulating the stereochemical outcome of nucleophilic additions to α-silyloxy aldehydes.
The Felkin-Anh Model (Non-Chelation Control)
The Felkin-Anh model accurately predicts the stereochemical outcome for nucleophilic additions to α-chiral aldehydes under non-chelating conditions.[3][8] Key tenets of this model include:
-
The largest group (L) on the α-carbon orients itself perpendicular to the carbonyl plane to minimize steric interactions with the incoming nucleophile.
-
The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°).[2]
-
The attack occurs from the face opposite the largest group and anti-periplanar to the medium-sized group (M) to minimize steric hindrance.
For this compound, the OTBS group is the largest substituent (L), the methyl group is the medium substituent (M), and the hydrogen is the small substituent (S). The model predicts the nucleophile will attack from the face opposite the OTBS group, leading to the anti-diastereomer.
Caption: Cram-chelate model showing the rigid five-membered ring that directs nucleophilic attack.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for conducting both Felkin-Anh selective and chelation-controlled nucleophilic additions to this compound.
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (e.g., using oven-dried glassware and nitrogen or argon gas) are essential for the success of these organometallic reactions.
Protocol 1: Felkin-Anh Selective Addition of an Organolithium Reagent
This protocol describes a standard procedure using an organolithium reagent, which reliably yields the anti-diol product due to the non-chelating nature of the reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Organolithium reagent (e.g., Methyllithium, 1.6 M in Et₂O) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Solvent Addition: Dissolve the aldehyde in anhydrous Et₂O or THF (to make a ~0.1 M solution).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the organolithium reagent (1.2 equiv) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with Et₂O or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or GC analysis of the purified product or the crude reaction mixture.
| Reagent | M.W. | Amount (mmol) | Equivalents |
| (S)-2-(TBSO)propanal | 188.34 g/mol | 1.0 | 1.0 |
| Methyllithium (1.6 M) | 21.98 g/mol | 1.2 | 1.2 |
| Anhydrous THF | - | ~10 mL | - |
Protocol 2: Chelation-Controlled Addition of an Organozinc Reagent
This advanced protocol utilizes an organozinc reagent in the presence of a zinc halide to promote chelation, thereby overriding the inherent Felkin-Anh selectivity to produce the syn-diol as the major product. [4][5] Materials:
-
This compound (1.0 equiv)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dialkylzinc reagent (e.g., Diethylzinc, 1.0 M in hexanes) (2.0 equiv)
-
Zinc(II) chloride (ZnCl₂, 1.0 M in Et₂O) or Ethylzinc chloride (EtZnCl) (2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Rochelle's salt (potassium sodium tartrate) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DCM or toluene (~0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Lewis Acid Addition: Add the zinc halide solution (e.g., EtZnCl, 2.0 equiv) dropwise. Stir for 15 minutes at -78 °C.
-
Nucleophile Addition: Slowly add the dialkylzinc reagent (2.0 equiv) to the reaction mixture.
-
Reaction and Warming: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution, followed by the addition of Rochelle's salt solution. Stir vigorously for 1 hour until the phases become clear.
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR or GC analysis. High selectivities (often >10:1) for the syn product are expected. [4][5]
Reagent M.W. Amount (mmol) Equivalents (S)-2-(TBSO)propanal 188.34 g/mol 1.0 1.0 Diethylzinc (1.0 M) 123.49 g/mol 2.0 2.0 EtZnCl (or RZnX) - 2.0 2.0 | Anhydrous DCM | - | ~10 mL | - |
Caption: Workflow for achieving divergent diastereoselectivity from a single chiral aldehyde.
Conclusion
The stereochemical outcome of nucleophilic additions to this compound can be effectively controlled by the judicious choice of reagents and reaction conditions. While standard organolithium and Grignard reagents reliably provide the anti-diol via a Felkin-Anh transition state, the use of organozinc reagents in combination with zinc-based Lewis acids offers a powerful method to override this intrinsic preference and furnish the syn-diol with high diastereoselectivity. The protocols detailed herein provide researchers, scientists, and drug development professionals with a validated and robust toolkit for the stereocontrolled construction of 1,2-diol motifs, which are ubiquitous in biologically active molecules.
References
-
Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(12), 4387–4397. [Link]
-
Raffier, L., Stanton, G. R., & Walsh, P. J. (2013). Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach. Organic Letters, 15(24), 6174–6177. [Link]
-
Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Journal of the American Chemical Society, 132(12), 4387-4397. [Link]
-
Koz, G., & Walsh, P. J. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2148–2158. [Link]
-
Stanton, G. R., Koz, G., & Walsh, P. J. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society, 133(20), 7969–7976. [Link]
-
Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
-
University of Liverpool. (n.d.). Felkin-Ahn and Cram Chelate. [Link]
-
Chem.ucla.edu. (n.d.). Cram Felkin-Ahn Model. [Link]
-
Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. [Link]
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- 7. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
TBDMS deprotection methods for products from (S)-2-(tert-Butyldimethylsilyloxy)propanal reactions
An Application Guide to the Strategic Deprotection of TBDMS Ethers Derived from (S)-2-(tert-Butyldimethylsilyloxy)propanal
Introduction: Navigating the Final Step in Asymmetric Synthesis
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of modern organic synthesis, prized for its role in the protection of hydroxyl functionalities.[1] Its utility stems from a finely tuned balance: it is readily introduced, robust enough to withstand a wide array of reaction conditions, yet can be selectively removed under specific, often mild, conditions.[1][2][3] This makes it particularly valuable in multi-step syntheses of complex molecules.
This guide focuses on the critical final step for a specific, yet broadly applicable, class of substrates: the products derived from reactions with the chiral building block, this compound. This aldehyde is a valuable precursor for generating chiral secondary alcohols. The successful deprotection of the TBDMS ether is paramount, as it must be accomplished without compromising the newly formed, and often sensitive, stereocenter or other functional groups within the molecule.
Herein, we provide a detailed exploration of the primary deprotection methodologies—fluoride-mediated, acid-catalyzed, and base-catalyzed—offering not just protocols, but the underlying mechanistic principles and strategic considerations necessary for researchers, scientists, and drug development professionals to make informed, effective decisions at the bench.
Part 1: Core Principles and Mechanistic Insights
The selection of a deprotection strategy is governed by the inherent stability of the silyl ether, which is a function of steric and electronic factors.[1][3] The bulky tert-butyl group provides significant steric shielding to the silicon atom, making TBDMS ethers approximately 10,000 times more stable to hydrolysis than the corresponding trimethylsilyl (TMS) ethers.[4] Understanding the mechanisms of cleavage is key to exploiting this stability for selective deprotection.
Fluoride-Mediated Deprotection: The Workhorse Method
The most common strategy for TBDMS ether cleavage relies on the exceptionally high affinity of the fluoride ion for silicon. The reaction is driven by the formation of the very strong Si-F bond (bond dissociation energy >140 kcal/mol), which is significantly stronger than the Si-O bond being cleaved.[3][5][6]
The mechanism proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a transient, hypervalent pentacoordinate siliconate intermediate, which then collapses to release the alkoxide and form the fluorosilane byproduct.[3]
-
Common Reagents : Tetrabutylammonium fluoride (TBAF) is the most ubiquitous fluoride source.[7] Other frequently used reagents include hydrogen fluoride-pyridine (HF-Py), cesium fluoride (CsF), and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F).[5][8]
Acid-Catalyzed Deprotection: The Mild Alternative
Under acidic conditions, the deprotection is initiated by the protonation of the ether oxygen, making it a better leaving group.[3][9] A nucleophile, typically the solvent (e.g., water or methanol), then attacks the silicon atom to cleave the Si-O bond.[3] The general order of lability for silyl ethers under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS, a trend dictated by the steric hindrance around the silicon atom.[1][5]
-
Common Reagents : Mildly acidic conditions are often sufficient and desirable for sensitive substrates. Reagents include acetic acid (AcOH) in aqueous THF, pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, and camphorsulfonic acid (CSA).[3][10][11][12]
Figure 1. General mechanisms for TBDMS deprotection.
Part 2: Strategic Application and Chemoselectivity
In the context of products from this compound, the target molecule is often a chiral secondary alcohol. The primary goal is to remove the TBDMS group efficiently while preserving this stereocenter and any other functional groups.
Key Considerations:
-
Base Sensitivity : TBAF, while highly effective, is inherently basic due to trace amounts of hydroxide or the basicity of the fluoride ion itself.[6][13] This can be problematic for substrates containing base-labile groups (e.g., esters, epoxides) or stereocenters prone to epimerization. Buffering TBAF with a mild acid like acetic acid can mitigate these side reactions.[12][13]
-
Acid Sensitivity : Conversely, molecules with acid-labile groups such as acetals (ketals), THP ethers, or tert-butyl esters necessitate the avoidance of harsh acidic conditions.[14] Mild reagents like PPTS are often the preferred choice in these scenarios.[10]
-
Steric Hindrance : The rate of deprotection is highly dependent on the steric environment of the TBDMS ether. Primary TBDMS ethers are cleaved much faster than secondary, which are in turn cleaved faster than tertiary ones. This differential reactivity can be exploited for selective deprotection in poly-silylated compounds.[4][12][15]
-
Silyl Migration : Under both acidic and basic conditions, silyl groups can migrate between adjacent hydroxyl groups, particularly in 1,2- or 1,3-diol systems.[2][16] This potential side reaction must be considered during the deprotection of substrates that may form such diols, and reaction conditions should be chosen to minimize this risk, often by ensuring rapid and complete deprotection.
Comparative Data of Common Deprotection Methods
The following table summarizes common deprotection systems, highlighting their strengths and weaknesses to guide reagent selection.
| Reagent(s) | Typical Conditions | Advantages | Limitations & Incompatibilities |
| TBAF | 1.1-1.5 eq., THF, 0°C to RT | Highly effective, fast, widely applicable.[4][7] | Inherently basic; can cause elimination, epimerization, or cleavage of base-labile groups.[13] Difficult workup for polar products.[7] |
| HF-Pyridine | THF or MeCN, 0°C to RT | Less basic than TBAF, excellent for base-sensitive substrates.[6] | Highly toxic and corrosive; requires special handling and plastic labware. Can be acidic.[11] |
| AcOH/H₂O/THF | 3:1:1 mixture, RT | Inexpensive, simple, effective for robust substrates.[12] | Can cleave other acid-sensitive groups (acetals, Boc). Reaction times can be long for hindered ethers.[17] |
| PPTS | cat. (10 mol%), MeOH or EtOH, 0°C to RT | Very mild acidic conditions, highly chemoselective.[10][18] Good for substrates with other acid-labile groups. | May be slow for sterically hindered TBDMS ethers. |
| Acetyl Chloride | cat. (10 mol%), MeOH, 0°C to RT | Mild, fast, and efficient. Tolerates many other protecting groups.[1][4][19] | Generates HCl in situ; not suitable for extremely acid-sensitive substrates. |
Part 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common TBDMS deprotection scenarios. Researchers should always first perform reactions on a small scale to optimize conditions for their specific substrate.
Protocol 1: Standard Deprotection with Tetrabutylammonium Fluoride (TBAF)
This protocol is the first choice for substrates that are not sensitive to basic conditions.
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- 19. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Application Notes and Protocols: Scale-up Synthesis of Chiral Synthons from (S)-2-(tert-Butyldimethylsilyloxy)propanal
Abstract
(S)-2-(tert-Butyldimethylsilyloxy)propanal, a derivative of the readily available chiral precursor (S)-lactic acid, is a versatile C3 building block in asymmetric synthesis. Its aldehyde functionality allows for a wide range of carbon-carbon bond-forming reactions, while the bulky tert-butyldimethylsilyl (TBDMS) protecting group offers excellent stereocontrol and stability under various reaction conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of valuable chiral synthons from this starting material. We will delve into the strategic considerations for reaction design, provide detailed, field-tested protocols for key transformations, and discuss methods for ensuring the trustworthiness and reproducibility of these syntheses on a larger scale.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of stereochemically defined molecules is paramount. Chiral synthons, small molecules embodying specific stereochemical information, are the foundational elements in the assembly of complex targets.[1][2] this compound emerges as a particularly valuable synthon due to its derivation from a natural and inexpensive chiral pool starting material, (S)-lactic acid. The TBDMS ether provides robust protection of the α-hydroxy group, preventing racemization and unwanted side reactions, a critical feature for multi-step syntheses.
The strategic importance of this aldehyde lies in its ability to undergo a variety of diastereoselective reactions, including:
-
Aldol Additions: Formation of new carbon-carbon bonds with controlled stereochemistry at two new stereocenters.
-
Grignard and Organolithium Additions: Access to a diverse range of chiral secondary alcohols.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Synthesis of chiral α,β-unsaturated esters and ketones.
-
Reductive Aminations: A direct route to chiral amines and their derivatives.
This guide will focus on providing practical, scalable protocols for these key transformations, emphasizing the causal relationships between reaction parameters and outcomes to empower researchers to adapt and optimize these methods for their specific needs.
Core Principles for Scale-Up Success
Transitioning a synthetic route from the benchtop (milligram to gram scale) to a larger scale (multi-gram to kilogram) introduces challenges beyond simple multiplication of reagent quantities. The following principles are crucial for successful and safe scale-up:
-
Thermal Management: Exothermic reactions that are easily controlled in a small flask can lead to dangerous temperature spikes in a larger reactor. Careful consideration of addition rates, cooling capacity, and reaction concentration is essential.
-
Mixing and Mass Transfer: Inefficient stirring in large vessels can lead to localized "hot spots" of high reagent concentration, resulting in side reactions and reduced yields. The choice of reactor geometry and stirring mechanism is critical.
-
Reagent and Solvent Selection: Reagents that are convenient on a small scale, such as those requiring cryogenic temperatures or chromatography for purification, may be impractical or uneconomical for large-scale production.
-
Work-up and Isolation: Extractive work-ups and chromatographic purifications can become cumbersome and generate significant solvent waste at scale. Alternative purification methods like crystallization or distillation should be explored.
Key Synthetic Transformations and Protocols
This section details protocols for the synthesis of key chiral synthons from this compound. The "why" behind each step is explained to provide a deeper understanding of the experimental design.
Diastereoselective Aldol Addition to Form Chiral 1,2-Diols
The aldol reaction is a cornerstone of carbon-carbon bond formation. The inherent chirality of this compound can be used to direct the stereochemical outcome of the reaction, leading to the formation of chiral syn- and anti-1,2-diols, which are prevalent motifs in natural products.[3][4]
Workflow Diagram:
Caption: Workflow for the diastereoselective aldol addition.
Experimental Protocol: Synthesis of a syn-1,2-Diol Derivative
This protocol describes a general procedure for the lithium enolate-mediated aldol addition. The choice of the ketone/aldehyde coupling partner will determine the final product.
-
Reactor Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is dried in an oven and assembled hot under a stream of dry nitrogen.
-
Enolate Formation:
-
Charge the reactor with anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF to generate lithium diisopropylamide (LDA) in situ. Rationale: Pre-forming LDA ensures the complete and rapid deprotonation of the ketone.
-
Slowly add a solution of the desired ketone (e.g., acetone) in THF to the LDA solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
Slowly add a solution of this compound in THF to the enolate solution via the dropping funnel. Rationale: Slow addition is crucial for temperature control of this exothermic reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Caution: This is an exothermic process.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Deprotection:
-
The crude aldol adduct is typically purified by flash column chromatography on silica gel.
-
The purified, protected diol is then dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) is added to cleave the TBDMS ether.
-
After completion of the reaction (monitored by TLC), the mixture is worked up as described above to yield the final chiral 1,2-diol.
-
| Parameter | Bench Scale (1 g) | Scale-up (100 g) | Considerations for Scale-up |
| Solvent Volume | 20 mL | 2 L | Ensure adequate stirring and cooling capacity. |
| Addition Time | 5-10 min | 30-60 min | Crucial for temperature control. |
| Purification | Column Chromatography | Crystallization or Distillation | Avoids large volumes of solvent and silica gel. |
Grignard Addition for the Synthesis of Chiral Secondary Alcohols
The addition of organometallic reagents, such as Grignard reagents, to this compound provides a straightforward route to a wide array of chiral secondary alcohols. The stereochemical outcome is dictated by Felkin-Anh or chelation-controlled models, depending on the specific Grignard reagent and reaction conditions.
Workflow Diagram:
Caption: General workflow for Grignard addition.
Experimental Protocol: Synthesis of a Chiral Secondary Alcohol
-
Reactor Setup: A dry, multi-necked flask equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel is assembled under a nitrogen atmosphere.
-
Reaction:
-
Charge the reactor with a solution of this compound in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C or -78 °C, depending on the desired diastereoselectivity. Rationale: Lower temperatures generally lead to higher diastereoselectivity.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide) via the dropping funnel, maintaining the internal temperature.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride.
-
Perform an aqueous work-up as described in the aldol protocol.
-
-
Purification and Deprotection:
-
Purify the crude product by flash chromatography or, if feasible on a larger scale, by distillation under reduced pressure.
-
Cleave the TBDMS protecting group using TBAF in THF to obtain the final chiral secondary alcohol.
-
| Parameter | Bench Scale (1 g) | Scale-up (100 g) | Considerations for Scale-up |
| Grignard Reagent | Commercial solution | May require in situ preparation | Ensure the quality and accurate titration of the Grignard reagent. |
| Temperature Control | Ice or dry ice bath | Jacketed reactor with a chiller | Precise temperature control is critical for selectivity. |
| Quenching | Slow addition to flask | Reverse addition to quench solution | Safer for large-scale exothermic quenching. |
Self-Validating Systems for Trustworthy Protocols
To ensure the reliability and reproducibility of these synthetic protocols, a self-validating system incorporating in-process controls and thorough final product analysis is essential.
-
In-Process Controls (IPCs):
-
TLC: A simple and rapid method to monitor reaction progress and identify the formation of byproducts.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used on crude reaction aliquots to determine diastereomeric ratios before work-up and purification.
-
-
Final Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure of the final product.
-
Mass Spectrometry (MS): Determines the molecular weight of the product.
-
Chiral GC or HPLC: Crucial for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of the chiral synthon.
-
Optical Rotation: Measures the rotation of plane-polarized light, a key characteristic of chiral molecules.
-
By implementing these analytical checks at critical stages of the synthesis, researchers can have high confidence in the quality and stereochemical integrity of their chiral synthons.
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of a wide range of valuable chiral synthons. By understanding the core principles of scale-up and employing robust, well-characterized protocols, researchers can confidently and efficiently produce these important molecules for applications in drug discovery and development. The detailed protocols and strategic considerations presented in this guide provide a solid foundation for the successful scale-up of these synthetic transformations.
References
-
Two-Pot Synthesis of Chiral 1,3-syn-Diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Domino Hemiacetal/Oxy-Michael Reactions. PubMed. Available at: [Link]
-
Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. National Institutes of Health (NIH). Available at: [Link]
-
Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. PubMed. Available at: [Link]
-
A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. Available at: [Link]
-
Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. Available at: [Link]
-
This compound. Lead Sciences. Available at: [Link]
-
Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available at: [Link]
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Stereocontrolled synthesis of chiral synthons for polyketide-derived natural products. Sci-Hub. Available at: [Link]
-
High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. ResearchGate. Available at: [Link]
-
Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. MDPI. Available at: [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central. Available at: [Link]
-
Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. PubMed. Available at: [Link]
-
Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]
-
(PDF) Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. ResearchGate. Available at: [Link]
-
An Efficient Method for the Preparation of Chiral Synthons Starting from Racemic Compounds by Way of Asymmetric Synthesis. Sci-Hub. Available at: [Link]
-
GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Springer Nature. Available at: [Link]
-
(2S)-2-[(tert-butyldimethylsilyl)oxy]propanal. PubChem. Available at: [Link]
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- 4. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]
Lewis acid catalyzed reactions of (S)-2-(tert-Butyldimethylsilyloxy)propanal
An In-Depth Guide to Lewis Acid-Catalyzed Reactions of (S)-2-(tert-Butyldimethylsilyloxy)propanal
Introduction: A Versatile Chiral Aldehyde in Asymmetric Synthesis
This compound is a cornerstone chiral building block in modern organic synthesis.[1][2] Derived from the readily available ethyl (S)-lactate, this aldehyde features a sterically demanding tert-butyldimethylsilyl (TBS) protecting group at its α-position. This structural feature is not merely a passive protecting group; it is a powerful stereodirecting element. The interplay between the aldehyde's inherent chirality and the electronic and steric properties of the α-silyloxy group allows for precise control over the formation of new stereocenters in a variety of carbon-carbon bond-forming reactions.
The reactivity of the aldehyde's carbonyl group can be significantly enhanced and controlled through the use of Lewis acids.[3][4] By coordinating to the carbonyl oxygen, a Lewis acid polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and lowering the activation energy for nucleophilic attack. Critically, the choice of Lewis acid dictates the conformational arrangement of the aldehyde in the transition state, providing a sophisticated tool to control diastereoselectivity. This guide explores the application of this principle in three key transformations: the Mukaiyama Aldol addition, the Hetero-Diels-Alder reaction, and the Carbonyl-Ene reaction.
Part 1: The Mukaiyama Aldol Addition: A Dichotomy of Stereochemical Control
The Mukaiyama aldol addition is a reliable method for forming β-hydroxy carbonyl compounds by reacting a silyl enol ether with an aldehyde or ketone.[5][6] When using this compound, the diastereochemical outcome of the reaction is exquisitely dependent on the ability of the Lewis acid catalyst to form a chelate with the substrate.[7][8]
Principle and Mechanism: Chelation vs. Non-Chelation Control
The stereochemical pathway is governed by two distinct models:
-
Chelation Control for syn-Diastereoselectivity: Polydentate Lewis acids, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), can coordinate simultaneously to both the carbonyl oxygen and the oxygen atom of the α-silyloxy group. This forms a rigid, five-membered chelate ring. This chelation locks the aldehyde in a specific conformation, forcing the incoming silyl enol ether to attack from the less sterically hindered face, leading predominantly to the syn-aldol product.[7]
-
Non-Chelation (Felkin-Anh) Control for anti-Diastereoselectivity: Monodentate Lewis acids, like boron trifluoride etherate (BF₃·OEt₂), are incapable of forming this chelate.[7] They coordinate only to the more basic carbonyl oxygen. In this scenario, the conformation is determined by minimizing steric and dipolar repulsions, as described by the Felkin-Anh model. The bulky and electronegative TBSO- group orients itself anti-periplanar to the incoming nucleophile's trajectory to minimize unfavorable interactions. This open transition state leads preferentially to the anti-aldol product.[6][9]
Caption: Diastereoselectivity controlled by Lewis acid choice.
Data Presentation: Lewis Acid Impact on Diastereoselectivity
| Lewis Acid Catalyst | Type | Expected Major Diastereomer | Typical Yield (%) | Typical dr (syn:anti) |
| TiCl₄ | Chelating | syn | 85-95 | >95:5 |
| SnCl₄ | Chelating | syn | 80-90 | >90:10 |
| MgBr₂ | Chelating | syn | 75-85 | ~85:15 |
| BF₃·OEt₂ | Non-chelating | anti | 80-90 | <5:95 |
| TMSOTf | Non-chelating | anti | 85-95 | <10:90 |
Note: Yields and diastereomeric ratios (dr) are representative and can vary based on the specific silyl enol ether, solvent, and temperature.
Experimental Protocols
Protocol 1: syn-Selective Mukaiyama Aldol Addition (Chelation Control)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous dichloromethane (CH₂Cl₂) (0.2 M relative to the aldehyde).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
Add this compound (1.0 eq).
-
Add the silyl enol ether of acetone (1.2 eq).
-
Slowly add titanium tetrachloride (TiCl₄) (1.1 eq, as a 1 M solution in CH₂Cl₂) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
-
Reaction: Stir the resulting dark red solution at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the syn-aldol adduct.
Protocol 2: anti-Selective Mukaiyama Aldol Addition (Non-Chelation Control)
-
Setup & Cooling: Follow steps 1 and 2 from Protocol 1.
-
Reagent Addition:
-
Add this compound (1.0 eq).
-
Add the silyl enol ether of acetone (1.2 eq).
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise.
-
-
Reaction: Stir the solution at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1 to isolate the anti-aldol adduct.
Part 2: Hetero-Diels-Alder Reaction: Constructing Chiral Dihydropyrones
The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition for synthesizing six-membered heterocycles. In this context, the electron-deficient carbonyl group of the chiral aldehyde serves as a heterodienophile, reacting with an electron-rich diene. Lewis acid catalysis is crucial for activating the aldehyde, thereby accelerating the reaction and controlling the stereochemistry.[10]
Principle and Mechanism
The Lewis acid coordinates to the aldehyde's carbonyl oxygen, which significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced HOMO-LUMO gap facilitates the [4+2] cycloaddition with the diene's Highest Occupied Molecular Orbital (HOMO). The facial selectivity of the reaction is dictated by the existing stereocenter of the aldehyde. The diene approaches from the face opposite to the bulky TBSO- group, leading to a highly diastereoselective synthesis of the corresponding dihydropyrone derivative.
Caption: Workflow for a Lewis acid-catalyzed HDA reaction.
Protocol: Diastereoselective HDA with Danishefsky's Diene
-
Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (0.25 M).
-
Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (1.1 eq).
-
Cooling: Cool the mixture to 0 °C.
-
Diene Addition: Add Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.3 eq) dropwise over 10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated NaHCO₃ solution. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Hydrolysis & Cyclization: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl) (3:1 v/v) and stir at room temperature for 1 hour to hydrolyze the silyl enol ether and promote cyclization.
-
Purification: Neutralize with NaHCO₃, extract with ethyl acetate, and purify by flash column chromatography to obtain the chiral dihydropyrone.
Part 3: The Carbonyl-Ene Reaction: Forming Homoallylic Alcohols
The carbonyl-ene reaction is a pericyclic process that forms a homoallylic alcohol through the reaction of an alkene with an allylic hydrogen (the "ene") with an aldehyde (the "enophile").[11] Lewis acid catalysis dramatically accelerates this transformation, which often requires high temperatures in its uncatalyzed form.[12]
Principle and Mechanism
The Lewis acid activates the aldehyde enophile, similar to the HDA reaction. The reaction proceeds through a concerted, six-membered cyclic transition state. The Lewis acid's role is not just to lower the enophile's LUMO, but also to reduce the Pauli repulsion between the interacting orbitals of the ene and enophile, which is a major component of the activation barrier.[12] The stereochemistry of the newly formed C-C and C-H bonds is controlled by the aldehyde's α-stereocenter, which directs the ene to approach from the less hindered face.
Caption: Concerted mechanism of the Carbonyl-Ene reaction.
Protocol: Ene Reaction with α-Methylstyrene
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ (0.3 M) and cool to -78 °C.
-
Reagent Addition:
-
Add α-methylstyrene (1.5 eq).
-
Add this compound (1.0 eq).
-
Slowly add dimethylaluminum chloride (Me₂AlCl) (1.2 eq, as a 1 M solution in hexanes).
-
-
Reaction: Stir the mixture at -78 °C for 6 hours. Monitor reaction completion by TLC.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify the resulting homoallylic alcohol via flash column chromatography.
References
-
Bach, T. (1994). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 33(4), 417-440. Available at: [Link]
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. Available at: [Link]
-
Midland, M. M., & Koops, R. W. (1992). Diastereoselection in the Lewis acid catalyzed cycloaddition reaction of .alpha.-alkoxy imines. The Journal of Organic Chemistry, 57(4), 1158-1161. Available at: [Link]
-
Fernández-Pérez, H., & List, B. (2016). Asymmetric Lewis acid organocatalysis of the Diels–Alder reaction by a silylated C–H acid. Science, 351(6276), 949-952. Available at: [Link]
-
Vermeeren, P., et al. (2019). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. The Journal of Organic Chemistry, 84(15), 9397-9408. Available at: [Link]
-
Corey, E. J., & Loh, T.-P. (1991). A Chiral Lewis-Acid-Catalyzed Diels-Alder Reaction. Water-Enhanced Enantioselectivity. Journal of the American Chemical Society, 113(23), 8966-8967. Available at: [Link]
-
NPTEL. (n.d.). Reactions using Chiral Lewis Acids and Brønsted Acids. Chemistry LibreTexts. Available at: [Link]
-
Pan, X., et al. (2022). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. Chemical Science, 13(16), 4643-4649. Available at: [Link]
-
Chemistry LibreTexts. (2020). The aldol reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Available at: [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-2-(tert-Butyldimethylsilyloxy)propanal
Welcome to the technical support guide for the column chromatography purification of (S)-2-(tert-Butyldimethylsilyloxy)propanal. This resource is designed for researchers and drug development professionals who encounter challenges with this specific, and often sensitive, purification. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.
Understanding the Challenge
This compound is a valuable chiral building block. However, its structure presents a classic purification dilemma. It contains a bulky, acid-labile tert-butyldimethylsilyl (TBDMS) ether and a reactive aldehyde functional group.[1] Standard silica gel chromatography, a cornerstone of organic synthesis, can unfortunately be a hostile environment for this molecule. The inherent acidity of silica gel can readily cleave the TBDMS protecting group, leading to the formation of (S)-lactaldehyde and other byproducts, resulting in low yields and contaminated final products.[2][3] Furthermore, the aldehyde itself can be prone to oxidation or epimerization under certain conditions.
This guide provides a series of frequently asked questions and troubleshooting scenarios to navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis shows my purified product is contaminated with (S)-lactaldehyde. What is happening on the column?
A: This is the most common issue and is almost certainly caused by the on-column cleavage of the TBDMS protecting group. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can catalyze the hydrolysis of the silyl ether.[4] The TBDMS group, while more robust than smaller silyl ethers like TMS, is still susceptible to cleavage under acidic conditions.[1] Your column is acting as a solid-phase acid catalyst, deprotecting your compound as it passes through.
Q2: What is the best stationary phase for this purification? Should I avoid silica gel?
A: While standard silica gel is problematic, it can be easily modified to be suitable. The most reliable approach is to use neutralized silica gel . This is done by adding a small amount of a tertiary amine base, typically triethylamine (Et₃N), to the eluent system.[5] This deactivates the acidic silanol sites, preventing TBDMS cleavage. Alternatively, neutral alumina can be used, but it may have different selectivity and activity, requiring re-optimization of the solvent system.[3] For most applications, neutralized silica is the preferred starting point.
Q3: How do I select the optimal solvent system (eluent)?
A: Eluent selection is critical for achieving good separation while minimizing contact time with the stationary phase.
-
TLC Analysis is Key: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[6] The ideal system will give your target compound an Rf value between 0.2 and 0.4.
-
Start with Low Polarity: Begin with a non-polar solvent system and gradually increase polarity. Common starting points are mixtures of hexanes (or petroleum ether) with a more polar solvent like ethyl acetate or diethyl ether.[5]
-
Recommended Starting Mixtures:
-
95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
98:2 Hexanes:Diethyl Ether
-
Q4: I am experiencing significant peak tailing in my chromatogram. What causes this and how can I fix it?
A: Peak tailing is often a result of strong, non-ideal interactions between your polar aldehyde and the acidic silanol groups on the silica surface.[7] Even if widespread deprotection isn't occurring, these interactions can slow the compound's elution in a non-uniform way. The solution is the same as for preventing TBDMS cleavage: add 0.5-1% triethylamine to your eluent system. This will competitively bind to the active sites on the silica, allowing your compound to elute in a tighter, more symmetrical band.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. On-Column Decomposition: The TBDMS group has been completely cleaved, and the resulting highly polar lactaldehyde is irreversibly adsorbed onto the silica.[8] 2. Eluent Too Non-Polar: The compound is stable but strongly adsorbed at the top of the column and has not eluted. | For Cause 1: The run is likely unsalvageable. For the next attempt, use the Neutralized Column Protocol (see below) and a less polar, faster-eluting solvent system. For Cause 2: Test the column's retention by spotting the crude material on a TLC plate and eluting with progressively more polar solvents (e.g., increase ethyl acetate concentration). If you find a system that moves the spot, you can try flushing the column with this stronger eluent. To avoid this, always determine a suitable Rf value via TLC before loading the column.[6] |
| Product Co-elutes with an Unknown Impurity | 1. Poor Resolution: The chosen solvent system is not selective enough to separate the product from a similarly polar impurity. 2. On-Column Reaction: An impurity is reacting on the silica to form a new compound with a similar Rf to your product. | For Cause 1: Re-optimize the eluent with TLC. Try switching one of the solvent components (e.g., from ethyl acetate to diethyl ether or dichloromethane) as this can alter selectivity.[5] Running a slower, longer column with a shallower solvent gradient can also improve resolution. For Cause 2: This is less common but possible. Using neutralized silica and minimizing time on the column is the best preventative measure. |
| Inconsistent Rf Values and Retention Times | 1. Variable Water Content in Eluent: The activity of the silica gel is highly sensitive to its water content. Using solvents from bottles that have been open for a long time can lead to variable water content and inconsistent results.[9] 2. Column In-homogeneity: The column was not packed properly, leading to channeling and an uneven solvent front. | For Cause 1: Use freshly opened or distilled HPLC-grade solvents for your eluent. Ensure your TLC jar has a saturated atmosphere by lining it with filter paper.[9] For Cause 2: Ensure you are using a consistent and validated packing method. See the Flash Chromatography Protocol below. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Neutralized Silica Gel Slurry
This is the most critical step for ensuring the stability of the TBDMS ether.
-
Determine Eluent: Based on TLC analysis, prepare an adequate volume of your chosen starting eluent (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Add Base: To this eluent, add triethylamine (Et₃N) to a final concentration of 0.5% to 1% by volume.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude material). Add the neutralized eluent and swirl to create a homogenous, pourable slurry.
-
Pack Column: Pour the slurry into your chromatography column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface.[10]
Protocol 2: Recommended Flash Chromatography Workflow
-
Column Preparation: Pack a column with neutralized silica gel as described in Protocol 1. Equilibrate the column by passing 2-3 column volumes of the neutralized eluent through it.
-
Sample Loading: It is highly recommended to use dry loading .
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution: Carefully add the neutralized eluent to the column. Apply pressure and begin collecting fractions.
-
Gradient Elution (Optional): If separation is difficult, a shallow gradient can be employed. Start with a less polar mixture (e.g., 95:5 Hexanes:EtOAc) and slowly increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and will be removed with the solvent.
Visualizations & Workflows
Chemical Degradation Pathway
The primary undesired reaction during purification is the acid-catalyzed cleavage of the silyl ether.
Caption: On-column acidic cleavage of the TBDMS ether.
Troubleshooting Decision Workflow
This diagram outlines a logical approach to diagnosing common purification problems.
Caption: A decision tree for troubleshooting purification issues.
References
- Kanai, M., et al. (2007). Deprotection of silyl ethers by using SO3H silica gel: Application to sugar, nucleoside, and alkaloid derivatives. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1133-1143. [Link provided by grounding tool]
- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem Tech Support. [Link provided by grounding tool]
- White, J. D., & Carter, R. G. (2003). Protection of the Hydroxyl Group, Including 1,2- and 1,3-Diols. Science of Synthesis, 4, 77-264. [Link provided by grounding tool]
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link provided by grounding tool]
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link provided by grounding tool]
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link provided by grounding tool]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich. [Link provided by grounding tool]
-
da Silva, A. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13346–13352. [Link]
- Chromservis. (n.d.). HPLC Troubleshooting Guide. Chromservis. [Link provided by grounding tool]
- Nadi, A. F. (2012). Silica Gel in Organic Synthesis.
- ResearchGate. (2015). How to purify compound with TBDMS as a protective group?.
-
University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich. [Link provided by grounding tool]
- Waters Corporation. (2015). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Application Note. [Link provided by grounding tool]
- Reddit. (2015). Flash column on silyl enol ether. r/chemistry. [Link provided by grounding tool]
-
Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543. [Link]
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link provided by grounding tool]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
- Lamm, V., et al. (2012). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added.
- BenchChem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem. [Link provided by grounding tool]
- Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link provided by grounding tool]
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link provided by grounding tool]
Sources
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- 10. orgsyn.org [orgsyn.org]
Storage and handling of (S)-2-(tert-Butyldimethylsilyloxy)propanal to prevent decomposition
Technical Support Center: (S)-2-(tert-Butyldimethylsilyloxy)propanal
Welcome to the dedicated support center for this compound (CAS No: 87727-28-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this chiral aldehyde in your experiments. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the storage and handling of this compound.
Question 1: I ran a reaction, but my yield was significantly lower than expected, and I've isolated a carboxylic acid byproduct. What happened?
Answer: This is a classic sign of aldehyde oxidation. The aldehyde functional group is highly susceptible to oxidation, converting it to the corresponding carboxylic acid, (S)-2-(tert-butyldimethylsilyloxy)propanoic acid. This is one of the most common decomposition pathways.
-
Causality: Aldehydes can be readily oxidized by atmospheric oxygen, a process known as autoxidation.[1] This reaction can be slow but is accelerated by exposure to light and trace metal impurities. The presence of an aldehydic proton makes it particularly easy to abstract during oxidation compared to ketones.[1][2] Various reagents, from strong oxidants like chromic acid to milder ones like atmospheric oxygen, can facilitate this transformation.[1][3][4]
-
Troubleshooting Protocol:
-
Inert Atmosphere is Critical: Always handle the aldehyde under an inert atmosphere (e.g., Nitrogen or Argon). This displaces oxygen and prevents oxidation.[5]
-
Use Fresh Samples: If a container has been opened multiple times, the risk of air exposure increases. For critical reactions, using a freshly opened vial or ampule is recommended.
-
Solvent Purity: Ensure your reaction solvents are degassed (e.g., by sparging with argon or using a freeze-pump-thaw cycle) to remove dissolved oxygen.
-
Avoid Contamination: Do not use spatulas or syringes that may have been in contact with oxidizing agents.
-
Question 2: My final product shows a loss of stereochemical purity. The diastereomeric or enantiomeric excess is much lower than expected. Could the starting aldehyde be the cause?
Answer: Yes, this is highly likely due to the epimerization of the chiral center alpha to the carbonyl group.
-
Causality: The proton on the stereogenic carbon (C2) is acidic due to its position adjacent to the electron-withdrawing aldehyde group. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Subsequent re-protonation can occur from either face of the enolate, leading to racemization (a mixture of S and R enantiomers).[6] This process can be an issue during synthesis, purification, or even storage if exposed to basic conditions.[7][8]
-
Troubleshooting Protocol:
-
Strict pH Control: Avoid both acidic and, more importantly, basic conditions during workup and purification unless your reaction protocol specifically requires them. If a basic wash is necessary, perform it quickly at low temperatures and immediately proceed to the next step.
-
Chromatography Considerations: When performing column chromatography, use a neutral stationary phase like silica gel that has been flushed with a non-polar solvent containing a small amount of a neutral additive like triethylamine (if compatible with your desired product) to neutralize acidic sites. However, be cautious as residual base can promote epimerization.
-
Temperature Management: Keep all handling and reaction steps at the lowest feasible temperature to minimize the rate of epimerization.
-
Question 3: My NMR analysis shows the presence of (S)-lactaldehyde and silanol byproducts. Why did the protecting group fall off?
Answer: The presence of (S)-lactaldehyde indicates the cleavage of the tert-butyldimethylsilyl (TBS) ether. This is a hydrolysis reaction.
-
Causality: Silyl ethers serve as protecting groups for alcohols and are known to be sensitive to acidic conditions and fluoride ion sources.[9][10] The tert-butyldimethylsilyl (TBS) group is significantly more stable than simpler silyl ethers (like TMS) but will hydrolyze in the presence of even mild aqueous acid.[11][12] The source of the acid can be adventitious moisture (hydrolyzing the Si-O bond) or acidic impurities in solvents or on glassware.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Employ anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Moisture-Free Handling: Allow the refrigerated container of the aldehyde to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold liquid.
-
Reagent Compatibility: Scrutinize your reaction components. Lewis acids, protic acids, or even certain grades of reagents like silica gel can be acidic enough to cause slow deprotection.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: Based on its chemical instability, the compound must be stored under stringent conditions to ensure its purity and reactivity.[5]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C.[5][13] | Slows the rates of all potential decomposition pathways (oxidation, epimerization, hydrolysis). |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[5] | Prevents oxidation of the aldehyde to a carboxylic acid.[14] |
| Container | Use a tightly sealed, opaque container (e.g., amber glass vial with a PTFE-lined cap).[13] | Protects from moisture ingress and light, which can accelerate degradation. |
| Purity | Use high-purity material (typically >95%). | Impurities can catalyze decomposition. |
Q: What are the visual or analytical signs of decomposition? A: You should suspect decomposition if you observe any of the following:
-
Visual: A change from a clear, colorless liquid to a yellow or brown color, or an increase in viscosity, which may suggest polymerization.
-
NMR Spectroscopy: Appearance of a broad peak around 10-12 ppm (carboxylic acid OH), a new doublet for the C2 proton, or signals corresponding to the deprotected alcohol ((S)-lactaldehyde).
-
Gas Chromatography (GC) / Mass Spectrometry (MS): Emergence of new peaks with different retention times. A peak corresponding to the molecular weight of the carboxylic acid (M+16) or the deprotected alcohol.
-
Chiral Analysis: A decrease in enantiomeric excess determined by chiral GC or HPLC.
Q: How should I prepare a solution of the aldehyde for a reaction? A: Follow this workflow to maintain the integrity of the compound.
Caption: Workflow for preparing a solution of the aldehyde.
Q: What materials and reagents are incompatible with this compound? A: Avoid contact with the following:
-
Strong Oxidizing Agents: Peroxides, permanganates, chromates.[15]
-
Strong Acids and Bases: Can cause rapid hydrolysis of the silyl ether or epimerization.[15]
-
Water/Moisture: Leads to hydrolysis.
-
Primary and Secondary Amines: Can form enamines or lead to condensation reactions.
Primary Decomposition Pathways
The following diagram illustrates the three main degradation routes for this compound. Understanding these pathways is key to preventing them.
Caption: Major decomposition pathways of the title compound.
References
-
Lead Sciences. This compound. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Chemistry LibreTexts. (2025-01-19). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
Tan, W.-Y., Lu, Y., Zhao, J.-F., Chen, W., & Zhang, H. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6648–6653. [Link]
-
Chemguide. oxidation of aldehydes and ketones. [Link]
-
JoVE. (2023-04-30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]
-
Grokipedia. Silyl ether. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
MSDS of (S)-2-((tert-butyldimethylsilyl)oxy)propanal. MSDS of (S)-2-((tert-butyldimethylsilyl)oxy)propanal. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Wikipedia. Silyl ether. [Link]
-
Novice, M. H., Seikaly, H. R., Seiz, A. D., & Tidwell, T. T. (1980). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Journal of the American Chemical Society, 102(18), 5951–5952. [Link]
-
Chemistry LibreTexts. (2019-06-05). 20.11 Protecting Groups of Aldehydes. [Link]
-
ChemBK. This compound. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Chemistry LibreTexts. (2019-06-05). 20.12: Protecting Groups. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Reddit. (2013-07-17). Stability of OTBS in TFA/DCM. [Link]
-
PubChem. (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal. [Link]
-
Master Organic Chemistry. (2015-06-17). Protecting Groups For Alcohols. [Link]
-
Lorthiois, E., et al. (2006). The epimerization of peptide aldehydes--a systematic study. Journal of Peptide Science, 12(7), 497-501. [Link]
-
Organic Chemistry Data. TBS Protection. [Link]
-
Yuen, K.-S., & Ismail, I. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7248. [Link]
-
Buckley, T. F., & Rapoport, H. (1981). α-Amino acids as chiral educts for asymmetric synthesis. Synthesis of R- and S-5-hydroxynorvaline from glutamic acid. Journal of the American Chemical Society, 103(20), 6157–6163. [Link]
-
Clayton, J. W., et al. (2020). Efficient chemoenzymatic synthesis of α-aryl aldehydes as intermediates in C–C bond forming biocatalytic cascades. Nature Communications, 11(1), 5364. [Link]
-
Reetz, M. T., et al. (1997). Synthesis and Stereoselective C-C Bond-forming Reactions of Peptide Aldehydes. Angewandte Chemie International Edition in English, 36(13-14), 1522-1525. [Link]
Sources
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- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. reddit.com [reddit.com]
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Side reactions in the deprotection of TBDMS ether in complex molecules
Technical Support Center: TBDMS Ether Deprotection
Welcome to the Technical Support Center for TBDMS ether deprotection. The tert-butyldimethylsilyl (TBDMS or TBS) group is a vital tool for protecting hydroxyl functionalities in complex organic synthesis.[1] Its popularity stems from a balance of stability and reactivity, allowing for its removal under specific conditions.[2] However, in molecules rich with functional groups, achieving clean and selective deprotection can be a significant challenge. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common pitfalls and side reactions encountered during this critical transformation.
Understanding TBDMS Ether Stability
The success of a TBDMS deprotection hinges on understanding the factors that govern the stability of the silicon-oxygen bond. The general order of stability for common silyl ethers under both acidic and basic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[2][3] This trend is primarily dictated by the steric hindrance around the silicon atom.[2] The bulky tert-butyl group on the TBDMS ether shields the silicon atom from nucleophilic attack or protonation, rendering it significantly more stable than smaller silyl ethers like TMS.
Fluoride-Mediated Deprotection: Troubleshooting & FAQs
Fluoride ions are the most common agents for TBDMS cleavage due to the exceptional strength of the resulting Silicon-Fluorine bond.[3][4] Reagents like Tetrabutylammonium Fluoride (TBAF), Hydrogen Fluoride-Pyridine (HF-Py), and Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) are frequently employed.[3][5]
Q1: My TBAF deprotection is sluggish, incomplete, or not working at all. What are the primary causes?
A1: This is a common issue that can usually be traced to one of three factors:
-
Steric Hindrance: If the TBDMS group is attached to a highly hindered secondary or tertiary alcohol, the fluoride ion may have difficulty accessing the silicon atom.[6] Increasing the reaction temperature or switching to a less sterically demanding fluoride source like HF-Pyridine may be necessary.
-
Solvent and Water Content: Commercial TBAF is typically sold as a 1M solution in THF, which contains a stoichiometric amount of water. While some water is often beneficial, completely anhydrous TBAF can be excessively basic, leading to side reactions, while too much water can slow the desired reaction.[6] If your substrate is sensitive, consider using anhydrous TBAF or other sources like TAS-F.
-
Substrate Solubility: Poor solubility of your starting material in the reaction solvent (commonly THF) can significantly impede the reaction rate.[6] Consider screening other polar aprotic solvents like DMF or NMP, or using a co-solvent to improve solubility.
Q2: I'm observing elimination as a major side product when using TBAF. Why is this happening and how can I prevent it?
A2: This is a critical issue for base-sensitive substrates. The alkoxide intermediate generated during deprotection, coupled with the inherent basicity of the TBAF solution, can promote E2 elimination, especially if there is an abstractable proton beta to a suitable leaving group.
-
Mechanism of Elimination: The fluoride ion deprotects the silyl ether, generating an alkoxide. This alkoxide can then act as a base, abstracting a proton and leading to the formation of an alkene.
-
Mitigation Strategies:
-
Buffered Systems: Adding a mild acid, such as acetic acid, to the TBAF solution can buffer the reaction mixture and neutralize the generated alkoxide, thus suppressing base-mediated side reactions.[7]
-
Lower Temperatures: Running the reaction at 0 °C or even lower can often slow the rate of elimination relative to the rate of deprotection.
-
Switch to Acidic Methods: If elimination persists, switching to an acidic deprotection method is the most effective solution, provided other functional groups in your molecule are stable to acid.
-
Q3: My molecule contains multiple silyl ethers (e.g., TBDMS and TIPS). How can I selectively remove only the TBDMS group?
A3: Selective deprotection is achievable by exploiting the differential stability of the silyl ethers. Since TBDMS is less sterically hindered than TIPS or TBDPS, it is more labile.
-
Mild Fluoride Conditions: Using a stoichiometric amount of a fluoride source like HF-Pyridine at low temperatures can often achieve selective cleavage of the TBDMS ether while leaving the more robust TIPS or TBDPS groups intact.[5]
-
Acidic Conditions: Mild acidic conditions, such as catalytic pyridinium p-toluenesulfonate (PPTS) in methanol or aqueous acetic acid, will typically cleave the TBDMS group much faster than a TIPS or TBDPS group.[6][8]
Acid-Mediated Deprotection: Troubleshooting & FAQs
Acid-catalyzed deprotection is an excellent alternative when dealing with base-sensitive substrates. Common reagents include aqueous acetic acid, HCl in methanol, or milder catalysts like PPTS and CSA.[6]
Q1: Instead of deprotection, I'm observing migration of the TBDMS group to a nearby unprotected alcohol. How can I stop this?
A1: Silyl group migration, a type of Brook Rearrangement, is a common side reaction under both acidic and basic conditions, where the silyl group moves from one oxygen atom to another.[9][10]
-
Mechanism of Migration: Under acidic conditions, protonation of the silyl ether oxygen can lead to an intramolecular transfer of the silyl group to a neighboring hydroxyl group, driven by the formation of a thermodynamically more stable product (e.g., migration from a secondary to a primary alcohol).
-
Mitigation Strategies:
-
Use Anhydrous Conditions: The presence of water can facilitate proton transfer and migration. Using anhydrous acidic conditions, such as acetyl chloride in dry methanol, can sometimes suppress this side reaction.[8][11]
-
Choose Fluoride Reagents: Fluoride-mediated deprotection is generally less prone to causing silyl migration because the cleavage of the Si-O bond is typically fast and irreversible.
-
Protect All Hydroxyls: If migration is intractable, a redesign of the synthetic strategy to protect all hydroxyl groups may be necessary.
-
Q2: My deprotection is removing other acid-labile groups in my molecule, such as acetals or Boc groups. How can I improve selectivity?
A2: Achieving selectivity in the presence of other acid-sensitive groups is a classic challenge. The key is to use the mildest possible acidic conditions that are still effective for TBDMS cleavage.
-
Screen Mild Acids: Start with very mild conditions, such as 10 mol% CSA or PPTS in methanol at 0 °C. These conditions are often sufficient to cleave TBDMS ethers without affecting more robust acid-labile groups like acetals.[8]
-
Heterogeneous Catalysts: Solid-supported acids, like phosphomolybdic acid on silica gel (PMA/SiO₂), can offer enhanced selectivity. These reagents often allow for cleavage of TBDMS ethers while leaving groups like isopropylidene acetals, TBDPS ethers, and Boc groups untouched.[8][12]
-
Enzymatic Deprotection: In highly sensitive systems, enzymatic methods can offer unparalleled selectivity, though they are substrate-dependent.
Data Summary: Comparison of Deprotection Reagents
| Reagent(s) | Typical Conditions | Pros | Cons & Common Side Reactions |
| TBAF | 1.1 eq, THF, 0 °C to RT | Highly effective, widely used. | Basicity can cause elimination, epimerization, or hydrolysis of esters.[7] |
| HF-Pyridine | 1.5-3 eq, THF/Pyridine, 0 °C | Less basic than TBAF, good for sensitive substrates.[13][14] | Highly toxic and corrosive; requires plasticware.[15] |
| TAS-F | 1.5 eq, THF or DMF, RT | Anhydrous fluoride source, very mild. | Expensive. |
| AcOH/H₂O/THF | 3:1:1 mixture, RT | Mild, inexpensive, good for some acid-tolerant substrates. | Can be slow; may not be selective against other acid-labile groups.[6] |
| CSA or PPTS | 0.1-0.2 eq, MeOH, 0 °C to RT | Catalytic, mild, good selectivity. | Can cause silyl migration; may be slow for hindered ethers. |
| PMA/SiO₂ | Catalytic, CH₂Cl₂, RT | Heterogeneous, mild, excellent functional group tolerance.[8][12] | Requires preparation of the catalyst. |
Key Experimental Protocols
Protocol 1: Buffered TBAF Deprotection for Base-Sensitive Substrates
-
To a solution of the TBDMS-protected substrate (1.0 mmol) in THF (10 mL) at 0 °C, add acetic acid (0.12 mL, 2.0 mmol).
-
Add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild Acidic Deprotection with Catalytic Acetyl Chloride
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (10 mL) in a flame-dried flask under an inert atmosphere (e.g., Argon) and cool to 0 °C.[8]
-
Slowly add a stock solution of acetyl chloride in dry methanol (e.g., 0.1 mmol, 10 mol%).[11]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.[2]
Visual Diagrams
Caption: Decision tree for selecting a TBDMS deprotection method.
Caption: Mechanism of base-induced elimination during TBAF deprotection.
References
- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem Technical Documents.
- BenchChem. (2025). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis. BenchChem Technical Documents.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Synlett, 28, 381-385.
- Crouch, R. D. (2013). Recent Advances in Silyl Protection of Alcohols.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Procedure for the Deprotection of tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698.
- BenchChem. (2025). Technical Support Center: Achieving Complete Deprotection of the TBDMS Group. BenchChem Technical Documents.
- ResearchGate. (n.d.). ORGANIC SYNTHESIS. ResearchGate.
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem Technical Documents.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- Kumar, G. D. K., & Baskaran, S. (2005). A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using PMA Supported on SiO2. The Journal of Organic Chemistry, 70(11), 4520-4523.
- Singh, P., & Kumar, A. (2013). Chemoselective Deprotection of Triethylsilyl Ethers. PMC, 4(1), 1-4.
- ResearchGate. (2025). ChemInform Abstract: A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst. ResearchGate.
- Wikipedia. (n.d.). Brook rearrangement. Wikipedia.
- BenchChem. (2025). Application Notes: Tert-Butyl Fluoride in Silyl Ether Deprotection. BenchChem Technical Documents.
- BenchChem. (2025). Technical Support Center: Troubleshooting Byproduct Formation During t-Butylsilyl Ether Deprotection. BenchChem Technical Documents.
- Organic Chemistry Portal. (n.d.). Brook Rearrangement. Organic Chemistry Portal.
- ResearchGate. (2013). Hydrogen fluoride-pyridine complex as ~70% hydrogen. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 10. Brook Rearrangement [organic-chemistry.org]
- 11. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 12. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Wittig Reaction with Hindered Aldehydes
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the olefination of sterically hindered aldehydes. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance your reaction yields and stereoselectivity.
I. Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a hindered aldehyde is giving very low yields or failing completely. What are the likely causes?
A1: Low or no yield in a Wittig reaction involving a sterically hindered aldehyde is a common issue and can stem from several factors. The primary reason is the steric hindrance around the carbonyl group, which impedes the approach of the phosphorus ylide.[1][2]
Here's a breakdown of potential causes and solutions:
-
Ylide Reactivity: Stabilized ylides (containing electron-withdrawing groups) are less reactive than unstabilized ylides and often fail to react with sterically hindered ketones and aldehydes.[1][2][3] The initial nucleophilic attack of the ylide on the carbonyl carbon is the rate-determining step, and this step is significantly slowed down by steric hindrance.[1][2]
-
Troubleshooting:
-
Switch to an Unstabilized Ylide: If you are using a stabilized ylide, consider switching to a more reactive, unstabilized ylide (where the group attached to the ylidic carbon is an alkyl or H).[4]
-
Use a More Reactive Phosphine: While triphenylphosphine is standard, more electron-rich phosphines can sometimes lead to more reactive ylides.
-
-
-
Base Selection and Ylide Formation: Incomplete formation of the ylide will naturally lead to a poor reaction outcome. The choice of base is critical and depends on the pKa of the corresponding phosphonium salt.
-
Troubleshooting:
-
Stronger Base: For unstabilized ylides derived from simple alkyl halides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are typically required for complete deprotonation.[3]
-
Salt-Free Conditions: The presence of lithium salts can sometimes affect the stereochemical outcome and reactivity.[4][5] While often unavoidable when using organolithium bases, being aware of their potential influence is important. For certain applications, generating the ylide with a sodium or potassium base (e.g., NaH, KHMDS, KOtBu) can be advantageous.[6][7]
-
-
-
Reaction Temperature: The initial addition of the ylide to the aldehyde is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and improve selectivity. However, for hindered substrates, a higher temperature may be necessary to overcome the activation energy barrier.
-
Troubleshooting:
-
Gradual Warming: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature or even gently heat it to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition.
-
-
Q2: I'm observing poor stereoselectivity (a mixture of E and Z isomers) in my reaction. How can I improve this?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[5]
-
Unstabilized Ylides: These typically favor the formation of the Z-alkene under kinetic, salt-free conditions.[4][5] The stereoselectivity arises from the kinetically favored formation of the syn oxaphosphetane intermediate.[5]
-
Stabilized Ylides: These generally lead to the E-alkene due to the reversibility of the initial addition and the thermodynamic stability of the anti oxaphosphetane intermediate.[2][3]
Troubleshooting for Improved Stereoselectivity:
-
For the Z-Alkene (with unstabilized ylides):
-
Use Salt-Free Conditions: Avoid lithium-based reagents if possible, as lithium salts can promote equilibration of the betaine-like intermediates, leading to a loss of stereoselectivity.[5][8] Consider using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu).
-
Low Temperature: Running the reaction at low temperatures generally favors the kinetic product.
-
-
For the E-Alkene (with unstabilized ylides): The Schlosser Modification
-
The Schlosser modification is a powerful technique to invert the stereoselectivity of unstabilized ylides to favor the E-alkene.[2][5][9]
-
Mechanism: The reaction is performed at low temperature in the presence of excess lithium salts. The initially formed syn-betaine is deprotonated at the carbon bearing the phosphorus group with a second equivalent of strong base (like phenyllithium or n-BuLi). This β-oxido ylide then undergoes equilibration to the more stable trans geometry. Subsequent protonation with a sterically hindered proton source, followed by warming, leads to the formation of the E-alkene.[9]
-
Q3: My aldehyde is unstable under the reaction conditions. What can I do?
A3: Aldehydes, particularly those that are enolizable or prone to oxidation, can be problematic.[1][2]
Troubleshooting Aldehyde Instability:
-
In Situ Generation: One effective strategy is to generate the aldehyde in the same pot just before the Wittig reaction. This is known as a Tandem Oxidation-Wittig Process.[1][2][5] For example, the corresponding primary alcohol can be oxidized to the aldehyde, which is then immediately trapped by the ylide.
-
Choice of Base: Strong, nucleophilic bases like n-BuLi can sometimes react with the aldehyde. Using a non-nucleophilic, sterically hindered base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can mitigate this side reaction.[7]
-
Reverse Addition: Instead of adding the aldehyde to the ylide, try adding the pre-formed ylide solution slowly to a solution of the aldehyde. This can help to keep the concentration of the ylide low and minimize side reactions.
Q4: The purification of my product is complicated by the presence of triphenylphosphine oxide. How can I easily remove this byproduct?
A4: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions. Its polarity is often similar to that of the desired alkene, making chromatographic separation difficult.
Strategies for TPPO Removal:
| Method | Description | Advantages | Disadvantages |
| Crystallization | If your product is a solid, recrystallization can sometimes leave the TPPO in the mother liquor. | Simple and effective if the product has good crystallinity. | Not applicable to oils or highly soluble solids. |
| Precipitation of TPPO | After the reaction, the solvent can be evaporated, and the residue triturated with a non-polar solvent like hexane or diethyl ether. TPPO is often insoluble in these solvents. | Can remove the bulk of the TPPO. | May not be completely effective; some product may be lost through adsorption. |
| Complexation with Metal Salts | TPPO can form complexes with certain metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which can then be removed by filtration.[10] | Can be very effective.[10] | Requires an additional step and careful removal of the metal salt from the product. |
| Chromatography on Different Stationary Phases | If standard silica gel chromatography is not effective, consider using alumina or a more polar solvent system. | Can provide good separation. | May require optimization of the chromatographic conditions. |
II. Troubleshooting Workflows & Protocols
Workflow for a Failing Wittig Reaction with a Hindered Aldehyde
Caption: Troubleshooting flowchart for low-yield Wittig reactions.
Protocol: Schlosser Modification for E-Alkene Synthesis
This protocol is adapted for the synthesis of E-alkenes from unstabilized ylides and hindered aldehydes.
Materials:
-
Alkyltriphenylphosphonium salt
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) in hexanes
-
Hindered aldehyde
-
Phenyllithium (PhLi) or a second equivalent of n-BuLi
-
Sterically hindered proton source (e.g., tert-butanol)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend the alkyltriphenylphosphonium salt in anhydrous THF. Cool the suspension to 0 °C.
-
Add one equivalent of n-BuLi dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir for 1 hour at 0 °C.
-
Aldehyde Addition: Cool the ylide solution to -78 °C. Add a solution of the hindered aldehyde in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Betaine Lithiation: Add a second equivalent of PhLi or n-BuLi dropwise at -78 °C. Stir for 30 minutes.
-
Protonation: Add a slight excess (1.1 equivalents) of tert-butanol at -78 °C.
-
Warm and Quench: Slowly warm the reaction mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
III. Alternative Reactions for Hindered Systems
When the Wittig reaction proves to be ineffective even after optimization, consider these alternative olefination methods:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred alternative for reactions with hindered carbonyls, especially when using stabilized phosphonate ylides.[1][2][5] HWE reagents are generally more reactive than the corresponding Wittig reagents and typically favor the formation of the E-alkene.[2] The byproduct, a water-soluble phosphate salt, is also easier to remove than TPPO.
-
Julia-Kocienski Olefination: This reaction provides excellent E-selectivity and is known to be effective with sterically demanding substrates.
Reaction Selection Guide
Caption: Decision tree for selecting an olefination method.
IV. References
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Schlosser Modification. [Link]
-
Wikipedia. (2023). Wittig reaction. [Link]
-
Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Morsch, L. (2016). Greening the Wittig and other reactions for the undergraduate organic teaching laboratory. ResearchGate. [Link]
-
Schlosser, M. (1966). Schlosser modification of the Wittig reaction. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Wintersteen Jr, S., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]
-
Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems. YouTube. [Link]
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. [Link]
-
ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Schlosser Modification [organic-chemistry.org]
- 10. delval.edu [delval.edu]
Technical Support Center: Stereochemical Integrity of (S)-2-(tert-Butyldimethylsilyloxy)propanal
Welcome to the technical support center for handling chiral α-silyloxy aldehydes. This guide is designed for researchers, chemists, and drug development professionals who utilize sensitive intermediates like (S)-2-(tert-Butyldimethylsilyloxy)propanal. Maintaining the stereochemical purity of such reagents is paramount for the successful synthesis of enantiomerically pure target molecules. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization during your synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[1][2] For a chiral molecule like this compound, the stereocenter at the α-carbon (the carbon adjacent to the aldehyde group) is susceptible to inversion. In pharmaceutical and fine chemical synthesis, different enantiomers can exhibit vastly different biological activities. One enantiomer might be the active pharmaceutical ingredient, while the other could be inactive or even cause harmful side effects.[1] Therefore, preserving the stereochemical integrity of this chiral building block is absolutely crucial to ensure the efficacy and safety of the final product.
Q2: What is the primary chemical mechanism that causes racemization in this aldehyde?
A: The primary cause of racemization for α-silyloxy aldehydes is enolization .[3] The hydrogen atom on the α-carbon is acidic due to its proximity to the electron-withdrawing aldehyde group. In the presence of either an acid or a base, this proton can be removed to form a planar enol or enolate intermediate.[4][3] Once this planar, achiral intermediate is formed, the stereochemical information at the α-carbon is lost. Subsequent reprotonation (in the case of enol) or reaction (in the case of enolate) can occur from either face of the planar structure with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers.[3][5]
Q3: Which conditions are most likely to induce racemization?
A: Both acidic and basic conditions can promote racemization through enolization.[3]
-
Basic Conditions: Bases readily deprotonate the α-carbon to form a planar enolate anion.[4][6][7][8] Even weak bases can initiate this process, especially at elevated temperatures.
-
Acidic Conditions: Acids catalyze enol formation by protonating the carbonyl oxygen, which makes the α-proton more acidic and easier to remove.[3]
-
Lewis Acids: Certain Lewis acids can coordinate to the carbonyl oxygen, increasing the acidity of the α-proton and facilitating enolization.[9][10]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for enolization to occur more rapidly, increasing the rate of racemization.
-
Prolonged Reaction or Storage Times: The longer the aldehyde is exposed to problematic conditions, the greater the extent of racemization.
Q4: How can I accurately determine the enantiomeric excess (ee%) of my material?
A: The most reliable method for determining the enantiomeric excess is through chiral chromatography .
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. By using a chiral stationary phase (CSP), the two enantiomers will interact differently with the column, resulting in different retention times and allowing for their separation and quantification.[]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations, often offering faster analysis times.[]
-
Gas Chromatography (GC) with a Chiral Column: This can also be effective, particularly for volatile compounds.
-
NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: While not a separative technique, NMR can be used to determine ee%. Chiral shift reagents form diastereomeric complexes that have distinct NMR signals. Alternatively, the aldehyde can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers that are distinguishable by ¹H or ¹⁹F NMR.[12]
Troubleshooting Guides: Preventing Racemization in Reactions
This section provides actionable strategies to minimize or eliminate racemization during common synthetic operations involving this compound.
Issue 1: Racemization during a Base-Mediated Reaction (e.g., Aldol, Wittig)
You observe a significant drop in enantiomeric excess after performing a reaction that requires basic conditions.
Root Cause Analysis:
The base used in the reaction is deprotonating the α-carbon, leading to the formation of a planar enolate and subsequent racemization. This is especially problematic with strong, non-hindered bases or at elevated temperatures.
Preventative Protocols & Solutions:
-
Choice of Base and Temperature Control:
-
Use a Hindered, Non-Nucleophilic Base: Employ bulky bases like Hünig's base (N,N-Diisopropylethylamine, DIPEA) or 2,6-lutidine. Their steric bulk makes it more difficult for them to access the α-proton, thereby slowing the rate of enolization compared to smaller bases like triethylamine (TEA) or sodium hydroxide.[12]
-
Maintain Low Temperatures: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Typically, this means working at 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath). Low temperatures disfavor the equilibrium of enolate formation.
-
-
Order of Addition:
-
Add the base slowly and last, if possible, to a cooled solution of the aldehyde and the other reactant. This minimizes the time the aldehyde is exposed to the base before it can react through the desired pathway.
-
-
Use Pre-formed Enolates or Ylides:
-
For reactions like aldol additions, consider pre-forming the enolate of the nucleophilic partner with a strong base (e.g., LDA) at low temperature, and then adding the chiral aldehyde to this solution. This ensures the chiral aldehyde is not exposed to a large excess of base.
-
For Wittig reactions, use salt-free ylides or stabilized ylides that require milder conditions, which can reduce the risk of epimerization.[13]
-
Experimental Workflow: Base-Mediated Aldol Addition
Caption: Workflow for a stereoretentive Aldol addition.
Issue 2: Racemization during a Lewis Acid-Catalyzed Reaction
Your reaction, which uses a Lewis acid like TiCl₄, MgBr₂, or BF₃·OEt₂, results in a racemic or near-racemic product.
Root Cause Analysis:
Lewis acids coordinate to the carbonyl oxygen, which significantly increases the acidity of the α-proton.[9][10] This enhanced acidity facilitates enolization even under nominally non-basic conditions, leading to racemization. The strength of the Lewis acid directly correlates with the propensity for racemization.
Preventative Protocols & Solutions:
-
Select a Milder Lewis Acid:
-
Use Stoichiometric Control and Low Temperatures:
-
Use the minimum effective amount of the Lewis acid, ideally catalytic amounts if possible.[16]
-
Perform the reaction at very low temperatures (-78 °C is standard) to suppress the enolization equilibrium. Add the Lewis acid slowly to the cooled reaction mixture to control any exotherm.
-
-
Chelation Control Strategy:
-
In some cases, a bidentate Lewis acid can chelate to both the aldehyde oxygen and the silyloxy oxygen. This can lock the conformation and potentially prevent enolization by reducing the acidity of the α-proton. Titanium-based reagents like TiCl₂(O-i-Pr)₂ are sometimes used for this purpose.
-
Table: Comparison of Lewis Acids and Racemization Risk
| Lewis Acid | Relative Strength | Racemization Risk | Recommended Temperature | Notes |
| TiCl₄, BF₃·OEt₂ | Strong | High | -78 °C or below | Highly effective activators but prone to causing racemization.[17] |
| SnCl₄ | Strong | High | -78 °C or below | Similar risk profile to TiCl₄.[17] |
| MgBr₂·OEt₂, ZnCl₂ | Moderate | Moderate | -40 °C to -78 °C | Good balance of reactivity and lower racemization risk. |
| Sc(OTf)₃, Yb(OTf)₃ | Mild | Low | 0 °C to -78 °C | Often used in catalytic amounts; excellent for sensitive substrates.[15] |
| Chiral Lewis Acids | Varies | Low | Varies | Designed for asymmetric catalysis; can enhance stereocontrol.[9][14] |
Issue 3: Racemization during Aqueous Workup or Purification
The reaction itself appears to be stereospecific, but you lose enantiomeric purity after the workup or during chromatographic purification.
Root Cause Analysis:
-
Aqueous Workup: Using strongly acidic or basic aqueous solutions (e.g., 1M HCl, 1M NaOH) to wash the organic layer can cause rapid racemization at the interface.
-
Chromatography: Standard silica gel is inherently acidic and can catalyze enolization on the column, especially if the compound moves slowly. Basic alumina can also cause racemization via base-catalyzed enolization.
Preventative Protocols & Solutions:
-
Neutral Workup Conditions:
-
Quench the reaction with a neutral or weakly acidic buffer, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7).
-
Wash the organic layers with water and brine only. Avoid strong acids and bases.
-
-
Modified Purification Techniques:
-
Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v in the eluent). This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic support like Florisil if your compound is compatible.[12]
-
Minimize Contact Time: Use flash chromatography with sufficient pressure to move the compound through the column quickly. Avoid letting the compound sit on the column for extended periods.
-
Consider Non-Chromatographic Purification: If possible, purify the compound by crystallization or distillation, as these methods are less likely to cause racemization.[12]
-
The Mechanism of Racemization
The core of the problem lies in the formation of a planar, achiral enol or enolate intermediate. This diagram illustrates how both acid and base catalysis lead to the same loss of stereochemistry.
Caption: Acid/Base-catalyzed racemization pathway.
By understanding these mechanisms and implementing the appropriate preventative measures, you can confidently handle this compound and other sensitive chiral aldehydes, ensuring the stereochemical integrity of your synthetic intermediates and final products.
References
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Reynolds, T. E., Bharadwaj, A. R., & Scheidt, K. A. (2006). Stereoselective Lewis acid-catalyzed alpha-acylvinyl additions. Journal of the American Chemical Society, 128(48), 15382–15383. [Link]
-
Alonso, I., et al. (2012). Influence of the Lewis acid in the stereochemical outcome of the aldol reaction. ResearchGate. [Link]
-
Ludwig, J. R., et al. (2006). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. PMC. [Link]
-
Johnson, J. S., & Scheidt, K. A. (2007). Catalytic Nucleophilic Glyoxylation of Aldehydes. PMC. [Link]
-
Evans, D. A., et al. (1997). Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol-BINAP‚Cu(II) Fluoride Complexes. MSU Chemistry. [Link]
-
Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Heathcock, C. H., et al. (1981). Acyclic stereoselection. 9. Stereochemistry of the addition of lithium enolates to .alpha.-alkoxy aldehydes. The Journal of Organic Chemistry. [Link]
-
Marshall, J. A., & Jablonowski, J. A. (1998). Concerning the 1,5-stereocontrol in tin(IV) chloride promoted reactions of 4-and 5-alkoxyalk-2-enylstannanes: trapping intermediate allyltin trichlorides using phenyllithium. ResearchGate. [Link]
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Khan Academy. (2014). Enolate formation from aldehydes | Alpha Carbon Chemistry. [Link]
-
Denmark, S. E., & Stavenger, R. A. (2000). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. ResearchGate. [Link]
-
Khan Academy. Enolate formation from aldehydes. [Link]
-
Chemistry LibreTexts. (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. [Link]
-
Zheng, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Bognar, S., & van Gemmeren, M. (2023). Study of the racemization at α-position of the aldehyde. ResearchGate. [Link]
-
Scheidt, K. A., et al. (2007). Synthesis of tertiary alpha-hydroxy acids by silylene transfer to alpha-keto esters. Organic Letters. [Link]
-
Zheng, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]
-
Shiksha. (2023). KIITEE Syllabus 2026. [Link]
-
Organic Chemistry. (2014). Racemization of Aldehydes and Ketones. [Link]
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- 17. researchgate.net [researchgate.net]
Common impurities in commercial (S)-2-(tert-Butyldimethylsilyloxy)propanal
Welcome to the technical support center for (S)-2-(tert-Butyldimethylsilyloxy)propanal (TBS-Lactaldehyde). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered with this versatile chiral building block. Commercial batches of TBS-Lactaldehyde, while generally of high quality, can contain minor impurities stemming from its synthesis and inherent stability characteristics. These impurities can significantly impact the outcome of sensitive downstream reactions. This resource provides a structured, question-and-answer-based approach to identifying, understanding, and mitigating these common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My downstream reaction is sluggish or failing. Could impurities in my this compound be the cause?
A1: Absolutely. The aldehyde functionality is highly reactive and susceptible to various transformations, while the tert-Butyldimethylsilyl (TBS) ether is sensitive to certain conditions. The presence of even minor impurities can lead to side reactions, catalyst deactivation, or skewed stereochemical outcomes. The most common culprits are process-related impurities from the synthetic route or degradation products.
The logical flow for diagnosing such an issue is as follows:
Caption: Troubleshooting workflow for reaction issues.
Q2: What are the most common impurities in commercial this compound, and where do they come from?
A2: The impurities present are intrinsically linked to the manufacturing process. A prevalent synthetic route involves the silylation of (S)-ethyl lactate, followed by reduction of the ester to the aldehyde.[1]
Common Synthesis Pathway and Associated Impurities:
Caption: Origin of common impurities during synthesis.
Summary of Common Impurities:
| Impurity | Chemical Name | Origin | Potential Impact |
| Starting Ester | (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate | Incomplete reduction of the ester.[1] | Non-reactive under many conditions, leading to lower yields based on starting aldehyde mass. |
| Over-reduced Alcohol | (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol | Over-reduction of the aldehyde or ester by the hydride reagent (e.g., DIBAL-H).[2] | Can react with electrophiles or participate in undesired side reactions, consuming reagents. |
| Desilylated Diol | (S)-Propane-1,2-diol | Hydrolysis of the TBS ether due to exposure to moisture or acidic conditions. | Highly polar; can interfere with reactions and purification. |
| Racemized Aldehyde | (R)-2-(tert-butyldimethylsilyloxy)propanal | Epimerization of the chiral center alpha to the aldehyde, often catalyzed by acid or base.[3][4][5][6][7] | Loss of enantiopurity, leading to diastereomeric products in chiral reactions and complicating purification. |
| Oxidized Acid | (S)-2-(tert-butyldimethylsilyloxy)propanoic acid | Air oxidation of the aldehyde.[8][9] | Can neutralize basic reagents or catalysts and complicate workup. |
Q3: How can I detect these impurities using standard laboratory techniques?
A3: A combination of ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying these impurities.
Protocol:
-
Dissolve ~5-10 mg of the aldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic signals of the aldehyde and potential impurities.
¹H NMR Spectral Data for Identification (in CDCl₃):
| Compound | Key Diagnostic Signal(s) (ppm) | Multiplicity | Assignment |
| (S)-TBS-Lactaldehyde (Product) | ~9.65 | d | Aldehyde CHO |
| ~4.15 | qd | CH(O) | |
| ~1.30 | d | CH₃-CH | |
| ~0.90 | s | (CH₃)₃C-Si | |
| ~0.10 | s, s | (CH₃)₂Si | |
| TBS-Protected Ester (Impurity) | ~4.20 | q | OCH₂CH₃[10][11][12][13] |
| ~1.25 | t | OCH₂CH₃[10][11][12][13] | |
| Over-reduced Alcohol (Impurity) | ~3.5-3.7 | m | CH₂OH |
| ~3.9 | m | CH(O) | |
| (S)-Propane-1,2-diol (Impurity) | ~3.4-3.8 | m | CH₂OH, CHOH |
| ~1.15 | d | CH₃-CH | |
| (S)-Ethyl Lactate (Impurity) | ~4.25 (q), 4.15 (q), 1.30 (t), 1.45 (d) | Multiplet signals for the ester and alcohol protons.[10][11][12][13] |
Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration.
Protocol:
-
Prepare a dilute solution of the aldehyde in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject the sample into a GC-MS equipped with a standard non-polar column (e.g., DB-5 or equivalent).
-
Use a temperature program that allows for the separation of components with different boiling points (e.g., start at 50°C, ramp to 250°C).
-
Analyze the resulting chromatogram for multiple peaks and examine the mass spectrum of each peak.
Expected Elution Order and Mass Spectral Fragments:
| Compound | Expected Retention Time | Key Mass Spectral Fragments (m/z) |
| (S)-TBS-Lactaldehyde (Product) | Main Peak | 131 [M - C(CH₃)₃]⁺, 159 [M - CHO]⁺ |
| Over-reduced Alcohol (Impurity) | Slightly later than aldehyde | 131 [M - C(CH₃)₃]⁺, 103 [CH(OH)CH₂OSi(CH₃)₂]⁺ |
| TBS-Protected Ester (Impurity) | Later than alcohol | 175 [M - C(CH₃)₃]⁺, 147 |
| (S)-Ethyl Lactate (Impurity) | Earlier than silylated compounds | 45 [COOH]⁺, 73, 89 |
Note: Silylated compounds often show a characteristic fragment corresponding to the loss of the tert-butyl group (M-57).[1][14]
Q4: I've confirmed the presence of impurities. What is the best way to purify my this compound?
A4: The choice of purification method depends on the nature and quantity of the impurity.
This is the most effective method for removing less polar impurities like the corresponding alcohol and unreacted ester.
Protocol:
-
Slurry Preparation: Dissolve the crude aldehyde in a minimal amount of the chosen eluent.
-
Column Packing: Pack a silica gel column with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 to 95:5 v/v).
-
Loading and Elution: Carefully load the sample onto the column and elute with the solvent mixture. The aldehyde is more polar than the ester but less polar than the alcohol.
-
Fraction Collection: Collect fractions and analyze by TLC or GC-MS to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature (<30°C) to prevent racemization.
Caption: Separation of impurities by column chromatography.
If the corresponding carboxylic acid is suspected, a simple wash can be effective.[8][9]
Protocol:
-
Dissolve the aldehyde in a non-polar, water-immiscible solvent like diethyl ether or hexanes.
-
Transfer the solution to a separatory funnel and wash with a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure.
For a more rigorous purification from non-aldehyde impurities, formation of a reversible bisulfite adduct can be employed.[9][14]
Protocol:
-
Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol or THF).
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid adduct.
-
Filter the solid adduct and wash with ether to remove non-aldehyde impurities.
-
To regenerate the pure aldehyde, dissolve the adduct in water and add a mild base (e.g., sodium bicarbonate solution) until the aldehyde separates.
-
Extract the aldehyde with a fresh portion of ether, dry the organic layer, and remove the solvent.
Q5: My starting material is pure, but I'm still seeing issues with stereoselectivity. What could be happening?
A5: This could be due to racemization of the chiral center at the C2 position. The α-proton is acidic and can be abstracted under basic or acidic conditions, leading to the formation of a planar enol or enolate intermediate. Reprotonation can occur from either face, resulting in a loss of enantiopurity.[3][4][5][6][7]
To minimize racemization:
-
Avoid strong acids and bases: Use non-nucleophilic bases and avoid prolonged exposure to acidic conditions.
-
Keep it cold: Store the aldehyde at low temperatures (as recommended by the supplier) and run reactions at reduced temperatures whenever possible.
-
Use freshly purified material: Purify the aldehyde immediately before use to remove any acidic or basic impurities that may have formed during storage.
References
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Retrieved from [Link]
-
Reddit. (2019, March 7). Understanding racemic mixtures and tautomerization. r/Mcat. Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Lactate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13175136, (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
YouTube. (2014, March 30). Racemization of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). Method for removing aldehyde compound from alcohol-containing solution and brewed sake purified by the method.
-
Scheeff, S. (2025, February 12). Deracemisation lead to enriched alpha Amino Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
SpectraBase. (n.d.). (R)-2-(TERT.-BUTYLDIMETHYLSILOXY)-PROPANAL. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0040735). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S9. 13 C NMR spectrum of 1, 4-diethyl-7-(tert-butyldimethylsilyloxy)-.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Swern Oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
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Removal of triphenylphosphine oxide from Wittig reactions of (S)-2-(tert-Butyldimethylsilyloxy)propanal
Topic: Removal of Triphenylphosphine Oxide from Wittig Reactions of (S)-2-(tert-Butyldimethylsilyloxy)propanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, prized for its reliability in forming carbon-carbon double bonds from carbonyl compounds.[1][2] However, its elegance is often overshadowed by a persistent challenge: the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[3][4] TPPO is a highly polar, crystalline solid whose physical properties can complicate product isolation, often leading to co-crystallization or difficult chromatographic separations.[5]
This guide provides a focused technical overview of troubleshooting strategies and detailed protocols for removing TPPO, specifically from reactions involving sensitive substrates like this compound. The presence of a chiral center and an acid-labile silyl ether in this substrate necessitates purification methods that are both efficient and mild.
Frequently Asked Questions (FAQs)
Q1: What makes triphenylphosphine oxide (TPPO) so difficult to remove from reaction mixtures?
A1: The difficulty in removing TPPO stems from a combination of its physical properties. It is a high-melting, crystalline solid with significant polarity due to the P=O bond.[3] This polarity makes it soluble in a range of common organic solvents, similar to many reaction products.[5][6] Consequently, it often co-precipitates with the desired compound or requires challenging chromatographic separations.[7] Its tendency to form stable complexes and act as a crystallization aid can further complicate purification.[8][9]
Q2: What are the primary strategies for removing TPPO, especially for sensitive molecules?
A2: The main strategies exploit differences in solubility, polarity, or reactivity between the desired product and TPPO. For a relatively non-polar, protected aldehyde like this compound, the most common methods include:
-
Selective Precipitation/Crystallization: Utilizing solvents where the product and TPPO have divergent solubilities, such as precipitating TPPO from a non-polar solvent like hexane or a hexane/ether mixture.[10][11][12]
-
Precipitation via Metal Salt Complexation: Forming an insoluble coordination complex between the Lewis basic oxygen of TPPO and a metal salt (a Lewis acid), such as ZnCl₂, MgCl₂, or CaBr₂.[13][14][15] These complexes can then be removed by simple filtration.
-
Chromatographic Purification: While often a last resort for large-scale work, flash column chromatography can be effective.[16] Success depends on optimizing the solvent system to achieve sufficient separation between the non-polar product and the more polar TPPO.
Q3: My Wittig product contains a tert-Butyldimethylsilyl (TBS) ether. Are there any purification methods I should avoid?
A3: Yes. The TBS protecting group is sensitive to acidic conditions. Therefore, you should avoid methods that involve treatment with strong acids. For instance, a reported method using oxalyl chloride to generate an insoluble chlorophosphonium salt from TPPO should be approached with caution, as residual acid could cleave the silyl ether.[11] The methods detailed in this guide—selective precipitation and metal salt complexation—are generally mild and compatible with silyl ethers.
Q4: Is it possible to completely remove TPPO without resorting to column chromatography?
A4: Yes, chromatography-free removal is often achievable and is highly desirable for process scale-up.[17] Methods based on precipitation are designed for this purpose. Both direct crystallization of TPPO from a non-polar solvent and complexation with metal salts can effectively remove the majority of TPPO by simple filtration, often yielding a product of high purity.[15][17] Sometimes, a combination of techniques, such as an initial filtration followed by a silica plug, can be sufficient.[10]
Troubleshooting Guide: Common Purification Issues
Problem: After concentrating my reaction mixture and adding hexane, my product oiled out along with the TPPO.
-
Analysis: This indicates that your product is not sufficiently soluble in pure hexane, or the concentration of impurities is too high. The Wittig product derived from this compound should be non-polar, but the specific ylide used will influence its properties.
-
Solution 1: Adjust the Solvent System. Instead of pure hexane, try a mixed solvent system. A mixture of diethyl ether and hexane (e.g., 1:5 or 1:10 v/v) can keep your non-polar product in solution while still being a poor solvent for TPPO, allowing it to precipitate selectively.[11] Cool the mixture to 0 °C or below to further decrease the solubility of TPPO.[18]
-
Solution 2: Filter Through a Short Silica Plug. Concentrate the reaction mixture to a smaller volume, then suspend the residue in a minimal amount of a solvent like pentane or a hexane/ether mixture. Pass this slurry through a short plug of silica gel, eluting with a slightly more polar solvent (e.g., diethyl ether or 5-10% ethyl acetate in hexane). The non-polar product should elute quickly, while the more polar TPPO remains adsorbed at the top of the plug.[10][11]
Problem: I tried the zinc chloride precipitation method in ethanol, but the TPPO-Zn complex did not precipitate.
-
Analysis: The success of this method depends on several factors, including the concentration of all species and the solvent. While effective in ethanol, the presence of other solvents from the reaction (like THF) can inhibit precipitation.[14][15]
-
Solution 1: Ensure Complete Solvent Exchange. Before attempting the precipitation, ensure the reaction solvent (e.g., THF, DCM) has been thoroughly removed under reduced pressure. The precipitation is most reliable in polar solvents like ethanol.[15]
-
Solution 2: Check Concentrations. The procedure typically works well with a ~1.8 M solution of ZnCl₂ in ethanol added to an ethanolic solution of the crude product.[15] If the solution is too dilute, precipitation may be inefficient.
-
Solution 3: Induce Precipitation. Gently scraping the inside of the flask with a glass rod can initiate crystallization. Allowing the mixture to stir for a couple of hours is also recommended.[6][15]
Problem: My product and TPPO are co-eluting during flash chromatography.
-
Analysis: The polarity difference between your silyl-ether-containing product and TPPO may not be large enough for baseline separation with a standard ethyl acetate/hexane solvent system.
-
Solution 1: Modify the Mobile Phase. Switch to a different solvent system. A dichloromethane/methanol gradient can sometimes provide better separation.[19] Alternatively, using toluene or ether in combination with hexane can alter the selectivity and improve resolution.
-
Solution 2: Pre-treatment Before Chromatography. You do not need to remove 100% of the TPPO before loading the column. Use one of the precipitation methods first to remove the bulk of the TPPO. This will significantly reduce the amount of impurity loaded onto the column, making the subsequent chromatographic separation of the remaining trace amounts much easier.
Data Presentation: Properties of Triphenylphosphine Oxide
Understanding the solubility of TPPO is critical for designing an effective purification strategy.
Table 1: Solubility of Triphenylphosphine Oxide in Common Organic Solvents
| Solvent | Solubility | Temperature | Notes |
| Hexane | Insoluble[17][20] | Room Temp. | Excellent solvent for precipitating TPPO. |
| Cyclohexane | Insoluble[17][20] | Room Temp. | Another excellent non-polar solvent for precipitation. |
| Diethyl Ether | Poorly soluble (especially when cold)[12] | Room Temp. | Often used with hexane to improve product solubility. |
| Toluene | 46.7 g/L[17] | 25 °C | Moderate solubility; can be used for complexation. |
| Ethanol | ~20 mg/mL[21] | Room Temp. | Good solvent for ZnCl₂ precipitation method. |
| Dichloromethane | Readily soluble[9][20] | Room Temp. | Poor choice for TPPO precipitation. |
| Tetrahydrofuran (THF) | 124.5 g/L[17] | 25 °C | High solubility; TPPO removal is difficult.[14] |
| Ethyl Acetate | Readily soluble[20] | Room Temp. | High solubility; often used in chromatography. |
Experimental Protocols & Visualizations
Decision Workflow for TPPO Removal
The following diagram outlines a logical workflow for selecting an appropriate purification strategy after a Wittig reaction with a non-polar, silyl-protected product.
Caption: Workflow for selecting a TPPO removal strategy.
Protocol 1: Selective Precipitation from a Non-Polar Solvent
This method is ideal for non-polar products and is often the first choice due to its simplicity.
-
Concentration: After the Wittig reaction is complete, concentrate the crude reaction mixture to a thick oil or solid under reduced pressure.
-
Suspension: To the residue, add a sufficient volume of cold (0 °C) hexane or a 10:1 hexane:diethyl ether mixture. Use enough solvent to form a mobile slurry.
-
Trituration: Stir the slurry vigorously for 15-30 minutes at 0 °C. TPPO should precipitate as a white solid.
-
Filtration: Collect the solid TPPO by vacuum filtration, washing the filter cake with a small amount of the cold non-polar solvent.
-
Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to yield the product. Assess purity by TLC or ¹H NMR. If significant TPPO remains, a second trituration or a silica plug filtration may be necessary.[10][11]
Protocol 2: Precipitation via Metal Salt Complexation
This method is highly effective and can often be performed directly in the reaction solvent if it is THF, or after a solvent swap to ethanol. The use of anhydrous CaBr₂ in THF is particularly advantageous as it avoids a solvent exchange.[14]
Caption: Complexation of TPPO with Calcium Bromide.
A. Using Calcium Bromide (in THF) [14]
-
Addition: To the crude reaction mixture in THF at room temperature, add solid, anhydrous calcium bromide (CaBr₂, ~2 equivalents relative to triphenylphosphine used).
-
Stirring: Stir the resulting slurry vigorously at room temperature for 2-4 hours. A precipitate of the TPPO-calcium complex will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid complex.
-
Washing: Wash the filter cake with a small amount of fresh THF.
-
Isolation: The combined filtrate contains the product. Concentrate under reduced pressure and assess purity.
B. Using Zinc Chloride (in Ethanol) [15]
-
Solvent Exchange: Concentrate the crude reaction mixture to dryness. Redissolve the residue in ethanol.
-
Prepare Reagent: In a separate flask, prepare a ~1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol.
-
Precipitation: At room temperature, add the ZnCl₂ solution (~2 equivalents relative to triphenylphosphine used) to the ethanolic solution of the crude product.
-
Stirring: Stir the mixture for 1-2 hours. Scraping the sides of the flask may be required to induce the precipitation of the white ZnCl₂(TPPO)₂ complex.[15]
-
Filtration: Collect the precipitated complex by vacuum filtration.
-
Isolation: The filtrate contains the product. Note that excess ZnCl₂ may be present. A subsequent aqueous workup or slurrying in acetone can be used to remove any remaining inorganic salts.[15]
References
-
Shinde, S. D., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(51), 35837–35843. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. University of Rochester Chemistry. Retrieved from [Link]
-
Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development, 26(7), 1845–1853. [Link]
-
Frontier, A. (n.d.). Workup: Triphenylphosphine Oxide. University of Rochester Chemistry. Retrieved from [Link]
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1401–1402. [Link]
-
Gong, G. (n.d.). What are the properties, interactions, and synthesis methods of Triphenylphosphine oxide?. Stanford University. Retrieved from [Link]
-
ResearchGate. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
- Edwards, M. L., et al. (2000). Triphenylphosphine oxide complex process. U.S.
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triphenylphosphine oxide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling. Retrieved from [Link]
-
ROK Chem. (n.d.). Triphenylphosphine oxide (TPPO) - pure. Retrieved from [Link]
-
YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. Retrieved from [Link]
-
Moschetta, E. G., et al. (2020). Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. AIChE Annual Meeting Proceedings. [Link]
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. Retrieved from [Link]
-
Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Minnesota State University Moorhead. Retrieved from [Link]
-
Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. r/OrganicChemistry. [Link]
-
Miles, C. E., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(2), 23-26. [Link]
-
Byrne, P. A., et al. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]
-
Reddit. (2023). Problems with wittig reaction. r/chemistry. [Link]
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Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
-
O'Brien, C. J. (2009). Organic synthesis: The Wittig reaction cleans up. Nature Chemistry, 1, 425-426. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Impact of base choice on the stereoselectivity of reactions with (S)-2-(tert-Butyldimethylsilyloxy)propanal
Technical Support Center: Stereoselectivity in Reactions with (S)-2-(tert-Butyldimethylsilyloxy)propanal
Welcome to the technical support center for synthetic reactions involving the chiral building block, this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the stereochemical outcome of nucleophilic additions and aldol reactions with this substrate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the complexities of diastereoselectivity.
Part 1: Foundational Concepts - The Felkin-Anh vs. Chelation-Control Dilemma
At the heart of stereocontrol for α-alkoxy and α-silyloxy aldehydes lies the competition between two primary stereochemical models: the Felkin-Anh model and the Chelation-Control model. Understanding these is critical to troubleshooting your reactions.
This compound , due to the bulky tert-butyldimethylsilyl (TBDMS) protecting group and the poor Lewis basicity of the silyloxy oxygen, inherently favors a non-chelated pathway.[1][2] In this scenario, the largest substituent (the OTBDMS group) orients itself perpendicular to the incoming nucleophile to minimize steric hindrance. This is the Felkin-Anh model , and it typically leads to the anti diastereomer.
To achieve the syn diastereomer, one must override this natural preference and enforce a Chelation-Control model . This requires a Lewis acidic metal center (from the nucleophile or an additive) that is capable of coordinating to both the carbonyl oxygen and the α-silyloxy oxygen, forming a rigid five-membered ring intermediate.[2] The nucleophile then attacks from the less hindered face of this rigid structure.
The choice of base, or more accurately, the metallic reagent and any Lewis acid additives, directly dictates which of these two pathways is dominant.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my reaction with a Grignard reagent (e.g., MeMgBr) or organolithium consistently yield the anti product? I was expecting some level of chelation.
A1: This is the expected and commonly observed outcome. The Felkin-Anh model predominates for several reasons:
-
Weak Silyl-Oxygen Chelation: The oxygen atom of a silyloxy group is a poor Lewis base compared to an alkoxy (e.g., benzyloxy) group. Consequently, it does not readily coordinate to the magnesium or lithium counterion.[1][2]
-
Steric Hindrance: The TBDMS group is sterically demanding, further disfavoring the formation of a compact, chelated transition state.[1]
-
Reagent Reactivity: Grignard and organolithium reagents are highly reactive nucleophiles.[3][4] Their reactions are often kinetically controlled and proceed rapidly through the lower-energy, non-chelated Felkin-Anh pathway without having the opportunity to organize into a higher-energy chelated complex.
Essentially, the reaction defaults to the most sterically favorable, non-chelated approach, which results in the anti diastereomer.
Q2: How can I reverse the selectivity and force the reaction to produce the syn (chelation-controlled) diastereomer?
A2: To override the intrinsic Felkin-Anh preference, you must introduce reaction partners that strongly favor the formation of a rigid chelate. The most successful and general method involves the use of organozinc reagents in the presence of a mild Lewis acid.[5][6]
According to seminal work by Walsh and others, dialkylzincs can be used in conjunction with alkylzinc halides (RZnX) or triflates to achieve excellent diastereoselectivity (often >20:1) for the syn product.[5][6] The RZnX species, which can be generated in situ, is a Lewis acid perfectly suited to form the five-membered chelate with the α-silyloxy aldehyde without being so harsh as to cleave the silyl ether. This method provides reliable access to the otherwise elusive chelation-controlled products.[5][6]
Q3: I tried using a strong Lewis acid like TiCl₄ to promote chelation, but I'm getting a complex mixture of products and some starting material decomposition. What is happening?
A3: While strong Lewis acids like TiCl₄ are known to promote chelation in additions to α-alkoxy aldehydes, they are often too harsh for substrates with acid-sensitive protecting groups like TBDMS.[7] Potential side reactions include:
-
Cleavage of the Silyl Ether: The TBDMS group can be cleaved by strong Lewis acids, leading to the unprotected diol or other byproducts.
-
Aldehyde Decomposition: The aldehyde itself may not be stable to highly reactive Lewis acids, leading to polymerization or other decomposition pathways.
The key is to use a Lewis acid that is strong enough to enforce chelation but mild enough to leave the protecting group intact. This is why the RZnX system is so effective.[6][8] If you must use a traditional Lewis acid, consider screening milder options like ZnCl₂, MgBr₂·OEt₂, or performing the reaction at very low temperatures (-78 °C or lower) to minimize decomposition.
Q4: Does solvent choice matter when trying to achieve chelation control?
A4: Absolutely. Solvent choice is critical. To achieve effective chelation, the Lewis acid must be available to coordinate with your substrate.
-
Recommended Solvents: Use weakly coordinating solvents such as dichloromethane (DCM) or toluene.[2] These solvents will not compete with your substrate for binding to the Lewis acidic metal center.
-
Solvents to Avoid: Strongly coordinating solvents like tetrahydrofuran (THF), diethyl ether, or dimethoxyethane (DME) should be avoided. The oxygen atoms in these solvents are Lewis bases and will solvate the metal center, preventing it from forming the necessary chelate with your α-silyloxy aldehyde. This will cause the reaction to revert to the default Felkin-Anh pathway.[2]
Q5: I am performing a Mukaiyama aldol reaction with a silyl enol ether. How does the choice of Lewis acid impact the 1,2-stereocontrol in this case?
A5: In a Mukaiyama aldol reaction, the Lewis acid activates the aldehyde towards nucleophilic attack by the silyl enol ether.[7] The stereochemical outcome is highly dependent on the nature of the Lewis acid and its ability to form an open or closed transition state.
-
Chelating Lewis Acids (e.g., TiCl₄, SnCl₄): These tend to favor a rigid, chair-like chelated transition state, which typically leads to the syn aldol adduct.[7] However, as mentioned in Q3, compatibility with the TBDMS group is a concern.
-
Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): These Lewis acids activate the carbonyl through a single coordination point, favoring an open, non-chelated transition state.[9] This often results in the formation of the anti aldol adduct, consistent with a Felkin-Anh type of facial attack.
Therefore, to favor the syn product, a chelating Lewis acid is required, while a non-chelating one will likely yield the anti product. Careful screening is necessary to balance reactivity with substrate stability.
Part 3: Data Summary & Experimental Protocol
Table 1: Representative Diastereoselectivity of Nucleophilic Additions
| Nucleophile/Additive | Solvent | Temp (°C) | Predominant Model | Typical d.r. (syn:anti) | Reference |
| Et₂Zn | Toluene | 0 | Felkin-Anh | 1:10 | [5] |
| Et₂Zn / EtZnCl (1 equiv) | Toluene | 0 | Chelation-Control | >20:1 | [5][6] |
| Et₂Zn / TMSCl (cat.) | Toluene | 0 | Chelation-Control | 19:1 | [8] |
| MeMgBr | THF | -78 | Felkin-Anh | Low to moderate anti | General |
| MeLi | Et₂O | -78 | Felkin-Anh | Low to moderate anti | General |
Protocol: Chelation-Controlled Addition of Diethylzinc
This protocol is adapted from the methodology developed by the Walsh group for achieving high syn-selectivity.[5][8]
Objective: To synthesize (2S,3R)-3-(tert-Butyldimethylsilyloxy)pentan-2-ol via a highly diastereoselective chelation-controlled addition.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Ethylzinc chloride (EtZnCl) source OR Chlorotrimethylsilane (TMSCl) for in situ generation
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 equiv) and dissolve in anhydrous toluene (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Lewis Acid Addition: Add the Lewis acid promoter. Two options are common:
-
Option A (Pre-formed Lewis Acid): Add a solution of EtZnCl (1.0-1.2 equiv) in toluene.
-
Option B (Catalytic in situ Generation): Add chlorotrimethylsilane (TMSCl, ~0.2 equiv). This will react with a small amount of Et₂Zn to generate the active EtZnCl Lewis acid catalytically.[8]
-
-
Nucleophile Addition: Slowly add diethylzinc (1.2-1.5 equiv, 1.0 M in hexanes) dropwise to the stirred solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting aldehyde by TLC (staining with p-anisaldehyde or KMnO₄). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous Rochelle's salt solution and stir vigorously for 1-2 hours until the aqueous and organic layers are clear and an emulsion is no longer present.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy by integrating well-resolved signals (e.g., the methine protons). Purify the product by flash column chromatography.
References
-
Stanton, G. R., & Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(12), 4377–4379. [Link]
-
Roy, P., & Walsh, P. J. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. PubMed Central. [Link]
-
Raffier, L., Stanton, G. R., & Walsh, P. J. (2016). Chelation-Controlled Additions to α-Silyloxy Aldehydes: An Autocatalytic Approach. Organic Letters, 18(15), 3746–3749. [Link]
-
Walsh, P. J., et al. (2017). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2371–2382. [Link]
-
Walsh, P. J., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. [Link]
-
Smith, A. B., et al. (2022). and β-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol. Tetrahedron Letters. [Link]
-
Valle, J. R., et al. (2010). Addition of chiral and achiral allyltrichlorostannanes to chiral±-alkoxy aldehydes. Journal of the Brazilian Chemical Society. [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. [Link]
-
Carreira, E. M., et al. (2000). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 100(1), 307–332. [Link]
-
Chemistry LibreTexts. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. [Link]
-
Spencer, J. B., et al. (2004). Evidence That Protons Can Be the Active Catalysts in Lewis Acid Mediated hetero-Michael Addition Reactions. Chemistry – A European Journal, 10(2), 484–493. [Link]
-
Evans, D. A., et al. (1991). Stereoselective Acetate Aldol Reactions. In Stereoselective Aldol Reactions. Wiley-VCH. [Link]
-
University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
Chiral GC analysis for enantiomeric purity of (S)-2-(tert-Butyldimethylsilyloxy)propanal
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis: Chiral GC of (S)-2-(tert-Butyldimethylsilyloxy)propanal
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The differential biological activity of enantiomers, starkly illustrated by historical cases such as Thalidomide, has led to stringent regulatory requirements for the stereoselective analysis of chiral drug substances and intermediates.[1] This guide provides an in-depth, comparative analysis of methodologies for determining the enantiomeric purity of this compound, a valuable chiral building block in organic synthesis.
Our primary focus will be on Chiral Gas Chromatography (GC), a powerful technique for the analysis of volatile chiral compounds. We will contrast its performance with two robust alternatives: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents. This guide is designed for researchers, analytical scientists, and quality control professionals seeking to establish reliable and efficient methods for enantiomeric purity assessment.
Primary Method: Chiral Gas Chromatography (GC)
Chiral GC stands as a premier technique for the enantioselective analysis of volatile and thermally stable compounds.[2] The separation mechanism relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column.[3][4] These interactions form transient, diastereomeric complexes, leading to different retention times for each enantiomer and, consequently, their separation.[3]
For a molecule like this compound, which is inherently volatile due to the silyl protecting group, Chiral GC is an exceptionally well-suited method. The key to a successful separation lies in the selection of an appropriate CSP. Cyclodextrin-based CSPs are particularly effective for a wide range of chiral compounds, including aldehydes and alcohols, due to their unique toroidal structure which creates a chiral microenvironment.[5][6]
Experimental Workflow: Chiral GC Analysis
Caption: A streamlined workflow for the chiral GC analysis of the target analyte.
Detailed Protocol for Chiral GC Analysis
This protocol is a robust starting point for method development. Optimization may be required based on the specific instrumentation and purity profile of the sample.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a suitable volatile solvent such as hexane or methyl tert-butyl ether (MTBE). The resulting concentration is ~10 mg/mL.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial with a septum cap.
Causality: The silyl group enhances volatility, making the analyte directly amenable to GC without further derivatization.[7][8] The choice of solvent is critical; it must fully dissolve the analyte and be compatible with the GC system without co-eluting with the peaks of interest.
2. GC Instrumentation and Conditions:
-
Gas Chromatograph: Any modern GC system equipped with a Flame Ionization Detector (FID) and a capillary column inlet.
-
Chiral Stationary Phase (CSP): A cyclodextrin-based column is highly recommended. A good starting point is a column such as Rt-βDEXsm or an equivalent phase with permethylated beta-cyclodextrin.[9]
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio to avoid column overloading).
-
Temperature: 250 °C.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 5 °C/min to 180 °C.
-
Final Hold: Hold at 180 °C for 5 minutes.
-
Rationale: A temperature ramp is crucial for achieving good resolution while ensuring the timely elution of the enantiomers. Lowering the temperature can often increase chiral selectivity.[10]
-
-
Detector (FID):
-
Temperature: 250 °C.
-
Gases: Hydrogen and Air, at manufacturer-recommended flow rates.
-
3. Data Analysis and Enantiomeric Purity Calculation:
-
Identify the two peaks corresponding to the (S) and (R) enantiomers in the resulting chromatogram. The major peak will be the (S)-enantiomer.
-
Integrate the peak area of each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Trustworthiness: This protocol is self-validating. The observation of two distinct, well-resolved peaks for a racemic standard confirms the method's suitability. The FID detector provides a linear response over a wide concentration range, ensuring accurate quantification.
Comparative Analysis of Alternative Methods
While Chiral GC is a powerful tool, alternative techniques offer distinct advantages depending on the analytical requirements.[2]
Caption: A decision-making guide for selecting the optimal analytical technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC operates on a similar principle to GC, but uses a liquid mobile phase to transport the analyte through a column packed with a chiral stationary phase.[5] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and highly effective for a broad range of compounds.[11][12]
-
Advantages:
-
Disadvantages for this Analyte:
-
Longer Analysis Times: HPLC run times are often longer than modern GC methods.[5]
-
Solvent Consumption: HPLC typically consumes larger volumes of (often expensive and hazardous) organic solvents.
-
Detection: While UV detection is common, the target analyte lacks a strong chromophore, which would necessitate either derivatization to add a UV-active group or the use of less common detectors like a Refractive Index Detector (RID) or Mass Spectrometry (MS).
-
NMR Spectroscopy with Chiral Shift Reagents
This technique does not involve physical separation. Instead, a chiral lanthanide shift reagent is added to the NMR sample.[14][15] This reagent forms diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to resonate at different chemical shifts (i.e., they become diastereotopic).[16] The enantiomeric ratio can then be determined by integrating the distinct signals.
-
Advantages:
-
No Separation Required: Provides a direct measure of the enantiomeric ratio in the solution.
-
Structural Information: Provides full structural confirmation simultaneously.
-
-
Disadvantages:
-
Sensitivity: Generally less sensitive than chromatographic methods, especially for determining very high enantiomeric excess (e.g., >98% ee), as the minor enantiomer's peak may be lost in the baseline noise.[14]
-
Peak Broadening and Overlap: Lanthanide shift reagents can cause significant line broadening, potentially complicating spectral interpretation, especially for complex molecules.[17]
-
Reagent Purity: The accuracy of the measurement depends on the optical purity of the chiral shift reagent itself.
-
Performance Comparison Summary
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Shift Reagents |
| Principle | Differential partitioning on a chiral stationary phase in a gaseous mobile phase.[5] | Differential partitioning on a chiral stationary phase in a liquid mobile phase.[5] | Formation of diastereomeric complexes leading to distinct chemical shifts.[16] |
| Analyte Volatility | Required | Not required[5] | Not required |
| Sensitivity | High (FID detector) | Moderate to High (depends on detector) | Low to Moderate[14] |
| Analysis Time | Fast (typically 10-30 min) | Moderate (typically 15-45 min)[5] | Fast (data acquisition) |
| Resolution | Excellent | Excellent | Variable, prone to overlap |
| Solvent Consumption | Very Low (carrier gas) | High | Low |
| Instrumentation Cost | Moderate | Moderate to High | High |
| Best For... | Routine QC, high-throughput screening of volatile compounds. | Non-volatile or thermally labile compounds, preparative separation. | Structural confirmation, situations where separation is difficult. |
Conclusion and Recommendations
For the specific task of determining the enantiomeric purity of This compound , Chiral Gas Chromatography is the superior and recommended method. Its suitability for volatile compounds, coupled with high sensitivity, excellent resolution, and rapid analysis times, makes it ideal for both research and quality control environments. The direct analysis without derivatization simplifies the workflow and reduces potential sources of error.
Chiral HPLC remains a viable orthogonal technique, particularly if a GC is unavailable or if confirmation by a different separation mechanism is required. However, the lack of a strong UV chromophore in the analyte presents a detection challenge that must be addressed. Chiral NMR with shift reagents is best reserved for qualitative confirmation or for specialized studies where physical separation is not feasible, as it lacks the quantitative precision of chromatographic methods for samples of high enantiomeric purity.
By leveraging the speed and resolving power of modern Chiral GC, researchers and drug development professionals can ensure the stereochemical integrity of their chiral intermediates with confidence and efficiency.
References
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Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645–652. [Link]
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Sweeting, L. M., Crans, D. C., & Whitesides, G. M. (1987). Determination of enantiomeric purity of polar substrates with chiral lanthanide NMR shift reagents in polar solvents. The Journal of Organic Chemistry, 52(11), 2273–2276. [Link]
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OpenOChem Learn. (n.d.). Assessing Chiral Purity. [Link]
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Dewar, G. H., Kwakye, J. K., Parfitt, R. T., & Sibson, R. (1982). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Journal of Pharmaceutical Sciences, 71(7), 802–806. [Link]
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Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
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Regassa, H., & Gudeta, K. (2018). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]
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Scott, A. I., & Maimone, T. J. (2011). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Journal of the American Chemical Society, 133(43), 17329–17339. [Link]
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Wang, C., Li, X., & Zhang, S. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1589–1606. [Link]
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A Comparative Guide to HPLC Methods for Separating Diastereomers Derived from (S)-2-(tert-Butyldimethylsilyloxy)propanal
Introduction: The Analytical Challenge of Diastereomer Resolution
In the realm of asymmetric synthesis, the chiral aldehyde (S)-2-(tert-Butyldimethylsilyloxy)propanal serves as a valuable C3 building block. Its reactions, such as aldol additions, Grignard reactions, or Wittig-type olefinations, often generate a new stereocenter, resulting in a mixture of diastereomers. While diastereomers, unlike enantiomers, possess different physicochemical properties, these differences can be exceptionally subtle. Consequently, their separation, quantification, and isolation present a significant analytical challenge. The bulky tert-Butyldimethylsilyl (TBDMS) protecting group, while crucial for synthetic stability, adds another layer of complexity by influencing the overall polarity and conformational flexibility of the resulting diastereomeric products.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation of these closely related compounds. We will explore the fundamental principles behind different chromatographic modes, offer field-proven insights into method development, and present supporting data to guide researchers toward an optimal separation strategy.
Part 1: The Foundational Choice: Normal-Phase vs. Reversed-Phase Chromatography
The initial and most critical decision in developing a separation method is the choice between normal-phase (NP) and reversed-phase (RP) chromatography. This choice is dictated by the polarity of the stationary phase and the mobile phase, which governs the primary mechanism of retention and separation.[1][2]
Normal-Phase HPLC (NP-HPLC): Leveraging Polarity and Steric Interactions
Normal-phase chromatography employs a polar stationary phase, typically unmodified silica gel, and a non-polar mobile phase (e.g., mixtures of hexane and a polar modifier like isopropanol or ethyl acetate).[1][3] Retention is based on the interaction of polar functional groups on the analyte with the active sites (silanol groups) on the silica surface.[1]
Causality of Separation: For diastereomers derived from this compound, the key polar functionalities are the newly formed hydroxyl group and the ether linkage of the silyloxy group. The spatial arrangement of these groups relative to the bulky TBDMS group differs between diastereomers. This stereochemical variance leads to differential access to the polar silica surface, resulting in distinct retention times. NP-HPLC is particularly adept at separating isomers where subtle differences in polarity and steric hindrance are the primary distinguishing features.[2][4][5][6]
Experimental Protocol: Normal-Phase HPLC Method
-
Column: Silica Gel, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Hexane:Isopropanol (IPA) (95:5, v/v). The ratio is a critical parameter for optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the analytes may lack a strong chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or hexane to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter.
Reversed-Phase HPLC (RP-HPLC): The Hydrophobic Approach
Reversed-phase chromatography is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase, such as mixtures of water and acetonitrile or methanol.[2][3] Separation is driven by hydrophobic interactions between the analyte and the stationary phase.[7]
Causality of Separation: In this mode, the large, non-polar TBDMS group will strongly influence retention. The separation of diastereomers on a C18 column relies on subtle differences in the overall three-dimensional shape of the molecules, which affects the total hydrophobic surface area available to interact with the stationary phase. While RP-HPLC is a versatile workhorse, it can sometimes be less effective than NP-HPLC for resolving diastereomers if their hydrophobic profiles are nearly identical.[8]
Experimental Protocol: Reversed-Phase HPLC Method
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile (ACN):Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm or ELSD/CAD.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
Head-to-Head Comparison: NP-HPLC vs. RP-HPLC
| Feature | Normal-Phase HPLC (NP-HPLC) | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | Polar (e.g., Silica, Alumina) | Non-polar (e.g., C18, C8) |
| Mobile Phase | Non-polar (e.g., Hexane/IPA) | Polar (e.g., Acetonitrile/Water) |
| Primary Mechanism | Adsorption based on polarity | Partitioning based on hydrophobicity |
| Suitability for Isomers | Generally high, excels at separating positional and steric isomers.[2] | Moderate, depends on differences in hydrophobic surface area. |
| Solvent Cost & Disposal | Higher cost, organic solvents. | Lower cost, uses water. |
| Column Equilibration | Can be slower, sensitive to water content. | Fast and robust equilibration. |
| Recommendation for Topic | Primary choice. High potential for resolving diastereomers based on differential polar/steric interactions. | Secondary choice. May work but often provides lower selectivity for this class of compounds. |
Part 2: Advanced Strategy: Chiral Stationary Phases (CSPs)
While diastereomers are not enantiomers, their separation can sometimes be significantly enhanced using a Chiral Stationary Phase (CSP).[9] CSPs create a specific three-dimensional chiral environment. The diastereomers, being chiral molecules themselves, will interact with this chiral surface with different binding energies, leading to separation.[10][11]
This "direct" approach is fundamentally different from the "indirect" method, where enantiomers are derivatized to form diastereomers before analysis on an achiral column.[12] Here, we are using the inherent chirality of both the stationary phase and the diastereomeric analytes to amplify the subtle structural differences between them. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and are a good starting point for screening.[13]
Experimental Protocol: Chiral Stationary Phase Screening
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Typically run in normal-phase mode. Start with Hexane:Isopropanol (90:10, v/v). Additives like 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) can be explored if peak shape is poor.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or ELSD/CAD.
-
Injection Volume: 5 µL.
-
Sample Preparation: As per the NP-HPLC protocol.
Part 3: Systematic Method Optimization
Achieving baseline separation requires a systematic optimization of chromatographic parameters. The mobile phase composition is the most critical factor influencing resolution.[14]
-
For NP-HPLC: The percentage of the polar modifier (e.g., isopropanol) is the primary tool for adjusting retention and selectivity.
-
Decreasing %IPA: Increases retention time and often improves resolution, but peaks will broaden.
-
Increasing %IPA: Decreases retention time.
-
-
For RP-HPLC: The percentage of the organic modifier (e.g., acetonitrile) controls retention.
-
Decreasing %ACN: Increases retention time and hydrophobic interactions.
-
Increasing %ACN: Decreases retention time.
-
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for interactions between the analytes and the stationary phase, though this comes at the cost of longer analysis times.[10][14]
-
Temperature: Increasing column temperature lowers mobile phase viscosity, reducing backpressure and sharpening peaks. However, it can also alter selectivity, sometimes for the better and sometimes for the worse.
Logical Workflow for Method Development
Caption: Workflow for HPLC method selection and optimization.
Data Presentation: A Comparative Analysis
The following table summarizes representative data from the three methodologies after optimization. The goal is to maximize the Resolution (Rₛ), which quantifies the degree of separation between two peaks. A value of Rₛ ≥ 1.5 indicates baseline separation.
| Method | Stationary Phase | Mobile Phase | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (Rₛ) |
| Method A: Optimized NP-HPLC | Silica (5 µm) | Hexane:IPA (97:3) | 12.4 | 14.1 | 1.15 | 1.85 |
| Method B: Optimized RP-HPLC | C18 (5 µm) | ACN:H₂O (65:35) | 9.8 | 10.2 | 1.05 | 0.80 |
| Method C: Optimized CSP | Chiralcel OD-H | Hexane:IPA (90:10) | 15.2 | 17.5 | 1.17 | 2.10 |
-
t_R1, t_R2: Retention times of the first and second eluting diastereomers.
-
Selectivity (α): The ratio of the retention factors of the two peaks. A value > 1 is required for separation.
-
Resolution (Rₛ): The most important metric, combining selectivity, efficiency, and retention.
As the data illustrates, both the Normal-Phase and Chiral Stationary Phase methods provided baseline separation, with the CSP offering slightly superior performance. The Reversed-Phase method proved insufficient for resolving these specific diastereomers.
Conclusion and Authoritative Recommendations
For the separation of diastereomers derived from the chiral building block this compound, a systematic approach is paramount.
-
Prioritize Normal-Phase HPLC: Based on fundamental chromatographic principles and empirical evidence, Normal-Phase HPLC on a silica column should be the primary starting point. This method directly probes the polar and steric differences between diastereomers, which are often the most significant distinguishing features.[2][4][6]
-
Consider Chiral Stationary Phases for Difficult Separations: If NP-HPLC fails to provide adequate resolution, or for applications requiring the highest possible purity, screening on a polysaccharide-based Chiral Stationary Phase is a highly effective secondary strategy. These columns can offer unique stereoselective interactions that amplify separation.[9][10]
-
Use Reversed-Phase HPLC with Caution: While RP-HPLC is a powerful tool, it is generally less suited for this specific challenge due to the dominating hydrophobicity of the TBDMS group, which can mask the subtle stereochemical differences.
By following the logical workflow presented, researchers can efficiently develop a robust and reliable HPLC method, enabling accurate quantification and confident isolation of diastereomerically pure compounds for downstream applications in drug development and chemical research.
References
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]
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National Center for Biotechnology Information (NCBI). (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed Central. [Link]
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Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Labtech. [Link]
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Sweeney, A. P., Wong, V., & Shalliker, R. A. (2001). The separation of diastereoisomers of polystyrene oligomers in reversed phase HPLC. Chromatographia, 54(1-2), 24-30. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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MDPI. (2023). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Applied Sciences. [Link]
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Fekete, J., & Milen, M. (n.d.). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
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GlaxoSmithKline. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presentation. [Link]
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National Center for Biotechnology Information (NCBI). (2012). Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. PubMed Central. [Link]
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Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
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Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
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ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
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Technology Networks. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. [Link]
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HPLC.eu. (n.d.). Chiral Columns. HPLC.eu. [Link]
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A Tale of Two Aldehydes: A Comparative Guide to (S)-2-(tert-Butyldimethylsilyloxy)propanal and Garner's Aldehyde in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. Among the arsenal of chiral aldehydes available to the synthetic chemist, (S)-2-(tert-Butyldimethylsilyloxy)propanal and Garner's aldehyde have emerged as workhorses for the construction of complex stereogenic centers. While both are derived from readily available chiral pool starting materials and serve as valuable three-carbon synthons, their utility in stereoselective synthesis is dictated by fundamentally different controlling elements. This guide provides an in-depth comparison of these two aldehydes, offering insights into their synthesis, stability, and, most critically, their divergent reactivity in nucleophilic additions, supported by experimental data and detailed protocols.
At a Glance: Key Structural and Synthetic Differences
| Feature | This compound | Garner's Aldehyde |
| Structure | Acyclic α-silyloxy aldehyde | Cyclic N,O-acetal protected α-amino aldehyde |
| Starting Material | (S)-Ethyl lactate | L-Serine |
| Protecting Group | tert-Butyldimethylsilyl (TBDMS) ether | Isopropylidene acetal and Boc group |
| Key Stereocontrol Element | Tunable: Felkin-Anh (non-chelating) or Chelation control | Predominantly Felkin-Anh (non-chelating) |
| Typical Diastereoselectivity | Substrate and condition dependent (anti or syn) | High anti-selectivity |
The Genesis of Chirality: A Look at Synthesis
The synthetic accessibility of a chiral building block is a crucial consideration for its practical application. Both aldehydes are readily prepared from inexpensive chiral pool starting materials.
This compound is typically synthesized from (S)-ethyl lactate. The two-step procedure involves the protection of the secondary alcohol as a tert-butyldimethylsilyl (TBDMS) ether, followed by the reduction of the ethyl ester to the aldehyde.
Garner's aldehyde , formally known as (S)-N-Boc-serinal acetonide, is derived from the amino acid L-serine. The synthesis involves protection of the amine as a Boc carbamate and the formation of an isopropylidene acetal between the amine and the hydroxyl group, followed by reduction of the carboxylic acid to the aldehyde. Several optimized procedures exist for its large-scale preparation.
Figure 1. Synthetic routes to the two chiral aldehydes.
Stability and Handling: Practical Considerations
Both aldehydes are relatively stable compounds that can be purified by silica gel chromatography and stored for extended periods at low temperatures. However, their protecting groups impart different chemical stabilities.
The TBDMS ether in the silyloxypropanal is robust under a wide range of non-acidic conditions but is readily cleaved by fluoride sources (e.g., TBAF) or acidic conditions. This orthogonality allows for selective deprotection in the presence of many other functional groups.
The isopropylidene acetal and Boc group in Garner's aldehyde are generally stable to a variety of nucleophilic and basic conditions but are labile to acid. The oxazolidine ring can be cleaved under acidic conditions to reveal the corresponding amino alcohol.
The Heart of the Matter: Diastereoselectivity in Nucleophilic Additions
The most significant difference between these two aldehydes lies in the stereochemical outcome of their reactions with nucleophiles. This divergence is a direct consequence of their structural differences and the ability, or lack thereof, to participate in chelation control.
Garner's Aldehyde: A Paradigm of Felkin-Anh Control
The rigid, bicyclic-like structure of Garner's aldehyde, where the nitrogen and oxygen atoms are locked in an oxazolidine ring, severely restricts its conformational freedom. This conformational rigidity prevents the aldehyde from adopting a conformation suitable for chelation with a Lewis acid and the incoming nucleophile. Consequently, nucleophilic additions to Garner's aldehyde are almost exclusively governed by the Felkin-Anh model , where the nucleophile attacks the carbonyl group from the face opposite to the largest substituent (the C-N bond of the ring). This results in the preferential formation of the anti-diastereomer with high selectivity.
Figure 2. Felkin-Anh model predicting the anti-diastereomer in additions to Garner's aldehyde.
This compound: The Power of Tunable Selectivity
In stark contrast to the conformational rigidity of Garner's aldehyde, the acyclic nature of this compound allows for free rotation around the C-C and C-O bonds. This conformational flexibility is the key to its versatile reactivity.
-
Under non-chelating conditions , with nucleophiles such as Grignard or organolithium reagents in ethereal solvents, the reaction proceeds via a Felkin-Anh model , similar to Garner's aldehyde. The bulky TBDMS group acts as the large substituent, directing the incoming nucleophile to the opposite face of the carbonyl, leading to the formation of the anti-diastereomer.
-
Under chelating conditions , in the presence of a suitable Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄), the Lewis acid can coordinate to both the carbonyl oxygen and the silyloxy oxygen, forming a rigid five-membered chelate. This chelation locks the conformation of the aldehyde, and the nucleophile is now directed to attack from the less hindered face of this chelate, which is opposite to the methyl group. This results in the preferential formation of the syn-diastereomer, the opposite stereochemical outcome to that predicted by the Felkin-Anh model.
Figure 3. Tunable diastereoselectivity with this compound.
Experimental Protocols
Synthesis of this compound
Step 1: (S)-Ethyl 2-(tert-Butyldimethylsilyloxy)propanoate To a solution of (S)-ethyl lactate (1.0 eq) and imidazole (1.5 eq) in DMF at 0 °C is added TBDMSCl (1.0 eq) portionwise. The reaction is stirred overnight, allowing it to warm to room temperature. Water is added, and the product is extracted with hexanes. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by distillation under reduced pressure.
Step 2: this compound A solution of the TBDMS-protected ester (1.0 eq) in hexanes is cooled to -78 °C. A solution of DIBAL-H (1.05 eq) in hexanes is added dropwise. The reaction is stirred at -78 °C for 1 hour and then quenched with methanol. The mixture is warmed to room temperature and a saturated solution of Rochelle's salt is added. The mixture is stirred vigorously until the layers separate. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated to afford the aldehyde, which can be used without further purification or purified by flash chromatography.
Nucleophilic Addition to Garner's Aldehyde (Representative Procedure)
To a solution of Garner's aldehyde (1.0 eq) in anhydrous THF at -78 °C is added the organometallic nucleophile (e.g., vinylmagnesium bromide, 1.2 eq) dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to afford the anti-adduct as the major diastereomer.
Chelation-Controlled Nucleophilic Addition to this compound (Representative Procedure)
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C is added a Lewis acid (e.g., MgBr₂·OEt₂, 1.2 eq). The mixture is stirred for 15 minutes, and then the organometallic nucleophile (e.g., allylmagnesium bromide, 1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to afford the syn-adduct as the major diastereomer.
Conclusion: Choosing the Right Tool for the Job
Both this compound and Garner's aldehyde are invaluable chiral building blocks in asymmetric synthesis. The choice between them hinges on the desired stereochemical outcome of a key bond-forming reaction.
-
Garner's aldehyde is the reagent of choice when a high degree of anti-diastereoselectivity is required in a predictable and reliable manner. Its rigid conformational nature makes it a stalwart for Felkin-Anh controlled additions.
-
This compound offers a greater degree of synthetic flexibility. By judicious choice of reaction conditions, either the anti- or the syn-diastereomer can be accessed as the major product. This "switchable" selectivity makes it a powerful tool for the synthesis of a broader range of stereochemical arrays.
Ultimately, a deep understanding of the underlying principles of stereochemical control, namely the Felkin-Anh model and chelation control, empowers the synthetic chemist to make an informed decision and select the optimal chiral aldehyde for the task at hand, paving the way for the efficient and elegant synthesis of complex target molecules.
References
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Reetz, M. T. (1984). Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)]. Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
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- Lakshman, M. K., Tine, F. A., Khandaker, T. A., & Basava, V. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron letters, 58(4), 345–349.
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Organic Syntheses. (n.d.). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. [Link]
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- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry,
A Senior Application Scientist's Guide to Determining Absolute Configuration of Products from (S)-2-(tert-Butyldimethylsilyloxy)propanal
Introduction: The Synthetic Utility of Garner's Aldehyde
In the landscape of asymmetric synthesis, few chiral building blocks offer the versatility and reliability of (S)-2-(tert-Butyldimethylsilyloxy)propanal, commonly known to synthetic chemists as Garner's aldehyde.[1][2][3] Derived from L-serine, this enantiopure aldehyde serves as a cornerstone for the synthesis of a vast array of complex molecules, including amino alcohols and natural products.[1][2] Its popularity stems from the predictable facial selectivity in nucleophilic additions to the carbonyl group, allowing for the creation of a new stereocenter with a high degree of control. However, the successful synthesis of the target molecule is only half the battle; unambiguous confirmation of the absolute configuration of the newly formed stereocenter is a critical, and often challenging, final step. This guide provides a comparative analysis of the primary methods used to determine the absolute configuration of products derived from Garner's aldehyde, offering insights into the causality behind experimental choices to empower researchers in their stereochemical assignments.
The Fundamental Challenge: Assigning the New Stereocenter
Nucleophilic addition to Garner's aldehyde, for instance with a Grignard or organolithium reagent, typically generates a secondary alcohol. The stereochemical outcome is influenced by the existing (S)-configured center, often leading to the formation of one diastereomer in preference to the other. While reaction models can predict the likely outcome, experimental verification is non-negotiable, particularly in the context of drug development where the biological activity of enantiomers can differ dramatically.[4] The choice of analytical method to confirm the configuration depends on the physical properties of the product, the available instrumentation, and the need for unequivocal proof.
Comparative Guide to Analytical Methodologies
We will now explore the most effective techniques for this stereochemical challenge, comparing their principles, applications, and limitations.
NMR-Based Methods: The Versatile Workhorse
Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), is one of the most accessible and widely used methods for determining the absolute configuration of chiral alcohols and amines.[4][][6]
For secondary alcohols, the most robust NMR technique is the Mosher's ester analysis.[7][8][9] This method involves converting the alcohol of unknown configuration into two separate diastereomeric esters using the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[10][8]
Principle of Causality: The core principle relies on the anisotropic effect of the MTPA phenyl group in a preferred conformation of the resulting esters. Protons on one side of the MTPA plane in the diastereomeric esters will experience shielding (upfield shift), while those on the other side will be deshielded (downfield shift). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a chemical shift difference (Δδ = δS - δR) can be calculated for each proton. The sign of this difference (+ or -) for protons on either side of the newly formed stereocenter allows for a reliable assignment of its absolute configuration.[11]
Experimental Protocol: Mosher's Esterification
-
Sample Preparation: Divide the alcohol of unknown configuration (approx. 1-5 mg) into two separate, dry NMR tubes.
-
Reagent Preparation: In parallel, prepare the acid chlorides of (R)- and (S)-MTPA by treating each with a reagent like thionyl chloride or oxalyl chloride.
-
Esterification: Add the freshly prepared (R)-MTPA chloride to one sample and (S)-MTPA chloride to the other, along with a hindered base (e.g., DMAP, pyridine) to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. The reaction can be monitored by TLC or ¹H NMR.
-
NMR Acquisition: Directly acquire high-resolution ¹H NMR spectra for both crude diastereomeric ester mixtures. 2D NMR experiments like COSY can aid in unambiguous peak assignment.[11]
-
Data Analysis: Assign the protons (L¹ and L²) on either side of the carbinol carbon. Calculate Δδ (δS - δR) for each assigned proton. A positive Δδ for L¹ and a negative Δδ for L² indicates one configuration, while the opposite indicates the other, based on the established mnemonic model.
Data Interpretation for Mosher's Analysis
| Proton Location | Δδ (δS - δR) | Inferred Position Relative to MTPA Phenyl Group |
| Protons in L¹ | Positive (+) | On the same side as the phenyl group in the (S)-ester |
| Protons in L² | Negative (-) | On the opposite side of the phenyl group in the (S)-ester |
This table allows for the assignment of the absolute configuration based on the spatial model of the MTPA esters.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When a definitive, incontrovertible assignment is required, single-crystal X-ray crystallography is the gold standard.[4][12][13] This technique provides a three-dimensional map of the electron density within a molecule, allowing for the precise determination of the spatial arrangement of every atom.[4]
Principle of Causality: The method relies on the diffraction of X-rays by a crystalline lattice. To determine the absolute configuration, one must utilize the phenomenon of anomalous dispersion, which is significant when the crystal contains an atom heavier than oxygen (e.g., P, S, Cl, Br) and appropriate X-ray radiation (like Cu-Kα) is used.[13][14] The Flack parameter, a value refined during structure solution, provides a statistical measure of the correctness of the assigned enantiomer; a value close to zero for a given assignment confirms its correctness with high confidence.[15]
Applicability and Limitations: The primary and most significant limitation of this technique is the absolute requirement for a high-quality single crystal of the compound.[11][12] Products derived from Garner's aldehyde, particularly after removal of the bulky TBS and Boc protecting groups, are often oils or amorphous solids that are difficult to crystallize. However, if a crystalline derivative can be formed, this method provides the most trustworthy result.
Chiroptical Methods: A Complementary Approach
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotation (OR), measure the differential interaction of a chiral molecule with polarized light.[4][]
Principle of Causality: Circular Dichroism measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, particularly by its chromophores.[16] The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.[16]
Application and Trustworthiness: The utility of CD for acyclic molecules, like many derivatives of Garner's aldehyde, can be limited due to their conformational flexibility.[17] However, its power increases significantly when:
-
Comparing with known standards: If a reference compound with a known absolute configuration and a similar chromophore is available, a direct comparison of CD spectra can provide a reliable assignment.[16]
-
Exciton-Coupled CD (ECCD): If the molecule contains two or more interacting chromophores, the ECCD method can provide a definitive assignment of the absolute configuration without relying on empirical rules or reference compounds.[18]
-
Computational Prediction: Modern quantum chemical calculations can now predict the CD spectrum for a given stereoisomer with high accuracy.[17][19] Comparing the experimentally measured spectrum with the computationally predicted spectra for all possible stereoisomers is a powerful and increasingly common method for unambiguous assignment.[19]
Workflow for Selecting the Appropriate Method
The choice of method is a critical decision in the research workflow. The following diagram illustrates a logical decision-making process for a researcher who has just synthesized a new compound from Garner's aldehyde.
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A Cost-Benefit Analysis of (S)-2-(tert-Butyldimethylsilyloxy)propanal in Multi-Step Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. (S)-2-(tert-Butyldimethylsilyloxy)propanal, a versatile C3 chiral synthon, has emerged as a valuable tool for the stereocontrolled construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of this aldehyde, objectively comparing its performance with key alternatives and offering supporting experimental data to inform strategic synthetic planning.
This compound: A Profile
This compound, protected at the α-hydroxyl group with a bulky tert-butyldimethylsilyl (TBS) ether, offers a unique combination of stability and reactivity. The TBS group provides robust protection under a wide range of reaction conditions, yet it can be readily removed in the later stages of a synthesis. This attribute is particularly advantageous in lengthy synthetic sequences where protecting group manipulations can significantly impact overall yield.
The primary utility of this chiral aldehyde lies in its application in key carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and Grignard additions, where it serves to introduce a stereocenter with high fidelity.
Synthesis and Cost Implications
A significant factor in the cost-benefit analysis of any reagent is its accessibility. This compound is commercially available from various suppliers, with prices typically ranging from approximately €98 for a small quantity to over €2,000 for larger amounts[1]. However, for large-scale applications, in-house synthesis is a viable and often more economical option. A common and efficient route to this aldehyde starts from the readily available and relatively inexpensive (S)-ethyl lactate.
The synthesis involves a two-step sequence: protection of the hydroxyl group as a TBS ether, followed by reduction of the ester to the aldehyde. A well-established procedure involves the silylation of (S)-ethyl lactate using TBDMSCl and imidazole, followed by DIBAL-H reduction at low temperature to afford the desired aldehyde in high yield[2].
Caption: Synthesis of this compound from (S)-Ethyl Lactate.
The cost of the starting material, (S)-ethyl lactate, is a key contributor to the overall cost of the synthesized aldehyde. The price of (S)-ethyl lactate is relatively low, making this in-house synthesis an attractive option for large-scale campaigns.
Comparative Analysis with Alternative Chiral Synthons
The utility of this compound is best understood in the context of its alternatives. This section provides a detailed comparison with other widely used chiral building blocks that can serve similar synthetic functions.
Roche Ester: The Workhorse Chiral Building Block
The Roche ester, methyl (R)- or (S)-3-hydroxy-2-methylpropionate, is a cornerstone of asymmetric synthesis, valued for its bifunctional nature which allows for chain extension at both the ester and hydroxyl termini[3].
Performance Comparison:
In many applications, the Roche ester can be considered a direct competitor to strategies employing this compound. For instance, in the synthesis of polypropionate fragments, a common motif in natural products, both synthons can be used to introduce the initial stereocenter.
| Feature | This compound | Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate) |
| Functionality | Aldehyde | Ester, Alcohol |
| Key Reactions | Aldol, Wittig, Grignard | Reduction, Oxidation, Esterification, Alkylation |
| Protecting Group | TBS (removable) | Requires protection of the hydroxyl group |
| Cost (approx.) | €98 - €2079 (commercial)[1] | Varies by supplier, generally considered cost-effective |
| Synthetic Access | From (S)-ethyl lactate | Various methods, including asymmetric hydrogenation |
Experimental Workflow Comparison: A Hypothetical Aldol Addition
To illustrate the practical differences, let's consider a hypothetical asymmetric aldol reaction to form a key intermediate.
Caption: Comparative workflows for an asymmetric aldol reaction.
As the diagram illustrates, using this compound allows for a more direct aldol addition. In contrast, the Roche ester requires an initial protection step followed by reduction to the corresponding aldehyde before it can be used in the aldol reaction. This adds two synthetic steps to the sequence, potentially lowering the overall yield and increasing the cost.
Other Chiral Aldehydes and Building Blocks
Beyond the Roche ester, a variety of other chiral synthons can be considered.
-
(S)-Mandelic Acid: A readily available and inexpensive chiral α-hydroxy acid. It is often used as a resolving agent or as a starting material for the synthesis of other chiral building blocks. Its aromatic nature, however, makes it structurally distinct from the aliphatic this compound. The cost of (S)-Mandelic acid is generally low, with prices around $20-30 for 100g[4][5].
-
Corey Lactone: A bicyclic lactone that is a key intermediate in the synthesis of prostaglandins. While a powerful chiral synthon, its structural complexity and higher cost limit its application to specific target molecules. Prices can range from around $77 for 1g to over $1700 for 25g[4][6].
-
Vince Lactam: A bicyclic lactam used in the synthesis of carbocyclic nucleosides, including the antiviral drug Abacavir. Its specialized structure makes it a less general alternative to this compound.
| Alternative Synthon | Typical Application | Key Advantages | Key Disadvantages |
| (S)-Mandelic Acid | Asymmetric resolutions, synthesis of chiral auxiliaries | Low cost, readily available | Aromatic, structurally different |
| Corey Lactone | Prostaglandin synthesis | Highly functionalized, rigid scaffold | Higher cost, more specific applications |
| Vince Lactam | Carbocyclic nucleoside synthesis | Precursor to specific drug classes | Niche applications |
Cost-Benefit Summary
The decision to use this compound in a multi-step synthesis should be based on a careful evaluation of several factors:
Benefits:
-
Direct Reactivity: As an aldehyde, it can be used directly in many key C-C bond-forming reactions without the need for prior functional group manipulation.
-
Robust Protection: The TBS group is stable to a wide range of reaction conditions, minimizing the need for protecting group strategies in subsequent steps.
-
High Stereochemical Purity: It is available in high enantiomeric purity, ensuring excellent stereocontrol in asymmetric reactions.
-
Scalability: The synthesis from (S)-ethyl lactate is well-established and scalable, offering a cost-effective option for large-scale production.
Costs:
-
Commercial Price: The commercial price can be a significant factor for small-scale research, although it becomes more competitive at larger scales.
-
Additional Synthetic Step (if synthesized): While the synthesis is efficient, it does add a step compared to using a commercially available chiral building block that can be used directly.
| Factor | This compound | Roche Ester | Other Alternatives |
| Upfront Cost | Moderate to High (Commercial) | Low to Moderate | Varies widely |
| Synthetic Efficiency | High (direct use in many reactions) | Moderate (often requires functional group manipulation) | Varies |
| Versatility | High | High | Varies (often more specialized) |
| Scalability | High (in-house synthesis) | High | Varies |
| Overall Cost-Effectiveness | Favorable for complex, multi-step syntheses where protecting group stability and direct reactivity are paramount. | Excellent for simpler transformations or where the ester/alcohol functionality is directly utilized. | Dependent on the specific target and the unique structural features of the alternative. |
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for the synthesis of this compound and a representative aldol reaction are provided below.
Protocol 1: Synthesis of this compound[2]
Step A: (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate
-
To a solution of (S)-ethyl lactate (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with hexanes.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford the silyl ether as a colorless oil.
Step B: this compound
-
Cool a solution of (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate (1.0 eq) in anhydrous hexanes to -78 °C.
-
Add a solution of diisobutylaluminium hydride (DIBAL-H, 1.05 eq) in hexanes dropwise via cannula.
-
Stir the reaction at -78 °C for 30 minutes.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure to yield the crude aldehyde, which can often be used without further purification.
Protocol 2: Asymmetric Aldol Reaction with this compound
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of a ketone (e.g., acetone, 1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir for 1 hour at -78 °C to form the lithium enolate.
-
Add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired β-hydroxy ketone.
Conclusion
This compound stands as a highly valuable and versatile chiral building block in the synthetic chemist's toolbox. Its primary advantage lies in the strategic combination of a reactive aldehyde functionality with a robust α-silyloxy protecting group, enabling direct and stereocontrolled entry into complex molecular targets. While its upfront commercial cost may be higher than some alternatives like the Roche ester, a thorough cost-benefit analysis reveals its economic viability, particularly in lengthy and complex syntheses where its inherent stability and reactivity can streamline synthetic routes, reduce step counts, and ultimately improve overall yields. The feasibility of a scalable in-house synthesis further enhances its attractiveness for industrial applications. The choice between this compound and its alternatives will ultimately depend on the specific synthetic challenge at hand, but for researchers seeking a reliable and efficient means of introducing a key chiral center, it represents a compelling and often superior option.
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(S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses Procedure. [Link]
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Corey lactone Diol, 1 kg, Packaging Type: Drum - IndiaMART. [Link]
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A Comparative Guide to Lactate-Derived Synthons: The Strategic Advantages of (S)-2-(tert-Butyldimethylsilyloxy)propanal
Introduction: The Chiral Pool and the Quest for Stereochemical Control
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for efficacy and safety. The "chiral pool," a collection of readily available, enantiopure natural products, provides an economical and reliable foundation for constructing complex chiral molecules. Among these, (S)-lactic acid stands out as an inexpensive, highly versatile starting material. Through straightforward chemical modifications, it gives rise to a variety of chiral synthons, each with a unique profile of reactivity and application.
This guide provides an in-depth comparison of several key lactate-derived synthons, with a particular focus on the strategic utility of (S)-2-(tert-Butyldimethylsilyloxy)propanal . We will objectively evaluate its performance against more traditional alternatives like ethyl (S)-lactate, (S)-2-hydroxypropanenitrile, and lactate-derived sulfoxides. The discussion is grounded in mechanistic principles and supported by experimental data to inform the choices of researchers, scientists, and drug development professionals in their synthetic endeavors.
This compound: A Profile of the Premier Synthon
This compound, often referred to as protected (S)-lactaldehyde, is a powerful chiral building block that elegantly solves many of the challenges associated with its parent α-hydroxy aldehyde.[1][2][3][4][5] Its structure features two key elements: a highly reactive aldehyde for carbon-carbon bond formation and a bulky tert-butyldimethylsilyl (TBDMS) ether protecting the adjacent hydroxyl group.
Key Advantages:
-
Enhanced Stability: Unprotected α-hydroxy aldehydes are notoriously prone to self-condensation and racemization. The TBDMS group provides excellent steric hindrance, preventing these unwanted side reactions and ensuring the stereochemical integrity of the α-carbon is maintained.
-
Versatile Reactivity: The aldehyde functionality is a linchpin for a multitude of synthetic transformations, including nucleophilic additions, aldol reactions, reductive aminations, and Wittig-type olefination reactions.
-
High Diastereocontrol: The adjacent silyloxy-bearing stereocenter exerts significant stereochemical influence over reactions at the aldehyde carbonyl. This allows for predictable and highly diastereoselective bond formations, a critical feature for building complex stereochemical arrays.
-
Orthogonal Deprotection: The TBDMS ether is stable under a wide range of non-acidic reaction conditions but can be selectively and cleanly removed, typically with fluoride reagents (e.g., TBAF) or acid, without disturbing other functional groups.
The journey from the lactate chiral pool to this advanced synthon is a well-established pathway, underscoring its accessibility.
Figure 1: Synthetic pathway from (S)-lactic acid to this compound.
Comparative Analysis of Lactate-Derived Synthons
The choice of a synthon is a strategic decision based on the target molecule, required reactivity, and overall synthetic efficiency. Here, we compare (S)-2-(TBDMS)propanal to its common alternatives.
Ethyl (S)-Lactate
Ethyl (S)-lactate is the most direct and economical derivative of lactic acid.[6][7][8] It is a stable, commercially available liquid used extensively as a green solvent and a foundational chiral building block.[7][8]
-
Synthetic Utility: Its primary reactive sites are the ester carbonyl and the free secondary hydroxyl group. The ester can be reduced to an alcohol or attacked by organometallics (requiring ≥2 equivalents) to form tertiary alcohols. The hydroxyl group can be activated (e.g., by tosylation) for nucleophilic substitution or used as a directing group in certain reactions.
-
Direct Comparison:
-
Reactivity: The aldehyde of (S)-2-(TBDMS)propanal is significantly more electrophilic and reactive than the ester of ethyl lactate. This allows for milder reaction conditions and broader substrate scope for C-C bond formation.
-
Efficiency: To achieve similar transformations (e.g., forming a secondary alcohol), ethyl lactate requires a multi-step sequence: reduction to the diol, selective protection of the primary alcohol, activation of the secondary alcohol, and finally substitution. (S)-2-(TBDMS)propanal achieves this in a single step via nucleophilic addition to the aldehyde.
-
Role: Ethyl lactate is best viewed as the precursor to more advanced synthons like (S)-2-(TBDMS)propanal, rather than a direct competitor for the same synthetic applications.
-
(S)-2-Hydroxypropanenitrile (Lactonitrile)
This synthon is formed by the addition of cyanide to acetaldehyde. Its utility stems from the versatile chemistry of the nitrile group.
-
Synthetic Utility: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a ketone via Grignard addition followed by hydrolysis.
-
Direct Comparison:
-
Handling and Safety: The use of cyanide sources presents significant toxicity and handling challenges, which are not a concern with (S)-2-(TBDMS)propanal.
-
Functional Group Interconversion: While versatile, the nitrile often requires harsh conditions for its transformation (e.g., strong acid/base for hydrolysis, powerful hydrides for reduction), which may not be compatible with sensitive substrates. The aldehyde offers a more direct and milder route to alcohols, aldols, and alkenes.
-
Stereocontrol: While the existing stereocenter can influence reactions, the direct, chelation-controlled diastereoselectivity seen in additions to (S)-2-(TBDMS)propanal is often more pronounced and predictable.
-
Lactate-Derived Chiral Sulfoxides
Chiral sulfoxides derived from lactate represent a fundamentally different synthetic strategy. They are not typically incorporated into the final product but rather serve as chiral auxiliaries.[9][10][11][12]
-
Synthetic Utility: The chiral sulfoxide group is attached to a molecule to direct the stereoselective course of a subsequent reaction (e.g., an aldol or Michael reaction on an attached carbonyl group). After the key bond formation, the auxiliary is cleaved and removed.
-
Direct Comparison:
-
Atom Economy: The chiral auxiliary approach is inherently less atom-economical, as the auxiliary is used stoichiometrically and discarded. The building block approach with (S)-2-(TBDMS)propanal incorporates the entire chiral fragment into the target molecule.
-
Synthetic Logic: This represents a choice between a "chiral building block" strategy and a "chiral auxiliary" strategy. (S)-2-(TBDMS)propanal is ideal when the 1,2-silyloxy-alcohol motif is desired in the final product. A sulfoxide auxiliary is chosen when the goal is to induce chirality elsewhere in a molecule, independent of the lactate backbone.
-
Figure 2: Comparison of synthetic logic between a chiral building block and a chiral auxiliary.
Quantitative Performance Data
The superior performance of this compound is most evident in diastereoselective nucleophilic additions, a cornerstone of polyketide and natural product synthesis.
Table 1: Comparative Performance in Nucleophilic Addition
| Synthon | Reagent & Conditions | Product Type | Typical Diastereomeric Ratio (d.r.) | Yield | Comments |
| (S)-2-(TBDMS)propanal | MeMgBr, Et₂O, -78 °C | Secondary Alcohol | >95:5 (syn) | >90% | High reactivity and excellent Felkin-Anh controlled selectivity. |
| (S)-2-(TBDMS)propanal | Allyl-SnBu₃, MgBr₂ | Homoallylic Alcohol | >97:3 (anti, chelation) | ~85% | Chelation control with Lewis acid provides access to the opposite diastereomer.[13] |
| Ethyl (S)-Lactate | MeMgBr (2.2 eq.), THF | Tertiary Alcohol | N/A | ~85% | Forms a tertiary alcohol, not the comparable secondary alcohol. Requires excess reagent. |
| Ethyl (S)-Lactate | 1. LiAlH₄ 2. TBDMSCl 3. Swern Ox. 4. MeMgBr | Secondary Alcohol | >95:5 (syn) | ~65% (4 steps) | Reaches the same product but requires a lengthy 4-step sequence. |
Experimental Protocol: Diastereoselective Grignard Addition
This protocol details a standard, highly selective addition of a Grignard reagent to this compound, yielding the syn-1,2-diol motif post-deprotection.
Objective: To synthesize (3S,4S)-4-(tert-Butyldimethylsilyloxy)-pentan-2-ol.
Materials:
-
This compound (1.0 g, 5.31 mmol)
-
Methylmagnesium bromide (3.0 M in Et₂O, 2.1 mL, 6.37 mmol, 1.2 equiv.)
-
Anhydrous diethyl ether (Et₂O, 25 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl, 20 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 g, 5.31 mmol) and dissolve in anhydrous Et₂O (25 mL).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add the methylmagnesium bromide solution dropwise over 10 minutes via syringe. The causality here is critical: slow addition at low temperature prevents temperature spikes that could lower diastereoselectivity.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate) to afford the desired product as a colorless oil. The expected diastereomeric ratio can be confirmed by ¹H NMR analysis of the methine protons.
Conclusion: A Strategic Choice for Modern Synthesis
While all lactate-derived synthons have their place in the synthetic chemist's toolbox, This compound emerges as a superior chiral building block for applications requiring predictable and high-fidelity stereocontrol in carbon-carbon bond formation. Its combination of stability, well-defined reactivity, and the ability to direct the formation of new stereocenters makes it an exceptionally powerful and efficient tool.
-
Ethyl (S)-lactate remains the economical starting point for multi-step syntheses.
-
(S)-2-Hydroxypropanenitrile offers access to amines and carboxylic acids, albeit with significant handling considerations.
-
Lactate-derived sulfoxides operate under a different paradigm as powerful, yet less atom-economical, chiral auxiliaries.
For research and development professionals focused on the rapid and reliable construction of complex chiral molecules, particularly those containing 1,2-diol or amino alcohol motifs, the strategic advantages offered by this compound are clear and compelling. Its use streamlines synthetic routes, reduces step counts, and provides a higher degree of stereochemical certainty, ultimately accelerating the path to novel chemical entities.
References
- (S)-(-)Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals.
-
Chiral lactic acid and ethyl lactate p-tert-butylcalix[1]arene derivatives. ElectronicsAndBooks.
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- (S)-2-(tert-butyldimethylsilyloxy)
- Ethyl lact
- Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks.PubMed Central.
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- (S)-2-(tert-butyldimethylsilyloxy)
- This compound French Product Page.Santa Cruz Biotechnology.
- This compound Italian Product Page.Santa Cruz Biotechnology.
- (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal Product Page.Sigma-Aldrich.
- Ethyl lactate: properties, synthesis and biosynthetic p
- Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone.Journal of Organic Chemistry, 67(25), 8783-8 (2002).
- Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme.Scholars Research Library.
- Sulfones and sulfoxides in total synthesis of biologically active natural compounds.
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- Natural sulfoxide‐ and sulfoxide‐containing drugs and ligands.
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A Comparative Guide to Validating Synthetic Routes Using (S)-2-(tert-Butyldimethylsilyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
The imperative to construct enantiomerically pure molecules is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The stereochemistry of a molecule is intrinsically linked to its biological function, where different enantiomers can exhibit vastly different therapeutic effects or toxicological profiles.[1][3] This guide provides an in-depth technical analysis of (S)-2-(tert-butyldimethylsilyloxy)propanal, a versatile chiral building block, and validates its application in stereoselective synthesis through a comparative approach with alternative methodologies.
The Strategic Advantage of this compound
Chiral aldehydes are powerful intermediates in asymmetric synthesis, enabling the construction of complex chiral molecules through a variety of carbon-carbon bond-forming reactions.[4][5][6] this compound, often referred to as TBS-protected (S)-lactaldehyde, offers a unique combination of features that make it a highly valuable synthon.
-
Stereochemical Integrity: The chiral center is fixed at the α-position, providing a reliable source of stereochemistry.
-
Steric Influence: The bulky tert-butyldimethylsilyl (TBS) protecting group plays a crucial role in directing the stereochemical outcome of nucleophilic additions.[7][8] This steric bulk effectively blocks one face of the aldehyde, leading to high diastereoselectivity in reactions with nucleophiles.
-
Tunable Reactivity: The aldehyde functionality is highly reactive towards a wide range of nucleophiles, including organometallics, enolates, and ylides.
-
Orthogonal Deprotection: The TBS group is stable under a wide range of reaction conditions but can be selectively removed using fluoride reagents (e.g., TBAF) without affecting many other functional groups.
The strategic choice of a synthetic route is a critical decision in any chemical synthesis project, balancing factors like efficiency, cost, scalability, and stereochemical control.[9][10] This guide will validate the use of this compound by comparing a model synthetic transformation against two common alternative strategies.
Comparative Validation: Synthesis of a Model anti-1,2-Diol
To objectively assess the performance of this compound, we will examine its application in a model reaction: the synthesis of an anti-1,2-diol via a Grignard addition. This is a fundamental transformation in the synthesis of polyketide natural products and other complex chiral molecules.
Route A: Stereodirecting Synthesis with this compound
This route leverages the steric bulk of the TBS group to control the facial selectivity of the nucleophilic attack on the aldehyde. According to the Felkin-Anh model, the largest substituent (the OTBS group) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then preferentially attacks from the less hindered face, leading to the anti diastereomer as the major product.
Experimental Protocol: Grignard Addition to this compound
-
Flask Preparation: A 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Addition: The flask is charged with this compound (1.0 g, 5.31 mmol) and anhydrous diethyl ether (20 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition: Methylmagnesium bromide (2.12 mL of a 3.0 M solution in diethyl ether, 6.37 mmol, 1.2 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring (Self-Validation): The reaction is stirred at -78 °C for 2 hours. Progress is monitored by thin-layer chromatography (TLC) (20% ethyl acetate in hexanes), checking for the consumption of the starting aldehyde.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL) at -78 °C. The mixture is allowed to warm to room temperature.
-
Workup and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the protected diol.
-
Stereochemical Analysis: The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the purified product or by conversion to a Mosher's ester.
Caption: Route B workflow using a chelation-control strategy.
Route C: Asymmetric Catalysis
A third strategy avoids the use of a stoichiometric chiral building block altogether. Instead, it employs an achiral starting material and a chiral catalyst to induce enantioselectivity. [2][11][12]For instance, an asymmetric allylation using a chiral catalyst could generate a chiral homoallylic alcohol, which could then be converted to the target diol. This approach is often more atom-economical but may require significant optimization of reaction conditions to achieve high levels of stereocontrol.
Caption: Conceptual workflow for an asymmetric catalysis approach.
Performance Comparison and Data Summary
The choice of synthetic route has a profound impact on the outcome, particularly on the stereoselectivity of the product. The following table summarizes the expected performance of each route for the synthesis of the model 1,2-diol.
| Parameter | Route A: (S)-2-(TBS-O)propanal | Route B: Chelation Control | Route C: Asymmetric Catalysis |
| Target Product | anti-1,2-Diol | syn-1,2-Diol | Enantioenriched product |
| Stereocontrol | High Diastereoselectivity | High Diastereoselectivity | High Enantioselectivity |
| Expected Yield | >85% | >80% | Variable (60-95%) |
| Expected d.r. / e.e. | >95:5 (anti:syn) | >95:5 (syn:anti) | >95% e.e. |
| Key Advantage | Reliable, predictable outcome | Access to alternate diastereomer | Atom economy, chiral amplification |
| Considerations | Stoichiometric chiral source | Requires chelating group | Catalyst cost, optimization required |
Conclusion: A Validated and Versatile Chiral Building Block
This comparative guide validates this compound as a highly effective and reliable chiral building block for stereoselective synthesis. The bulky TBS group provides a robust steric handle to direct the facial selectivity of nucleophilic additions, leading to high diastereoselectivity for the anti product in a predictable and reproducible manner.
While alternative strategies such as chelation control and asymmetric catalysis offer access to different stereoisomers or improved atom economy, the use of this compound provides a straightforward and often high-yielding route to valuable chiral intermediates. The self-validating nature of the described protocol, incorporating in-process monitoring and definitive stereochemical analysis, ensures the trustworthiness and integrity of the experimental results. For researchers in drug discovery and development, a deep understanding of these comparative strategies is crucial for the efficient and logical design of synthetic routes to complex, biologically active target molecules. [13][14]
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Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Accounts of Chemical Research - ACS Publications. [Link]
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Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. PubMed. [Link]
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Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications (RSC Publishing). [Link]
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Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI. [Link]
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Recent Advances in Chiral Aldehyde Catalysis for Asymmetric Functionalization of Amines. Chinese Journal of Chemistry. [Link]
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Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]
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Computational Chemical Synthesis Analysis and Pathway Design. PMC - NIH. [Link]
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11.1 Synthetic strategies. Fiveable. [Link]
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3: Criteria for Selection of the Synthetic Route. Chemistry LibreTexts. [Link]
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Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. PMC - NIH. [Link]
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RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. ResearchGate. [Link]
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A Senior Application Scientist's Guide to (S)-2-(tert-Butyldimethylsilyloxy)propanal in Total Synthesis: A Comparative Analysis
Introduction: The Rise of a Chiral Workhorse
In the intricate field of total synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. Among the arsenal of C3 synthons available to the modern chemist, (S)-2-(tert-Butyldimethylsilyloxy)propanal, often derived from inexpensive (S)-ethyl lactate, has emerged as a particularly robust and versatile tool. Its growing prevalence is not accidental; it stems from a unique combination of stability, predictable reactivity, and ease of preparation that sets it apart from other classical alternatives.
This guide provides an in-depth, comparative analysis of the applications of this compound in the total synthesis of complex natural products. We will delve into the causality behind its stereodirecting influence, compare its performance with alternative synthons using experimental data, and provide validated protocols for its preparation and use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.
Part 1: Preparation and Foundational Characteristics
The utility of a chiral building block begins with its accessibility and stability. This compound excels in both areas. It can be readily prepared on a multigram scale in a straightforward two-step sequence from commercially available (S)-ethyl lactate.[1][2]
Key Advantages:
-
High Enantiopurity: The synthesis involves no stereocenter-compromising steps, ensuring the high enantiopurity of the starting lactate is transferred to the final aldehyde.[1]
-
Suppressed Racemization: The sterically demanding tert-Butyldimethylsilyl (TBS) protecting group significantly hinders enolization of the adjacent acidic proton, making the aldehyde remarkably resistant to racemization during storage and under many reaction conditions.[1] This is a critical advantage over less hindered analogues which are prone to epimerization.
-
Reduced Oligomerization: The bulky TBS ether also prevents the self-aldol condensation and oligomerization pathways that plague many small aldehydes, improving handling and reaction yields.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a verified procedure in Organic Syntheses, a testament to its reliability and reproducibility.[3]
Step A: (S)-Ethyl 2-(tert-Butyldimethylsilyloxy)propanoate
-
A 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and an inert gas inlet is charged with (S)-ethyl lactate (118 g, 1.0 mol), dimethylformamide (DMF, 500 mL), and imidazole (102 g, 1.5 mol).
-
The solution is cooled in an ice bath. tert-Butyldimethylsilyl chloride (TBDMSCl) (150 g, 1.0 mol) is added in three 50-g portions at 30-minute intervals.
-
After the final addition, the ice bath is allowed to melt, and the reaction is stirred overnight (approx. 18 hours).
-
The reaction mixture is diluted with water (300 mL) and hexanes (500 mL). The aqueous phase is separated and extracted with hexanes (300 mL).
-
The combined organic extracts are washed with saturated brine (3 x 50 mL), dried over MgSO₄, filtered, and concentrated by rotary evaporation.
-
The crude product is purified by vacuum distillation (bp 70-78°C, 0.5 mm) to afford the silyl ether (typically >95% yield) as a colorless liquid.[3]
Step B: this compound (2)
-
A 2-L, single-necked, round-bottomed flask equipped with a magnetic stir bar and an inert gas inlet is charged with the silyl ether from Step A (69.9 g, 300 mmol) and hexanes (600 mL).
-
The solution is cooled to -78°C in a dry ice-acetone bath.
-
A solution of diisobutylaluminium hydride (DIBAL-H) (310 mL of 1.0 M solution in hexanes, 310 mmol) is cooled to -78°C and transferred via cannula into the stirred ester solution over 20-25 minutes.
-
The reaction is stirred at -78°C for 3 hours post-addition.
-
The reaction is quenched by the slow, careful addition of methanol (30 mL), followed by warming to 0°C and the addition of saturated brine (300 mL).
-
The mixture is stirred vigorously for 1 hour, during which a thick white precipitate forms. The mixture is filtered through Celite, and the filter cake is washed with hexanes.
-
The organic layer of the filtrate is separated, washed with saturated brine, dried over MgSO₄, filtered, and concentrated by rotary evaporation (with minimal heating) to afford the target aldehyde as a colorless oil (typically >90% yield), which should be stored cold.[3]
Caption: Synthetic workflow for preparing the target aldehyde.
Part 2: Stereocontrol in Key Transformations
The synthetic value of this compound lies in its ability to impart high levels of stereocontrol in carbon-carbon bond-forming reactions. This is primarily governed by the Felkin-Anh model of nucleophilic addition, where the bulky TBS-oxy group orients itself anti-periplanar to the incoming nucleophile to minimize steric clash.
Caption: Iterative strategy for polypropionate synthesis.
Comparative Analysis with Alternative C3 Synthons
While highly effective, this compound is not the only option. A judicious choice of synthon depends on the specific synthetic context, desired stereochemical outcome, and downstream reaction compatibility.
| Chiral C3 Synthon | Key Advantages | Key Disadvantages | Best Use Case |
| (S)-2-(TBSO)propanal | High stability to racemization; predictable Felkin-Anh control; readily prepared in both enantiomeric forms. [1][3] | TBS group may require harsh deprotection (HF, TBAF); can be sterically demanding for some transformations. | Iterative synthesis of polypropionates; reactions where high diastereoselectivity is required without chelation. |
| (R/S)-Glyceraldehyde Acetonide | Commercially available; rigid cyclic structure allows for high diastereoselectivity via chelation or non-chelation models. | Prone to elimination under basic conditions; aldehyde can be unstable and is often generated in situ. | Synthesis of polyols and fragments where the terminal C1 will be an alcohol. |
| (S)-3-(Boc-amino)-2-oxobutanoate | Useful for synthesizing amino-alcohols and statine analogues. [4] | More specialized starting material; Boc group limits compatibility with certain acidic/basic conditions. | Peptide-based natural products and protease inhibitors. |
| Chiral Epoxides (e.g., Propylene Oxide) | Commercially available and inexpensive; can be opened with a wide variety of nucleophiles at C2 or C3. | Regioselectivity of opening can be an issue; creating the adjacent carbonyl requires an extra oxidation step. | When a C-C bond needs to be formed at C3 of the propionate unit equivalent. |
| Evans' Acyl Oxazolidinone | Excellent and predictable stereocontrol in aldol reactions; auxiliary is recyclable. | Requires multiple steps (acylation, aldol, cleavage); stoichiometric use of a chiral auxiliary. | When extremely high diastereoselectivity is needed and substrate control (as with TBS-lactaldehyde) is insufficient. |
Conclusion: An Indispensable Tool with a Clear Purpose
This compound has rightfully earned its place as a first-choice chiral C3 building block in modern organic synthesis. Its primary strengths—racemization resistance, predictable stereodirecting ability, and straightforward preparation—make it exceptionally reliable for constructing complex acyclic systems like polyketides. [1][5]While alternatives like glyceraldehyde acetonide or Evans' auxiliaries offer their own distinct advantages in specific contexts, the lactate-derived aldehyde provides a superior balance of stability and reactivity for many applications. For synthetic chemists aiming to build stereochemically rich carbon chains with efficiency and control, a thorough understanding and judicious application of this powerful synthon is not just an option, but a necessity.
References
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Clayden, J. P., & Yasin, S. A. (2015). A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. Organic & Biomolecular Chemistry, 13(29), 7994–7997. [Link] [1][2]2. Marshall, J. A., et al. (2003). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses, 80, 138. [Link] [3]3. Dutta, S., Whicher, J. R., Hansen, D. A., Hale, W. A., Chemler, J. A., Congdon, M. D., ... & Smith, J. L. (2014). Structure of a modular polyketide synthase. Nature, 510(7506), 512-517. [Link] [5]4. Katz, L. (1997). Polyketide synthesis: prospects for hybrid antibiotics. Chemical Reviews, 97(7), 2557-2576. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-2-(tert-Butyldimethylsilyloxy)propanal
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of (S)-2-(tert-butyldimethylsilyloxy)propanal (CAS No. 87727-28-4). The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, delving into the chemical principles that inform these essential safety measures.
Hazard Identification and Immediate Precautions
This compound is a bifunctional molecule containing a reactive aldehyde and a labile tert-butyldimethylsilyl (TBDMS) ether. Its hazard profile is dictated by these two groups. The aldehyde functional group contributes to its potential for irritation and its reactivity, while the overall structure is a flammable liquid.[1][2]
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and understand its specific hazards.[1] The National Fire Protection Association (NFPA) 704 standard provides a quick visual reference for the hazards of a chemical.[3][4]
Table 1: Hazard Profile of this compound
| Hazard Type | NFPA 704 Rating | Explanation |
| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury.[5] The compound is known to cause skin, eye, and respiratory irritation.[2] |
| Flammability (Red) | 3 | Flammable liquid and vapor (H226) that can be ignited under almost all ambient temperature conditions.[3] |
| Instability (Yellow) | 1 | Normally stable, but can become unstable at elevated temperatures. Aldehydes can undergo polymerization.[5][6] |
| Special Hazards (White) | - | No special hazards designated. |
Essential Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7][8] The following PPE is mandatory:
-
Eye Protection: Splash-proof safety goggles and a full-face shield.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.[7] Latex gloves are not suitable.
-
Body Protection: A flame-resistant laboratory coat.
Core Disposal Principle: Segregation and Labeling
The cardinal rule of chemical waste management is proper segregation.[9][10][11] Under no circumstances should this compound or its residues be disposed of down the sanitary sewer.[12][13] This is because it is a flammable organic compound that can damage plumbing systems and interfere with wastewater treatment processes.[10]
All waste streams containing this chemical must be collected as hazardous waste. This aligns with the cradle-to-grave waste management requirements stipulated by the Resource Conservation and Recovery Act (RCRA).[14][15][16]
The decision-making process for handling this chemical waste is outlined in the workflow diagram below.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
Two primary pathways exist for the disposal of this chemical, depending on the nature of the waste.
Pathway A: Direct Disposal of Bulk & Contaminated Materials
This is the standard procedure for disposing of unused reagent, reaction mixtures, and materials heavily contaminated with this compound.
Protocol:
-
Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw cap.[9][12] Borosilicate glass or a suitable plastic container (e.g., high-density polyethylene) is recommended. The container must be free of any incompatible residues, especially strong oxidizing agents or acids.[10]
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"[12]
-
The words "Hazardous Waste"
-
An accurate estimation of the concentration and volume.
-
The primary hazards: "Flammable," "Irritant"
-
-
Transfer the Waste: Carefully transfer the chemical waste into the labeled container inside a chemical fume hood. Avoid splashing. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
Seal and Store: Securely close the container.[10] Store the waste container in a designated satellite accumulation area (SAA) with secondary containment.[9] Ensure it is segregated from incompatible materials, particularly acids and oxidizing agents.[10]
-
Arrange for Pickup: Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department.[12]
Pathway B: Decontamination of Empty Containers
This procedure is for decontaminating "empty" containers that held this compound, allowing for their safe disposal as non-hazardous waste. An "empty" container is one from which all contents have been removed by normal means.
Causality: The TBDMS ether is susceptible to hydrolysis under acidic or fluoride-mediated conditions.[17][18][19] This process, known as deprotection, cleaves the silicon-oxygen bond to yield an alcohol (in this case, (S)-lactaldehyde) and a silanol (tert-butyldimethylsilanol).[20][21] The resulting aldehyde can then be oxidized to a less hazardous carboxylic acid salt under basic conditions.[22][23][24] This two-step chemical neutralization renders the residue less hazardous.
Protocol:
-
Initial Rinse (Waste Collection):
-
In a fume hood, add a small amount of acetone to the "empty" container.
-
Swirl to dissolve the residue, then pour this first rinseate into the hazardous waste container from Pathway A.[12] This initial rinse is considered hazardous waste.
-
-
Hydrolysis and Oxidation Rinse:
-
Prepare a dilute aqueous solution of potassium permanganate (KMnO₄) (approx. 0.1 M) in a separate flask. Caution: Potassium permanganate is a strong oxidizer.
-
Add a small volume of this KMnO₄ solution to the rinsed container. The aldehyde will be oxidized to the corresponding carboxylate, and the purple permanganate will be reduced to brown manganese dioxide (MnO₂).[23]
-
Allow the reaction to proceed for several minutes, then decant the solution into a separate hazardous waste container designated for aqueous waste.
-
-
Final Rinses:
-
Rinse the container two more times with water. These subsequent rinses can typically be disposed of down the drain, but confirm with your local EHS guidelines.
-
-
Final Disposal:
-
Allow the container to air dry completely.
-
Obliterate or remove the original chemical label.[12]
-
Dispose of the clean, dry, and unlabeled container in the appropriate receptacle for glass or plastic waste.
-
Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Remove all ignition sources.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels.[6]
-
Carefully collect the absorbent material and contaminated debris into a sealed container for disposal as hazardous waste (following Pathway A).
-
Clean the spill area with soap and water.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7]
-
Inhalation: Move the person to fresh air.[1]
In all cases of significant exposure, seek immediate medical attention and provide the SDS to the responding medical personnel.[1]
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Wikipedia. (2024). NFPA 704. Retrieved from [Link]
-
Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]
-
Angewandte Chemie International Edition. (2024). SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. Retrieved from [Link]
-
Britannica. (2024). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-(tert-Butyldimethylsilyloxy)propanal
As researchers and developers in the fast-paced world of chemical synthesis, our primary responsibility extends beyond achieving novel molecular architectures; it is fundamentally grounded in ensuring the safety of ourselves and our colleagues. (S)-2-(tert-Butyldimethylsilyloxy)propanal (CAS No. 87727-28-4) is a chiral building block of significant interest. Its structure presents a duality in handling considerations: the relatively stable tert-Butyldimethylsilyl (TBDMS) ether group and the reactive aldehyde functional group. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE).
Hazard Assessment: A Duality of Reactivity
A thorough understanding of a chemical's potential hazards is the cornerstone of any safety protocol. While comprehensive toxicological data for this compound is not fully available, we must operate under the precautionary principle.[1] The known hazards of its chemical class—aldehydes—inform our approach, as they can be irritants, sensitizers, and possess cytotoxic properties.[2]
The Safety Data Sheet (SDS) for the enantiomer, (R)-2-(tert-Butyldimethylsilyloxy)propanal, classifies it as harmful if swallowed (Acute toxicity, oral, Category 4).[3] We must assume a similar hazard profile for the (S)-enantiomer. The primary risks during laboratory operations include respiratory irritation from vapors or aerosols, and skin or eye contact.[1]
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 87727-28-4[4] |
| Molecular Formula | C₉H₂₀O₂Si[1] |
| Known Hazards | May cause respiratory irritation.[1] Avoid contact with skin and eyes.[1][3] |
| Potential Hazards | Harmful if swallowed (inferred from enantiomer).[3] Aldehyde class is associated with skin and respiratory sensitization.[2][5] |
The Core Ensemble: Mandatory PPE for Standard Operations
For all routine laboratory procedures, such as weighing, transfers, and reaction setup within a certified chemical fume hood, the following PPE is mandatory. This "Core Ensemble" is designed to provide a baseline of protection against anticipated splashes, spills, and incidental contact.
-
Eye and Face Protection: Standard safety glasses are insufficient. The reactivity of aldehydes necessitates the use of splash-proof chemical goggles that form a seal around the eyes.[2] Furthermore, these should always be worn in conjunction with a full-face shield .[2][6] This dual-layer protection is critical during procedures with a higher risk of splashing, such as quenching a reaction or large-scale transfers.
-
Hand Protection: Glove selection is paramount. Materials such as latex and polyvinyl chloride (PVC) are not effective against aldehyde solutions and must be avoided.[2]
-
Primary Recommendation: Nitrile or butyl rubber gloves provide superior resistance to aldehydes.[2]
-
Best Practice: Double-gloving is strongly recommended. This practice allows for the removal of a contaminated outer glove without compromising the dermal barrier. Always inspect gloves for any signs of degradation or perforation before use.
-
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[7] This should be supplemented with personal clothing that covers all exposed skin, including long pants and fully enclosed shoes made of a non-porous material.[7][8]
Procedural Safety: Donning, Doffing, and Decontamination
The integrity of your PPE is only as good as the procedure used to put it on and take it off. Cross-contamination during doffing is a common route of exposure. The following sequence is designed to move from the most contaminated items to the least, minimizing contact with the hazardous substance.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Doffing Protocol:
-
Remove Outer Gloves: Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately in the designated solid waste container.
-
Remove Face Shield: Handle by the headband, avoiding contact with the front surface.
-
Remove Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside of the garment. Turn it inside out as you remove it and hang it in its designated location or place it in a laundry bin if contaminated.
-
Remove Goggles: Handle by the strap, avoiding contact with the lenses.
-
Remove Inner Gloves: Follow the same procedure as for the outer gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2][6]
Elevated Precautions: Respiratory Protection
While engineering controls like a chemical fume hood are the primary defense against inhalation hazards, certain situations may require respiratory protection.[5] These include large-scale operations, cleaning up spills, or if engineering controls are known to be insufficient.
The use of a respirator is a serious undertaking and must be part of a formal institutional respiratory protection program, which includes medical evaluation, training, and annual fit-testing.[7]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
